Sodium pyridine-2-sulfinate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
sodium;pyridine-2-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCGASCBCQJRDJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24367-66-6 | |
| Record name | Sodium Pyridine-2-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Pyridine-2-sulfinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium pyridine-2-sulfinate is a versatile synthetic intermediate gaining prominence in medicinal chemistry and drug development. It serves as a stable and effective precursor for the introduction of the 2-pyridylsulfonyl moiety, a common functional group in pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation in structured tables, and logical workflow diagrams to aid researchers in its preparation and analysis.
Introduction
The pyridine (B92270) ring is a ubiquitous structural motif in a vast array of pharmaceuticals. Consequently, the development of robust and efficient methods for the functionalization of pyridine derivatives is of paramount importance. This compound has emerged as a valuable reagent, particularly as a stable alternative to the often-unstable pyridine-2-boronic acids in cross-coupling reactions. Its utility extends to the synthesis of sulfonamides and other sulfur-containing heterocycles. This guide details the primary synthetic routes to this compound and the analytical techniques for its characterization.
Synthesis of this compound
Two principal synthetic strategies are commonly employed for the preparation of this compound: the oxidation of 2-mercaptopyridine (B119420) and the reduction of pyridine-2-sulfonyl chloride.
Method 1: Oxidation of 2-Mercaptopyridine
This method involves a two-step process starting from the readily available 2-mercaptopyridine (also known as 2-pyridinethiol). The first step is the oxidation of the thiol to the corresponding pyridine-2-sulfonic acid, which is then neutralized to form the sodium salt.
Experimental Protocol:
Step 1: Oxidation of 2-Mercaptopyridine to Pyridine-2-sulfonic Acid [1]
-
Dissolve 2-mercaptopyridine in an aqueous solution of hydrogen peroxide.
-
Stir the solution at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an ethanol (B145695)/water mixture to yield pyridine-2-sulfonic acid.
Step 2: Formation of the Sodium Salt
-
Dissolve the purified pyridine-2-sulfonic acid in a suitable solvent such as ethanol.
-
Add a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, while stirring.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Method 2: Reduction of Pyridine-2-sulfonyl Chloride
A common and efficient method for the synthesis of sodium sulfinates is the reduction of the corresponding sulfonyl chloride.[2] Pyridine-2-sulfonyl chloride can be prepared from 2-mercaptopyridine.
Experimental Protocol:
Step 1: Synthesis of Pyridine-2-sulfonyl Chloride from 2-Mercaptopyridine
Caution: This reaction should be performed in a well-ventilated fume hood as it may produce hazardous byproducts.
-
A detailed procedure for the synthesis of pyridine-2-sulfonyl chloride from 2-mercaptopyridine has been described in the literature. This typically involves the oxidative chlorination of the thiol.
Step 2: Reduction of Pyridine-2-sulfonyl Chloride to this compound [2]
-
In a reaction vessel, prepare a solution of sodium sulfite (B76179) (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in water.
-
Heat the solution to approximately 70-80 °C.
-
Slowly add the pyridine-2-sulfonyl chloride to the heated solution with vigorous stirring.
-
Maintain the temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and then with ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic properties.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₄NNaO₂S | [3] |
| Molecular Weight | 165.14 g/mol | [3] |
| Appearance | White to off-white or light yellow powder/crystals | [3] |
| Melting Point | 284.0 - 285.5 °C | [3] |
| Solubility | Soluble in water. | |
| CAS Number | 24367-66-6 | [3] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four signals corresponding to the four protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing sulfinate group and the solvent used (typically D₂O or DMSO-d₆).
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.8 - 8.0 | d |
| H-4 | ~7.4 - 7.6 | t |
| H-5 | ~7.2 - 7.4 | d |
| H-6 | ~8.4 - 8.6 | d |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~160 - 165 |
| C-3 | ~125 - 130 |
| C-4 | ~135 - 140 |
| C-5 | ~120 - 125 |
| C-6 | ~148 - 152 |
3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the sulfinate group and the pyridine ring.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| S=O Stretch (asymmetric) | ~1050 - 1150 |
| S=O Stretch (symmetric) | ~950 - 1050 |
| C=N and C=C Stretch (pyridine ring) | ~1600 - 1400 |
| C-H Stretch (aromatic) | ~3100 - 3000 |
3.2.4. Mass Spectrometry
Mass spectrometry (electrospray ionization, ESI, in negative mode) would be expected to show the pyridine-2-sulfinate anion.
| Ion | Expected m/z |
| [C₅H₄NO₂S]⁻ | 142.00 |
Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis and characterization processes.
Conclusion
This compound is a valuable and increasingly important building block in organic synthesis, particularly for the construction of complex molecules in drug discovery. The synthetic methods outlined in this guide, based on either the oxidation of 2-mercaptopyridine or the reduction of pyridine-2-sulfonyl chloride, provide reliable routes to this reagent. Proper characterization using the analytical techniques described is crucial to ensure the quality and purity of the synthesized material for subsequent applications. This guide serves as a practical resource for researchers to facilitate the synthesis and characterization of this compound in their laboratories.
References
"Sodium pyridine-2-sulfinate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pyridine-2-sulfinate is a versatile and highly valuable reagent in modern organic synthesis. Its stability and nucleophilic nature make it an excellent coupling partner in various cross-coupling reactions, particularly in the synthesis of complex heterocyclic molecules relevant to the pharmaceutical and materials science industries. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its use, and a summary of its key applications.
Core Physical and Chemical Properties
This compound is an off-white to white powder that is stable under standard laboratory conditions.[1] While it is known to be soluble in water, quantitative solubility data in various solvents is not extensively documented in publicly available literature.
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄NNaO₂S | [1] |
| Molecular Weight | 165.14 g/mol | [1] |
| Appearance | Off-white to white powder | [1] |
| Melting Point | 284.0 - 285.5 °C | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| pKa | Not available | |
| Solubility | Soluble in water | [1] |
| CAS Number | 24367-66-6 | [1] |
Spectroscopic Data
¹H NMR (of a derivative): A publication by TCI Chemicals provides ¹H NMR data for a product formed from a reaction with this compound, which can be useful for characterizing related compounds.
Synthesis of this compound
A detailed, specific protocol for the synthesis of this compound is not widely published. However, a general and plausible method can be adapted from the synthesis of other sodium arenesulfinates. This typically involves the reduction of the corresponding sulfonyl chloride.
Plausible Synthetic Protocol
-
Starting Material: Pyridine-2-sulfonyl chloride.
-
Reduction: The pyridine-2-sulfonyl chloride is dissolved in an appropriate solvent, such as water or a mixture of water and a miscible organic solvent.
-
Reducing Agent: A reducing agent, such as sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate (NaHCO₃), is added to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the reduction.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the this compound product can be isolated by filtration, followed by washing and drying. Purification can be achieved by recrystallization.
Key Applications in Organic Synthesis
This compound is a key reagent in the construction of carbon-carbon and carbon-sulfur bonds, finding significant use in the synthesis of pharmaceuticals and other functional organic molecules.
Logical Relationship of Applications
References
An In-depth Technical Guide to Sodium Pyridine-2-sulfinate (CAS: 24367-66-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pyridine-2-sulfinate is a versatile and highly valuable reagent in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research.[1] Its growing importance stems from its role as a stable and effective nucleophilic coupling partner, offering significant advantages over traditional organometallic reagents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and the synthesis of sulfonamides. Detailed experimental protocols and mechanistic insights are presented to aid researchers in leveraging this reagent for the efficient construction of complex molecular architectures.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 24367-66-6 | [1] |
| Molecular Formula | C₅H₄NNaO₂S | [1] |
| Molecular Weight | 165.14 g/mol | [1] |
| Appearance | Off-white to white powder/crystals | [1] |
| Melting Point | 284.0 - 285.5 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Room Temperature, Store under inert gas, Hygroscopic | [1] |
Table 2: Spectroscopic Data for Pyridine-2-sulfonic Acid and a Representative Derivative
| Spectroscopic Technique | Data for Pyridine-2-sulfonic Acid / Derivative |
| ¹H NMR | Pyridine-2-sulfonic Acid: δ ~8.6 (ddd, H-6), ~8.1 (ddd, H-3), ~7.9 (td, H-4), ~7.5 (ddd, H-5) ppm |
| ¹H NMR of 2-(p-tolyl)pyridine (B1347097) (product of cross-coupling): (400 MHz, CDCl₃) δ 8.68 (d, 1H), 7.89 (d, 2H), 7.78-7.68 (m, 2H), 7.28 (d, 2H), 7.23-7.18 (m, 1H), 2.41 (s, 3H) ppm | |
| FT-IR (Characteristic Peaks) | Pyridine-2-sulfonic Acid: ~3100-3000 (C-H aromatic), ~1600-1450 (C=C, C=N stretch), ~1250-1150 & ~1050-1000 (S=O stretch) cm⁻¹ |
Synthesis of this compound
This compound can be readily prepared from commercially available starting materials. A common and efficient method involves the oxidation of 2-mercaptopyridine (B119420).
Experimental Protocol: Synthesis via Oxidation of 2-Mercaptopyridine
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Mercaptopyridine
-
Sodium Hydroxide (B78521) (NaOH)
-
Hydrogen Peroxide (H₂O₂) (30% aqueous solution)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve 2-mercaptopyridine in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Isolation: Upon completion, the product can be isolated by precipitation. This may be induced by the addition of a co-solvent like ethanol or by concentrating the reaction mixture.
-
Purification: Collect the precipitated solid by filtration using a Büchner funnel. Wash the solid with cold ethanol and then dry it under vacuum to yield this compound as a white to off-white solid.
Key Applications in Organic Synthesis
This compound is a cornerstone reagent in two major areas of synthetic chemistry: palladium-catalyzed cross-coupling reactions and the synthesis of sulfonamides.
Palladium-Catalyzed Desulfinative Cross-Coupling Reactions
A significant application of this compound is its use as a nucleophilic partner in palladium-catalyzed desulfinative cross-coupling reactions to form C-C bonds.[2] This methodology provides a robust alternative to the often unstable and inefficient pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide array of biaryl and heteroaryl pyridines.[2]
The palladium-catalyzed desulfinative cross-coupling reaction proceeds through a well-defined catalytic cycle. The key steps involve the generation of an active Pd(0) species, oxidative addition of the aryl halide, transmetalation with the sulfinate salt, extrusion of sulfur dioxide, and reductive elimination to yield the final product and regenerate the catalyst.
The following diagram illustrates a typical experimental workflow for the synthesis of bi-heterocyclic compounds using this compound.
The palladium-catalyzed desulfinative cross-coupling reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. Table 3 provides a selection of reported yields for the synthesis of various biaryl and heteroaryl pyridines.
Table 3: Selected Yields for Palladium-Catalyzed Cross-Coupling of this compound with Various (Hetero)aryl Halides
| (Hetero)aryl Halide | Product | Yield (%) |
| 4-Bromotoluene | 2-(p-tolyl)pyridine | 99 |
| 4-Chlorotoluene | 2-(p-tolyl)pyridine | 95 |
| 1-Bromo-4-methoxybenzene | 2-(4-methoxyphenyl)pyridine | 92 |
| 2-Bromopyridine | 2,2'-Bipyridine | 85 |
| 3-Bromopyridine | 2,3'-Bipyridine | 88 |
| 2-Chloroquinoline | 2-(Quinolin-2-yl)pyridine | 75 |
Reaction Conditions: this compound (2.0 equiv.), (hetero)aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 h.
Synthesis of Sulfonamides
This compound serves as a key intermediate in the synthesis of sulfonamides, a class of compounds with significant pharmacological importance, particularly as antibacterial agents.[1]
The synthesis of sulfonamides from this compound typically involves its conversion to a more reactive sulfonylating agent, such as a sulfonyl chloride, which then reacts with an amine. Alternatively, direct coupling methods are also being developed.
This protocol outlines a two-step method for the synthesis of N-aryl/alkyl pyridine-2-sulfonamides, proceeding through a stable sulfonate ester intermediate.
Step 1: Synthesis of an Activated Sulfonate Ester
-
Preparation of Reagent: Prepare the necessary organozinc or other organometallic reagent from the corresponding pyridine (B92270) derivative if not starting directly from the sulfinate.
-
Reaction: React this compound or a derivative with a suitable activating agent (e.g., 2,4,6-trichlorophenyl chlorosulfate) in an appropriate solvent under an inert atmosphere.
-
Work-up and Isolation: After the reaction is complete, quench the reaction and use standard extraction and purification techniques (e.g., column chromatography) to isolate the activated sulfonate ester product.
Step 2: Synthesis of the Sulfonamide
-
Reaction Setup: In a suitable pressure vessel, combine the activated pyridine-2-sulfonate (B372464) ester with the desired primary or secondary amine.
-
Heating: Heat the mixture to the required temperature (e.g., 80-120 °C) for a specified time (e.g., 12 hours).
-
Isolation and Purification: After cooling, the product sulfonamide can be isolated and purified using standard techniques such as chromatography.
Table 4: Representative Yields for the Synthesis of N-Substituted Pyridine-2-sulfonamides
| Amine | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | 80 | 12 | 75 |
| Aniline | 120 | 12 | 68 |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
Conclusion
This compound has emerged as a powerful and versatile reagent in organic synthesis. Its stability, ease of handling, and high reactivity in palladium-catalyzed desulfinative cross-coupling reactions make it an invaluable tool for the synthesis of complex pyridine-containing molecules, which are of significant interest in drug discovery and materials science. Furthermore, its utility as a precursor for the synthesis of sulfonamides underscores its broad applicability. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and application of this important synthetic building block by researchers and scientists in the field.
References
A Technical Guide to Sodium Pyridine-2-Sulfinate: A Versatile Reagent in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium pyridine-2-sulfinate has emerged as a pivotal reagent in organic synthesis, offering a stable and highly effective alternative to traditional boronic acids in cross-coupling reactions. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and, most notably, its application in palladium-catalyzed carbon-carbon bond formation. Detailed experimental protocols and a workflow visualization are presented to facilitate its adoption in research and development settings, particularly within the pharmaceutical and materials science sectors.
Molecular Structure and Physicochemical Properties
This compound is an organic sodium salt characterized by a sulfinate group attached to the second position of a pyridine (B92270) ring. This structure confers unique reactivity, making it an excellent nucleophilic partner in various cross-coupling reactions.
Molecular Structure
The structure of this compound consists of a sodium cation (Na⁺) and a pyridine-2-sulfinate anion (C₅H₄NSO₂⁻). The anion features a pyridine ring substituted at the C2 position with a sulfinate group (-SO₂⁻).
Molecular Structure of this compound
A 2D representation of the this compound molecule.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄NNaO₂S | [1][2] |
| Molecular Weight | 165.14 g/mol | [2] |
| CAS Number | 24367-66-6 | [2] |
| Appearance | Off-white to white powder or crystals | [2] |
| Melting Point | 284.0 - 285.5 °C / 292 °C | [2] |
| Purity | ≥ 95% - 98% (HPLC) | [2] |
| Canonical SMILES | C1=CC=NC(=C1)S(=O)[O-].[Na+] | [1] |
| InChI Key | HQCGASCBCQJRDJ-UHFFFAOYSA-M | [1] |
| Storage Conditions | Room Temperature, Sealed in dry conditions | [1][2] |
Experimental Protocols
This compound is particularly valued for its application in palladium-catalyzed desulfinative cross-coupling reactions, serving as a superior substitute for the often unstable pyridine-2-boronates.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Type Cross-Coupling
This protocol outlines a general procedure for the cross-coupling of this compound with an aryl halide, a reaction of significant importance in the synthesis of bi-heterocyclic compounds relevant to drug discovery.[3][4]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
A suitable phosphine (B1218219) ligand (e.g., di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430) or tricyclohexylphosphine)
-
A base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Pressure vessel or sealed reaction tube
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a pressure vessel under an inert atmosphere (e.g., nitrogen), combine this compound (2.0 equivalents), the aryl halide (1.0 equivalent), palladium(II) acetate (5 mol%), the phosphine ligand (10 mol%), and potassium carbonate (1.5 equivalents).[2][3]
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) to the vessel.[2]
-
Reaction: Seal the vessel and heat the mixture to 120-150 °C with vigorous stirring for the required time (typically 3-18 hours, potentially longer for less reactive substrates).[1][2][3]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.[1]
-
Isolation and Purification: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired bi-heterocyclic product.[1]
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
A schematic of the experimental workflow for the cross-coupling reaction.
Applications in Drug Development and Beyond
The primary application of this compound lies in its ability to facilitate the synthesis of complex molecules containing pyridine rings, which are ubiquitous in pharmaceuticals.[4] Its use as a robust coupling partner in palladium-catalyzed reactions allows for the efficient construction of carbon-carbon bonds, a fundamental process in the development of new drug candidates. Beyond pharmaceuticals, this reagent is also finding use in the synthesis of novel materials, such as conductive polymers and specialized dyes.[2]
Conclusion
This compound is a highly valuable and versatile reagent for organic chemists. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool in modern synthetic chemistry, particularly for applications in drug discovery and materials science. The detailed protocols and data presented in this guide aim to support its effective implementation in the laboratory.
References
- 1. This compound | 24367-66-6 | TCI AMERICA [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Sodium Pyridine-2-Sulfinate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium pyridine-2-sulfinate is a versatile and increasingly utilized reagent in synthetic chemistry, particularly in cross-coupling reactions for the synthesis of complex pharmaceutical intermediates. Its efficacy and the reliability of experimental outcomes are intrinsically linked to its stability and proper storage. This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound, based on currently available data. While detailed quantitative degradation studies are not extensively documented in publicly accessible literature, this guide consolidates the existing knowledge to ensure the integrity of the reagent for research and development applications.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It is generally considered a "bench-stable" reagent, meaning it does not undergo rapid decomposition under ambient laboratory conditions.[1] Its utility in various synthetic protocols, including palladium-catalyzed cross-coupling reactions, highlights its relative stability under specific reaction conditions.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₄NNaO₂S | TCI Chemicals, Sigma-Aldrich |
| Molecular Weight | 165.15 g/mol | Sigma-Aldrich |
| Appearance | White to light yellow powder/crystal | TCI Chemicals |
| Melting Point | 283.0 to 287.0 °C | TCI Chemicals |
| Purity | >95.0% (T) | TCI Chemicals |
| Hygroscopicity | Hygroscopic | TCI Chemicals |
Stability Profile
Thermal Stability
This compound exhibits a high melting point (283-287 °C), suggesting good thermal stability in its solid state. However, prolonged exposure to high temperatures may lead to decomposition. It is stable under the elevated temperatures (e.g., 120-150 °C) often required for cross-coupling reactions for the duration of the synthesis.[1]
Hydrolytic Stability
As a salt, this compound is soluble in water. The sulfinate group may be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of pyridine-2-sulfonic acid or other degradation products. The material is noted to be hygroscopic, indicating a propensity to absorb moisture from the atmosphere, which could potentially impact its long-term stability.[1]
Photostability
There is no specific information available regarding the photostability of this compound. As a precautionary measure, it is advisable to store the compound in amber or opaque containers to protect it from light.
Oxidative Stability
This compound is incompatible with strong oxidizing agents. The sulfinate moiety is susceptible to oxidation, which would likely convert it to the corresponding sulfonate.
Recommended Storage Conditions
To ensure the long-term integrity and reactivity of this compound, the following storage conditions are recommended based on information from various suppliers.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Source |
| Temperature | Cool and dark place, <15°C recommended by some suppliers, though room temperature is also cited. | To minimize potential thermal degradation and preserve long-term stability. | TCI Chemicals |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | The compound is hygroscopic and protecting it from moisture is crucial. | TCI Chemicals |
| Container | Tightly closed container. | To prevent exposure to atmospheric moisture and oxygen. | ChemicalBook |
| Location | Dry and well-ventilated place. | To maintain a low-humidity environment. | ChemicalBook |
| Incompatibilities | Store away from oxidizing agents and incompatible materials. | To prevent chemical reactions that could degrade the compound. | ChemicalBook, TCI Chemicals |
Handling Precautions
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area.
Experimental Protocols
Detailed experimental protocols for forced degradation studies or the development of stability-indicating analytical methods for this compound are not available in the reviewed literature. For researchers needing to perform such studies, a general workflow is proposed below.
Proposed Workflow for Stability Testing
Caption: Proposed experimental workflow for assessing the stability of this compound.
Potential Degradation Pathway
While not empirically demonstrated in the literature for this specific compound, a plausible degradation pathway under oxidative or certain hydrolytic conditions could involve the conversion of the sulfinate group.
Caption: A potential degradation pathway for this compound.
Conclusion
This compound is a robust reagent when stored and handled correctly. The primary stability concerns are its hygroscopicity and incompatibility with oxidizing agents. Adherence to the recommended storage conditions—cool, dry, and under an inert atmosphere—is critical for preserving its chemical integrity and ensuring reproducible results in its synthetic applications. Further in-depth studies are warranted to quantitatively assess its stability under various stress conditions and to fully elucidate its degradation pathways.
References
An In-depth Technical Guide to the Solubility of Sodium Pyridine-2-Sulfinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium pyridine-2-sulfinate is a versatile reagent in modern organic synthesis, notably as a precursor for the generation of 2-pyridyl radicals and in palladium-catalyzed cross-coupling reactions. A comprehensive understanding of its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This technical guide provides a summary of the available solubility information for this compound, detailed experimental protocols for its solubility determination, and key reaction pathways where this compound is utilized. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on providing the necessary tools and methodologies for researchers to determine solubility in their specific applications.
Solubility of this compound
Quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. As a sodium salt of an organic acid, its solubility is largely dictated by the polarity of the solvent and its ability to solvate the sodium cation and the pyridine-2-sulfinate anion.
Qualitative Solubility Profile
Based on general chemical principles for salts of organic acids, a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): this compound is expected to have its highest solubility in these solvents due to strong ion-dipole interactions and hydrogen bonding. ChemicalBook indicates that it is soluble in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is anticipated in highly polar aprotic solvents that can effectively solvate the cation.
-
Less Polar Aprotic Solvents (e.g., THF, acetone, acetonitrile): Limited or slight solubility is expected. Heating may increase the extent of dissolution.
-
Nonpolar Solvents (e.g., toluene, hexane, dichloromethane, chloroform): this compound is expected to be sparingly soluble or insoluble in nonpolar solvents due to the large difference in polarity.
Quantitative Solubility Data
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility values (e.g., in g/100 mL or mg/mL). The following table summarizes the status of quantitative data for this compound in a selection of common organic solvents. Researchers are encouraged to use the experimental protocols provided in Section 2 to determine precise solubilities for their specific solvent systems and conditions.
| Solvent | Chemical Class | Predicted Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Water | Polar Protic | Soluble | Data not available |
| Methanol | Polar Protic | Likely Soluble | Data not available |
| Ethanol | Polar Protic | Likely Soluble | Data not available |
| Isopropanol | Polar Protic | Moderately Soluble | Data not available |
| Acetone | Polar Aprotic | Sparingly Soluble | Data not available |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Data not available |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Data not available |
| Tetrahydrofuran (THF) | Polar Aprotic (Less Polar) | Sparingly Soluble | Data not available |
| Dichloromethane (DCM) | Nonpolar | Insoluble/Sparingly Soluble | Data not available |
| Chloroform | Nonpolar | Insoluble/Sparingly Soluble | Data not available |
| Toluene | Nonpolar | Insoluble | Data not available |
| Hexane | Nonpolar | Insoluble | Data not available |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established methods can be employed.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution and determining the mass of the dissolved solute after solvent evaporation.
Materials:
-
This compound
-
Organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm)
-
Pre-weighed vials
Procedure:
-
Equilibration: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Final Weighing: Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100
UV-Vis Spectrophotometry Method
This method is suitable if this compound exhibits sufficient UV absorbance in the chosen solvent.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound
-
Organic solvent of interest
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of dilutions to obtain several standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Prepare a Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method (Section 2.1).
-
Sample Preparation and Analysis:
-
Filter the saturated solution as described in step 3 of the Gravimetric Method.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Key Reaction Pathways and Experimental Workflows
This compound is a key intermediate in several important organic transformations. The following diagrams illustrate two of its primary applications.
Palladium-Catalyzed Desulfinylative Cross-Coupling
This compound serves as an effective nucleophilic partner in palladium-catalyzed cross-coupling reactions with aryl halides, providing a reliable alternative to often unstable pyridine-2-boronates.
Caption: Experimental workflow for palladium-catalyzed cross-coupling.
Synthesis of Sulfonamides
This compound can be used as a precursor for the synthesis of sulfonamides, an important class of compounds in medicinal chemistry.
Caption: General workflow for the synthesis of sulfonamides.
Conclusion
While quantitative solubility data for this compound in organic solvents remains scarce in the literature, its utility in organic synthesis is well-established. This guide provides researchers with the foundational knowledge of its expected solubility behavior and, more importantly, equips them with detailed experimental protocols to determine solubility in their specific systems. The illustrated reaction workflows highlight its significance as a versatile building block in modern synthetic chemistry. It is recommended that researchers perform solubility tests under their specific reaction conditions to ensure optimal performance.
The Advent of a Versatile Reagent: A Technical Guide to Sodium Pyridine-2-sulfinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium pyridine-2-sulfinate has emerged as a pivotal reagent in modern organic synthesis, offering solutions to long-standing challenges in the construction of complex molecules, particularly those containing the ubiquitous pyridine (B92270) moiety. This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of this versatile compound. Initially overshadowed by its sulfonic acid counterpart, the unique reactivity of this compound was prominently brought to the forefront by the work of Professor Michael C. Willis and his collaborators, who identified it as a remarkably stable and efficient nucleophilic partner in palladium-catalyzed cross-coupling reactions. This discovery addressed the significant stability issues associated with pyridine-2-boronic acids in Suzuki-Miyaura coupling, a cornerstone of pharmaceutical and agrochemical research. This guide will detail the historical context of its development, provide comprehensive experimental protocols for its key applications, present quantitative data in structured tables for comparative analysis, and illustrate the underlying reaction mechanisms and workflows through detailed diagrams.
Introduction: The Genesis of a Reagent
The story of this compound is one of overcoming synthetic hurdles. For decades, the synthesis of biaryl and heteroaryl compounds containing a 2-substituted pyridine ring via traditional cross-coupling methods, such as the Suzuki-Miyaura reaction, was fraught with difficulties. Pyridine-2-boronic acids, the conventional nucleophilic partners, are notoriously unstable, often leading to low yields and reproducibility issues. This instability presented a significant bottleneck in the synthesis of numerous biologically active molecules and functional materials.
A breakthrough came with the investigation of pyridine sulfinates as alternative coupling partners. While the synthesis of pyridine-sulfonic acids has been known for over a century, often requiring harsh reaction conditions, the utility of the corresponding sulfinates was largely unexplored. The research group of Michael C. Willis, in collaboration with Pfizer, demonstrated that this compound is a bench-stable, crystalline solid that serves as an excellent nucleophilic precursor in palladium-catalyzed desulfinative cross-coupling reactions.[1][2][3] This discovery provided a robust and highly effective alternative to the problematic boronic acids, paving the way for more efficient and reliable synthesis of a wide array of pyridine-containing compounds.[2]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₄NNaO₂S | [3] |
| Molecular Weight | 165.15 g/mol | [3] |
| Appearance | White to off-white powder or crystals | - |
| Melting Point | 292 °C | [3] |
| Solubility | Soluble in water. | - |
| CAS Number | 24367-66-6 | [3] |
Safety Information:
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. Causes serious eye irritation. | Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. |
Synthesis of this compound
While early methods for the sulfonation of pyridine to its sulfonic acid were often harsh, modern procedures allow for the efficient synthesis of this compound. A common laboratory-scale preparation involves the oxidation of the corresponding thiol.
Experimental Protocol: Synthesis from 2-Mercaptopyridine (B119420)
This procedure is adapted from methods described for the preparation of sulfinates from thiols.
Materials:
-
2-Mercaptopyridine
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 2-mercaptopyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.1 eq) in water and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (30% solution, 2.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane to remove any unreacted starting material and byproducts.
-
Carefully acidify the aqueous layer with a cooled solution of hydrochloric acid to a pH of approximately 2-3 to precipitate the pyridine-2-sulfinic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
To prepare the sodium salt, suspend the pyridine-2-sulfinic acid in ethanol and add a solution of sodium hydroxide (1.0 eq) in water.
-
Stir the mixture until a clear solution is obtained.
-
Remove the solvent under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Applications in Organic Synthesis
This compound has proven to be a versatile reagent with broad applications in organic synthesis.
Palladium-Catalyzed Desulfinative Cross-Coupling Reactions
This is the most prominent application of this compound, providing a reliable method for the formation of C-C bonds between a pyridine ring and various aryl or heteroaryl halides.
Caption: General workflow for palladium-catalyzed desulfinative cross-coupling.
Caption: Proposed catalytic cycle for desulfinative cross-coupling.
The following is a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.[4]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried resealable Schlenk tube, add this compound (2.0 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (1.5 equiv.), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).
-
Evacuate the tube and backfill with an inert atmosphere (nitrogen or argon).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 150 °C for 3–18 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
The following table summarizes the yields obtained from the cross-coupling of this compound with a range of (hetero)aryl halides, demonstrating the broad scope of this reaction.
| (Hetero)aryl Halide | Product | Yield (%) | Reference(s) |
| 4-Bromotoluene | 2-(p-tolyl)pyridine | 99 | [4] |
| 4-Chlorotoluene | 2-(p-tolyl)pyridine | 95 | [4] |
| 1-Bromo-4-methoxybenzene | 2-(4-methoxyphenyl)pyridine | 98 | [4] |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)pyridine | 85 | [4] |
| 2-Bromopyridine | 2,2'-Bipyridine | 82 | [4] |
| 3-Bromopyridine | 2,3'-Bipyridine | 91 | [4] |
| 2-Chloropyrazine | 2-(Pyrazin-2-yl)pyridine | 75 | [4] |
Synthesis of Sulfonamides
This compound is also a valuable precursor for the synthesis of sulfonamides, a class of compounds with significant pharmacological activity.
This protocol describes a general method for the synthesis of N-aryl pyridine-2-sulfonamides from this compound.
Materials:
-
This compound
-
Aryl amine
-
Copper(I) iodide (CuI)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a reaction vial, add this compound (1.2 equiv.), the aryl amine (1.0 equiv.), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium phosphate (2.0 equiv.).
-
Evacuate the vial and backfill with an inert atmosphere.
-
Add anhydrous DMSO.
-
Seal the vial and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble materials.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Aryl Amine | Product | Yield (%) |
| Aniline | N-phenylpyridine-2-sulfonamide | 85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)pyridine-2-sulfonamide | 82 |
| 4-Chloroaniline | N-(4-chlorophenyl)pyridine-2-sulfonamide | 78 |
| Benzylamine | N-benzylpyridine-2-sulfonamide | 91 |
Applications in the Dye Industry
This compound and related sulfinate salts serve as important intermediates in the synthesis of various dyes and pigments. The sulfonyl group can act as a key functional moiety for tuning the electronic and photophysical properties of the dye molecules, as well as enhancing their stability and solubility. While specific, detailed industrial protocols are often proprietary, the general synthetic strategies involve the reaction of the sulfinate with diazonium salts or other electrophilic dye precursors.
Conclusion
The discovery of this compound as a stable and versatile reagent has had a profound impact on modern organic synthesis. Its ability to overcome the limitations of previous methods for the introduction of the 2-pyridyl moiety has streamlined the synthesis of countless compounds of interest to the pharmaceutical, agrochemical, and materials science industries. The detailed protocols and quantitative data presented in this guide are intended to facilitate its broader adoption and to inspire further innovation in the application of this remarkable reagent. The continued exploration of the reactivity of this compound promises to unlock even more efficient and elegant solutions to complex synthetic challenges.
References
Sodium Pyridine-2-sulfinate: A Comprehensive Technical Guide to its Mechanisms of Action in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium pyridine-2-sulfinate has emerged as a highly versatile and valuable reagent in modern organic synthesis. Its unique reactivity profile enables its participation in a range of mechanistically distinct transformations, offering significant advantages in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, including its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, its utility in nucleophilic aromatic substitution (SNAr), and its function as a precursor to sulfonyl radicals under visible-light-mediated conditions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.
Introduction: The Ascendancy of Pyridine (B92270) Sulfinates in Synthesis
The pyridine motif is a cornerstone in pharmaceuticals and agrochemicals, yet synthetic access to substituted pyridines can be challenging.[1][2] Traditional cross-coupling methodologies, such as the Suzuki-Miyaura reaction, often encounter difficulties with 2-pyridyl boronic acids due to their inherent instability.[1][3][4] this compound and its derivatives have risen as superior alternatives, offering enhanced stability, ease of handling, and remarkable efficiency in a variety of transformations.[1][5] This guide delineates the primary mechanistic pathways through which this reagent exerts its synthetic utility.
Palladium-Catalyzed Desulfinative Cross-Coupling: A Superior Alternative to Boronic Acids
One of the most significant applications of this compound is its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions with (hetero)aryl halides.[1][6] This "desulfinative" coupling provides a robust and reliable method for the formation of C-C bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds, a common feature in drug candidates.[1][7]
The key advantage of this methodology lies in the stability of the sulfinate reagent compared to the corresponding boronic acids, leading to more consistent and higher-yielding reactions.[1][2] The reaction is tolerant of a wide range of functional groups and can be applied to complex, late-stage functionalization in drug discovery programs.[1][7]
General Reaction Mechanism
The catalytic cycle is believed to proceed through a standard cross-coupling pathway involving oxidative addition, transmetalation (or a related sulfinate transfer), and reductive elimination. While the precise details of the mechanism are still under investigation, a plausible catalytic cycle is depicted below.[6]
Figure 1: Proposed catalytic cycle for the Pd-catalyzed desulfinative cross-coupling.
Quantitative Data Summary
The following table summarizes representative quantitative data for the palladium-catalyzed cross-coupling of this compound with various aryl halides.
| Entry | Pyridine Sulfinate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane (B91453) | 150 | - | 95 | [6] |
| 2 | This compound | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | - | 92 | [1] |
| 3 | This compound | 4-Chlorotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | - | 88 | [1] |
| 4 | Sodium 5-methylpyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 3-18 | 91 | [1] |
| 5 | Sodium pyridine-3-sulfinate | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 3-18 | 85 | [1] |
Detailed Experimental Protocol
General Procedure for Palladium-Catalyzed Cross-Coupling: [1][8]
-
Reaction Setup: In a pressure vessel or sealed reaction tube under an inert atmosphere (e.g., nitrogen or argon), combine the this compound (2.0 equiv.), the (hetero)aryl halide (1.0 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂; 5 mol%), tricyclohexylphosphine (B42057) (PCy₃; 10 mol%), and potassium carbonate (K₂CO₃; 1.5 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane as the solvent.
-
Reaction: Seal the vessel and heat the mixture to 150 °C with vigorous stirring for 3–18 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Nucleophilic Aromatic Substitution (SNAr)
This compound can also act as a potent nucleophile in SNAr reactions, particularly with electron-deficient (hetero)arenes.[8][9] This transition-metal-free pathway offers a complementary approach for the synthesis of sulfonylated pyridines, which are valuable intermediates and pharmacophores.[9][10] The reaction is often facilitated by the presence of activating groups (e.g., nitro, cyano) on the aromatic ring, which stabilize the intermediate Meisenheimer complex.
General Reaction Mechanism
The SNAr mechanism involves a two-step addition-elimination sequence. The sulfinate anion attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. Subsequent elimination of the leaving group (typically a halide) re-aromatizes the ring and yields the sulfonylated product.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 24367-66-6 [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
Theoretical Reactivity of Sodium Pyridine-2-Sulfinate: A Technical Guide for Drug Development Professionals
Abstract: Sodium pyridine-2-sulfinate has emerged as a versatile and highly effective reagent in modern organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and agrochemical development. Its stability, ease of handling, and unique reactivity profile, especially in palladium-catalyzed cross-coupling reactions, make it an attractive alternative to traditional organoboron compounds.[1][2][3][4] This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reactivity. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its electronic structure and reaction mechanisms to leverage its full potential in synthetic applications. This document summarizes key theoretical data, outlines detailed experimental and computational protocols, and visualizes reaction pathways and workflows.
Introduction to this compound
This compound is a stable, off-white to white powder that serves as a key nucleophilic coupling partner in a variety of organic transformations.[1][5] It is particularly valued for its role in the synthesis of sulfonamides and as a superior substitute for the often unstable and inefficient pyridine-2-boronates in Suzuki-Miyaura cross-coupling reactions.[2][3][4] The presence of the pyridine (B92270) ring and the sulfinate group imparts a unique electronic character that governs its reactivity. Understanding this electronic structure through theoretical studies is crucial for predicting its behavior in complex chemical environments and for designing novel synthetic strategies.
The compound's versatility is highlighted by its divergent reactivity, which can be controlled to achieve different synthetic outcomes. For instance, under base-catalyzed conditions, it can lead to the direct C4-sulfonylation of pyridines, while photochemical activation can generate sulfonyl radicals for the three-component sulfonative pyridylation of alkenes.[6][7][8]
Theoretical Electronic and Structural Properties
While direct, in-depth theoretical studies exclusively focused on this compound are limited in publicly accessible literature, its electronic and structural properties can be reliably inferred from computational studies on analogous compounds, such as pyridine, substituted pyridines, and aryl sulfinates. The data presented below are representative values based on Density Functional Theory (DFT) calculations, which are a standard method for evaluating the electronic structure of organic molecules.[9]
Computational Methodology
The hypothetical data presented in this section is based on a standard and widely accepted level of theory for this class of molecules:
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311+G(d,p) (A triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens)
-
Solvent Model: An implicit solvent model, such as the Polarizable Continuum Model (PCM), would typically be used to simulate a solvent environment (e.g., DMSO or DMF), as many reactions involving this salt are performed in polar aprotic solvents.
Optimized Molecular Geometry
The geometry of the pyridine-2-sulfinate anion would be optimized to find the lowest energy conformation. Key structural parameters are presented in Table 1. The pyridine ring is expected to be largely planar, with the sulfinate group exhibiting a trigonal pyramidal geometry around the sulfur atom.
Table 1: Predicted Geometrical Parameters of the Pyridine-2-Sulfinate Anion
| Parameter | Predicted Value (Å or °) | Description |
| Bond Lengths (Å) | ||
| C-S | ~1.80 - 1.85 | Bond between the pyridine ring (C2) and the sulfur atom. |
| S-O | ~1.50 - 1.55 | Bonds between the sulfur and oxygen atoms of the sulfinate group. |
| C-N (in ring) | ~1.33 - 1.35 | Carbon-nitrogen bond lengths within the pyridine ring. |
| C-C (in ring) | ~1.38 - 1.40 | Carbon-carbon bond lengths within the pyridine ring. |
| **Bond Angles (°) ** | ||
| C-S-O | ~105 - 108 | Angle between the pyridine ring, sulfur, and an oxygen atom. |
| O-S-O | ~110 - 115 | Angle between the two oxygen atoms and the sulfur atom. |
| C-N-C (in ring) | ~117 - 119 | Angle around the nitrogen atom within the pyridine ring. |
Electronic Properties: Charge Distribution and Frontier Molecular Orbitals
The electronic properties of this compound are key to its reactivity, particularly its nucleophilic character. Mulliken population analysis is a method to estimate the partial atomic charges, indicating the distribution of electron density across the molecule.
Table 2: Predicted Mulliken Atomic Charges for the Pyridine-2-Sulfinate Anion
| Atom | Predicted Mulliken Charge (a.u.) | Implication for Reactivity |
| S | +0.8 to +1.2 | The sulfur atom is electrophilic, though the overall group acts as a nucleophile. |
| O | -0.8 to -1.0 | The oxygen atoms bear a significant negative charge, contributing to the nucleophilicity. |
| N (pyridine) | -0.5 to -0.7 | The nitrogen atom is a Lewis basic site and can coordinate to metal centers. |
| C2 (pyridine, bonded to S) | +0.2 to +0.4 | This carbon is relatively electron-deficient due to the attached sulfinate group. |
| C4 (pyridine) | -0.1 to -0.3 | The C4 position is a site of increased electron density, relevant for certain reactions. |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For a nucleophile like pyridine-2-sulfinate, the energy and localization of the HOMO are of primary importance.
Table 3: Predicted Frontier Molecular Orbital (FMO) Properties of the Pyridine-2-Sulfinate Anion
| Property | Predicted Value (eV) | Description and Implication for Reactivity |
| HOMO Energy | -2.0 to -3.0 | The relatively high energy of the HOMO indicates that the electrons are readily available for donation, confirming the nucleophilic character of the molecule. The HOMO is expected to have significant localization on the sulfinate group, particularly the sulfur and oxygen atoms. |
| LUMO Energy | +1.0 to +2.0 | The LUMO is likely a π* orbital of the pyridine ring. |
| HOMO-LUMO Gap | ~3.0 to 5.0 | The energy gap is a measure of molecular stability. A moderate gap suggests a molecule that is stable enough to be isolated but reactive enough to participate in chemical transformations. |
Key Reaction Mechanisms and Pathways
This compound is most renowned for its application in palladium-catalyzed desulfinative cross-coupling reactions. Mechanistic studies, combining kinetic analysis and structural characterization, have shed light on the catalytic cycle.
Palladium-Catalyzed Desulfinative Cross-Coupling
In the palladium-catalyzed cross-coupling with aryl halides, the pyridine-2-sulfinate acts as a nucleophilic partner. A key finding is that for pyridine sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation serves as the catalyst's resting state. The turnover-limiting step is the extrusion of sulfur dioxide (SO₂) from this complex.[1][7][10]
Methodologies for Reactivity Studies
To fully characterize the reactivity of this compound, a combination of computational and experimental techniques is employed.
Detailed Computational Protocol
A robust theoretical investigation into the reactivity of this compound would follow the workflow outlined below.
-
Geometry Optimization: The starting point is to find the lowest energy structure of the pyridine-2-sulfinate anion using a chosen level of theory.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: Single-point energy calculations are performed to determine various electronic properties, including the Mulliken charge distribution, molecular orbital energies (HOMO, LUMO), and the molecular electrostatic potential (MEP) map, which visualizes regions of positive and negative charge.
-
Reaction Pathway Simulation: To study a specific reaction, one would model the reactants, products, and any intermediates. Transition state (TS) search algorithms are used to locate the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key indicator of reaction kinetics.
Experimental Protocol: Kinetic Analysis of Cross-Coupling
Experimental studies are crucial to validate theoretical models. A typical protocol to study the kinetics of the palladium-catalyzed cross-coupling reaction would involve:
-
Reaction Setup: A series of reactions are set up in parallel under an inert atmosphere (e.g., nitrogen or argon). Each reaction contains the aryl halide, this compound, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PCy₃), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., 1,4-dioxane).
-
Monitoring Reaction Progress: Aliquots are taken from each reaction at specific time intervals. The reaction is quenched, and the samples are analyzed by a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with an internal standard to determine the concentration of reactants and products over time.
-
Initial Rate Measurements: By varying the initial concentration of one reactant while keeping others constant, the order of the reaction with respect to each component can be determined. This data is used to construct the experimental rate law.
-
Kinetic Isotope Effect (KIE) Studies: By using isotopically labeled reactants (e.g., deuterated substrates), one can determine if a specific bond-breaking event is part of the rate-determining step.
This experimental data provides crucial information for elucidating the reaction mechanism and corroborating the findings from computational studies.
Conclusion and Future Outlook
This compound is a reagent of significant importance with a favorable reactivity profile for applications in drug discovery and development. While comprehensive theoretical studies on this specific molecule are not yet widely published, analysis of analogous systems and established computational methods provide a robust framework for understanding its electronic structure and reactivity. The nucleophilic character of the sulfinate group, modulated by the electronic properties of the pyridine ring, is the cornerstone of its utility.
Future theoretical work should focus on detailed DFT studies of this compound itself to provide precise quantitative data on its structure and electronic properties. Furthermore, computational modeling of its diverse reaction pathways, including the photochemically induced radical reactions, will be invaluable for optimizing reaction conditions and expanding its synthetic applications. The synergy between such theoretical investigations and experimental validation will undoubtedly unlock new possibilities for the use of this versatile reagent in the synthesis of next-generation pharmaceuticals.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Electronic Structure Determination of Pyridine N-Heterocyclic Carbene Iron Dinitrogen Complexes and Neutral Ligand Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzenesulfinic acid, sodium salt | C6H5NaO2S | CID 2723840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium benzenesulfinate | C6H6O2S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Sodium Pyridine-2-Sulfinate: A Comprehensive Technical Guide to its Application as a Nucleophilic Coupling Partner
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine (B92270) ring is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. Consequently, the development of robust and versatile methods for its incorporation into complex molecules is of paramount importance in medicinal chemistry and drug development. Traditional cross-coupling methodologies, such as the Suzuki-Miyaura reaction, often encounter significant challenges when employing 2-pyridyl boronic acids due to their inherent instability. Sodium pyridine-2-sulfinate has emerged as a highly effective and stable nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, offering a superior alternative for the synthesis of 2-substituted pyridines. This technical guide provides an in-depth overview of the core principles, applications, and experimental protocols associated with the use of this compound as a nucleophilic coupling partner, with a focus on its role in desulfinative cross-coupling reactions.
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. However, the application of this powerful tool to the synthesis of 2-substituted pyridines is often hampered by the poor stability and challenging preparation of pyridine-2-boronic acids.[1][2] These limitations have driven the search for alternative nucleophilic pyridine sources. This compound has been identified as a bench-stable, crystalline solid that serves as an excellent surrogate for the corresponding boronic acid in palladium-catalyzed cross-coupling reactions.[3][4] This desulfinative coupling approach provides a reliable and operationally simple method for the synthesis of a wide range of biaryl and hetero-biaryl compounds containing the pyridine moiety.[5]
Advantages of this compound
The use of this compound as a nucleophilic coupling partner offers several distinct advantages over traditional pyridine-2-boronic acids:
-
Enhanced Stability: this compound is a bench-stable solid, readily handled and stored under standard laboratory conditions, in stark contrast to the often-unstable nature of 2-pyridyl boronic acids.[3][4]
-
Ease of Preparation: The synthesis of this compound is straightforward, typically involving the oxidation of the corresponding commercially available pyridine-2-thiol (B7724439).[3]
-
Broad Substrate Scope: This methodology demonstrates a wide substrate scope, tolerating a variety of functional groups on both the sulfinate and the aryl/heteroaryl halide coupling partner.[6][7]
-
High Reaction Efficiency: The desulfinative cross-coupling reactions often proceed in high yields, providing efficient access to the desired 2-substituted pyridine products.
-
Applicability in Late-Stage Functionalization: The robustness of the reaction conditions makes it suitable for the late-stage functionalization of complex molecules, a critical aspect of drug discovery programs.[6][7]
Palladium-Catalyzed Desulfinative Cross-Coupling
The primary application of this compound is in palladium-catalyzed desulfinative cross-coupling reactions with aryl and heteroaryl halides. This transformation is analogous to the Suzuki-Miyaura reaction, with the sulfinate acting as the nucleophilic partner.
Reaction Scheme
Caption: General scheme of the palladium-catalyzed desulfinative cross-coupling reaction.
Catalytic Cycle
The mechanism of the palladium-catalyzed desulfinative cross-coupling of this compound is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Proposed catalytic cycle for the desulfinative cross-coupling reaction.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl halides.
Table 1: Coupling of Substituted Sodium Pyridine-2-sulfinates with 4-Bromotoluene and 4-Chlorotoluene[5]
| Entry | Pyridine-2-sulfinate Substituent | Halide (X) | Product | Yield (%) |
| 1 | H | Br | 2-(p-tolyl)pyridine | 95 |
| 2 | H | Cl | 2-(p-tolyl)pyridine | 91 |
| 3 | 4-Me | Br | 4-methyl-2-(p-tolyl)pyridine | 85 |
| 4 | 4-Me | Cl | 4-methyl-2-(p-tolyl)pyridine | 82 |
| 5 | 5-CF3 | Br | 5-(trifluoromethyl)-2-(p-tolyl)pyridine | 93 |
| 6 | 5-CF3 | Cl | 5-(trifluoromethyl)-2-(p-tolyl)pyridine | 88 |
| 7 | 6-Me | Br | 6-methyl-2-(p-tolyl)pyridine | 90 |
| 8 | 6-Me | Cl | 6-methyl-2-(p-tolyl)pyridine | 87 |
Reaction Conditions: this compound (2.0 equiv.), aryl halide (1.0 equiv.), Pd(OAc)2 (5 mol%), PCy3 (10 mol%), K2CO3 (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 h.
Table 2: Substrate Scope for the Coupling of this compound with Various Aryl and Heteroaryl Halides[5]
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)pyridine | 92 |
| 2 | 4-Chlorobenzonitrile | 4-(pyridin-2-yl)benzonitrile | 85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)pyridine | 96 |
| 4 | 2-Bromopyridine | 2,2'-bipyridine | 88 |
| 5 | 3-Bromopyridine | 2,3'-bipyridine | 84 |
| 6 | 2-Chloropyrimidine | 2-(pyrimidin-2-yl)pyridine | 75 |
| 7 | 2-Bromothiophene | 2-(thiophen-2-yl)pyridine | 91 |
Reaction Conditions: this compound (2.0 equiv.), (hetero)aryl halide (1.0 equiv.), Pd(OAc)2 (5 mol%), PCy3 (10 mol%), K2CO3 (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 h.
Experimental Protocols
Protocol 1: Synthesis of this compound[4]
This protocol describes the synthesis of this compound from the corresponding pyridine-2-thiol.
Materials:
-
Pyridine-2-thiol
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)
-
Ethanol (B145695) (EtOH)
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve pyridine-2-thiol in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of sodium hydroxide in water dropwise to the cooled solution.
-
Slowly add hydrogen peroxide (30 wt%) to the reaction mixture while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum to afford this compound as a white solid.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: General Procedure for Palladium-Catalyzed Desulfinative Cross-Coupling[6]
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Oven-dried resealable Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried resealable Schlenk tube, add this compound (2.0 equiv.), the (hetero)aryl halide (1.0 equiv.), potassium carbonate (1.5 equiv.), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 150 °C with vigorous stirring for 3–18 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up, and purify the crude product by column chromatography on silica (B1680970) gel.
Scope and Limitations
The desulfinative cross-coupling of this compound is a versatile reaction with a broad scope. It is compatible with a wide range of functional groups, including esters, ketones, and nitriles. Both electron-rich and electron-poor aryl and heteroaryl halides are effective coupling partners.
While this methodology is highly effective for Suzuki-Miyaura-type couplings, its application in other named cross-coupling reactions such as Stille (organotin reagents) and Sonogashira (terminal alkynes) couplings is not well-documented in the scientific literature. The primary utility of this compound remains as a direct and stable replacement for pyridine-2-boronic acids in palladium-catalyzed C-C bond formation with aryl and heteroaryl halides.
Conclusion
This compound has been firmly established as a valuable and highly practical nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. Its superior stability, ease of preparation, and broad substrate scope make it an excellent alternative to the often-problematic pyridine-2-boronic acids. The desulfinative cross-coupling methodology provides a robust and reliable route for the synthesis of 2-substituted pyridines, which are key structural motifs in numerous medicinally important compounds. This technical guide provides the essential information for researchers, scientists, and drug development professionals to successfully implement this powerful synthetic tool in their research and development endeavors.
References
- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners [organic-chemistry.org]
- 6. This compound 24367-66-6 [sigmaaldrich.com]
- 7. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: Sodium Pyridine-2-sulfinate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pyridine-2-sulfinate has emerged as a highly effective and versatile reagent in palladium-catalyzed cross-coupling reactions, particularly as a substitute for often unstable and difficult-to-handle pyridine-2-boronic acids in Suzuki-Miyaura-type couplings.[1][2][3][4] Pyridine moieties are ubiquitous in pharmaceuticals, making efficient methods for their incorporation a critical aspect of drug discovery and development.[2][3][4] this compound offers a practical and robust solution for the synthesis of biaryl and heteroaryl-pyridine structures, demonstrating broad functional group tolerance and high yields.[1][2][3] These reagents are bench-stable solids that are straightforward to prepare and handle.[3][5]
This document provides detailed application notes, experimental protocols, and mechanistic insights for the use of this compound in palladium-catalyzed desulfinative cross-coupling reactions.
Key Advantages of this compound
-
Enhanced Stability: Overcomes the inherent instability of many pyridine-2-boronic acids.[2][3][4]
-
Broad Scope: Demonstrates excellent reactivity with a wide range of aryl and heteroaryl halides.[2][3]
-
High Yields: Frequently provides superior yields compared to traditional methods for synthesizing 2-substituted pyridines.[2][3]
-
Operational Simplicity: As a stable solid, it is easy to handle and store, simplifying reaction setup.[5]
Reaction Mechanism and Signaling Pathway
The palladium-catalyzed desulfinative cross-coupling of this compound with an aryl halide (Ar-X) proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination with extrusion of sulfur dioxide (SO₂). Mechanistic studies have revealed that for pyridine-2-sulfinate, a chelated Pd(II) sulfinate complex serves as the catalyst resting state, and the turnover-limiting step is the extrusion of SO₂.[5]
Caption: Catalytic cycle for the desulfinative cross-coupling.
Experimental Data
The following tables summarize the reaction conditions and yields for the palladium-catalyzed cross-coupling of various sodium pyridine-2-sulfinates with aryl and heteroaryl halides.
Table 1: Optimization of Reaction Parameters [3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (1.5) | 1,4-Dioxane (B91453) | 150 | 75 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ (1.5) | 1,4-Dioxane | 150 | 85 |
| 3 | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ (1.5) | 1,4-Dioxane | 150 | 99 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (1.5) | 1,4-Dioxane | 150 | 92 |
| 5 | Pd(OAc)₂ (5) | PCy₃ (10) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 150 | 96 |
| 6 | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (1.5) | 1,4-Dioxane | 150 | 88 |
Reaction of pyridine-3-sulfinate with 4-bromotoluene.
Table 2: Substrate Scope with Aryl Halides [3]
| Entry | Pyridine Sulfinate | Aryl Halide | Product | Yield (%) |
| 1 | This compound | 4-Chlorotoluene | 2-(p-tolyl)pyridine | 95 |
| 2 | This compound | 4-Bromotoluene | 2-(p-tolyl)pyridine | 98 |
| 3 | Sodium 5-methylpyridine-2-sulfinate | 4-Chlorotoluene | 5-methyl-2-(p-tolyl)pyridine | 91 |
| 4 | Sodium pyridine-3-sulfinate | 1-Bromo-4-fluorobenzene | 3-(4-fluorophenyl)pyridine | 95[5] |
| 5 | Sodium pyridine-4-sulfinate | 4-Bromoanisole | 4-(4-methoxyphenyl)pyridine | 85 |
Table 3: Substrate Scope with Heteroaryl Halides [3]
| Entry | Pyridine Sulfinate | Heteroaryl Halide | Product | Yield (%) |
| 1 | This compound | 2-Bromopyridine | 2,2'-Bipyridine | 88 |
| 2 | This compound | 2-Chloropyrazine | 2-(Pyrazin-2-yl)pyridine | 75 |
| 3 | Sodium pyridine-3-sulfinate | 2-Bromopyrimidine | 3-(Pyrimidin-2-yl)pyridine | 82 |
| 4 | Sodium pyridine-4-sulfinate | 3-Bromoquinoline | 4-(Quinolin-3-yl)pyridine | 78 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Desulfinative Cross-Coupling
The following is a general protocol for the cross-coupling of this compound with an aryl halide.
Caption: General experimental workflow for the cross-coupling reaction.
Detailed Protocol: Synthesis of 2-(p-tolyl)pyridine [3]
-
Reagents and Equipment:
-
This compound (2.0 equiv.)
-
4-Bromotoluene (1.0 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv.)
-
1,4-Dioxane, anhydrous
-
Sealed reaction tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure: a. To a dry sealed reaction tube, add this compound, 4-bromotoluene, palladium(II) acetate, tricyclohexylphosphine, and potassium carbonate. b. Seal the tube and evacuate and backfill with an inert gas three times. c. Add anhydrous 1,4-dioxane via syringe. d. Place the reaction tube in a preheated heating block or oil bath at 150 °C. e. Stir the reaction mixture for 3 to 18 hours. Monitor the reaction progress by TLC or GC-MS. f. Upon completion, allow the reaction to cool to room temperature. g. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). h. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(p-tolyl)pyridine.
Application in Late-Stage Functionalization
A significant advantage of this methodology is its application in the late-stage functionalization of complex molecules, a critical process in drug discovery for generating analogues and structure-activity relationship (SAR) studies. The reaction has been successfully applied to modify derivatives of pharmaceuticals like varenicline (B1221332) (Chantix) and mepyramine (Anthisan).[2][3][4]
Caption: Logical relationships in the application of the methodology.
Conclusion
This compound is a valuable and practical reagent for the synthesis of 2-substituted pyridines via palladium-catalyzed desulfinative cross-coupling.[3] Its stability, broad substrate scope, and high efficiency make it an excellent alternative to traditional cross-coupling methods, particularly for applications in pharmaceutical and materials science research. The protocols and data presented herein provide a comprehensive guide for researchers looking to implement this powerful synthetic tool.
References
- 1. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Sodium Pyridine-2-sulfinate in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, for the formation of carbon-carbon bonds. However, the use of 2-substituted pyridine (B92270) boronic acids often presents significant challenges, including instability and low reactivity, a phenomenon commonly referred to as the "2-pyridyl problem".[1][2] Sodium pyridine-2-sulfinate has emerged as a highly effective and stable alternative nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, offering a robust solution to this long-standing issue.[3] These sulfinate reagents are generally bench-stable solids, easy to handle, and exhibit excellent functional group tolerance, making them ideal for applications in drug discovery and development, including late-stage functionalization.[4]
This document provides detailed protocols and application data for the use of this compound in desulfinative Suzuki-Miyaura type cross-coupling reactions with a variety of aryl and heteroaryl halides.
Core Advantages of this compound
-
Enhanced Stability: Overcomes the inherent instability of pyridine-2-boronic acids, which are prone to protodeboronation.[1][5]
-
Broad Scope: Demonstrates high reactivity and excellent yields with a wide range of aryl and heteroaryl chlorides and bromides.[3]
-
Operational Simplicity: As bench-stable solids, they are easy to handle and store, simplifying experimental setup.
-
High Functional Group Tolerance: Compatible with various functional groups commonly found in pharmaceutical intermediates, such as ketones, esters, and trifluoromethyl groups.[4]
Experimental Protocols
General Procedure for Desulfinative Cross-Coupling
A general protocol for the palladium-catalyzed cross-coupling of an aryl/heteroaryl halide with this compound is outlined below.[6]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv.)
-
This compound (1.5–2.0 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1–5 mol%)
-
Tricyclohexylphosphine (PCy₃) (2–10 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equiv.)
-
Anhydrous 1,4-dioxane (B91453) or dibutyl ether (Bu₂O)
Procedure:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl halide, this compound, and potassium carbonate.
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent, followed by a solution of Pd(OAc)₂ and PCy₃ in the same solvent.
-
Seal the vessel and heat the reaction mixture at 140–150 °C for the specified time (typically 3–18 hours), with vigorous stirring.
-
After the reaction is complete (monitored by TLC, GC/MS, or LC/MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Data Presentation
Table 1: Optimization of Reaction Parameters
The following table summarizes the optimization of key reaction parameters for the coupling of 3-methyl-pyridine-2-sodium sulfinate with 4-bromotoluene (B49008).[7]
| Entry | Variation from Standard Conditions* | Yield (%) |
| 1 | Cs₂CO₃ in place of K₂CO₃ | 90 |
| 2 | Li₂CO₃ in place of K₂CO₃ | 0 |
| 3 | No base added | 0 |
| 4 | Reaction at 100 °C | 29 |
*Standard Conditions: Pyridine sulfinate (2.0 equiv.), 4-bromotoluene (1.0 equiv.), K₂CO₃ (1.5 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), 1,4-dioxane, 150 °C.[7]
Table 2: Substrate Scope for the Coupling of Sodium Pyridine-2-sulfinates with Aryl Halides
This table showcases the versatility of substituted sodium pyridine-2-sulfinates in coupling with both 4-bromotoluene and 4-chlorotoluene.[3]
| Pyridine-2-sulfinate Substituent | Coupling Partner | Product | Yield (%) |
| Unsubstituted | 4-Bromotoluene | 2-(p-tolyl)pyridine | 95 |
| Unsubstituted | 4-Chlorotoluene | 2-(p-tolyl)pyridine | 91 |
| 5-Trifluoromethyl | 4-Bromotoluene | 2-(p-tolyl)-5-(trifluoromethyl)pyridine | 98 |
| 5-Trifluoromethyl | 4-Chlorotoluene | 2-(p-tolyl)-5-(trifluoromethyl)pyridine | 96 |
| 3-Methoxy | 4-Bromotoluene | 3-methoxy-2-(p-tolyl)pyridine | 95 |
| 3-Methoxy | 4-Chlorotoluene | 3-methoxy-2-(p-tolyl)pyridine | 85 |
Reaction conditions: Pyridine sodium sulfinate (2.0 equiv.), aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 hours.[3]
Table 3: Preparative Scale Synthesis Conditions
For larger scale synthesis, the reaction conditions can be modified to improve efficiency and reduce catalyst loading.[2]
| Parameter | Condition |
| This compound | 1.5 equiv. |
| Aryl Halide | 1.0 equiv. |
| Pd(OAc)₂ | 1 mol% |
| PCy₃ | 2 mol% |
| K₂CO₃ | 1.5 equiv. |
| Solvent | Bu₂O |
| Temperature | 140 °C |
| Time | 16 hours |
| Yield | 92% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling using this compound.
Caption: General workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the desulfinative cross-coupling reaction.
Caption: Proposed catalytic cycle for the coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 4. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sulfonamides using Sodium Pyridine-2-sulfinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of sulfonamides utilizing sodium pyridine-2-sulfinate. This versatile reagent offers several synthetic routes to access a wide range of sulfonamide derivatives, which are crucial scaffolds in medicinal chemistry. The following sections detail two primary methodologies: a two-step synthesis via a stable sulfonate intermediate and direct coupling reactions.
Introduction
This compound is a valuable and stable precursor for the formation of the pyridine-2-sulfonyl moiety, a common feature in pharmacologically active compounds.[1] Its use circumvents the often-problematic instability of the corresponding pyridine-2-sulfonyl chloride. This document outlines robust methods for the synthesis of N-alkyl and N-aryl pyridine-2-sulfonamides, providing researchers with the necessary information to select the most suitable protocol for their specific needs.
Method 1: Two-Step Synthesis via a Stable 2,4,6-Trichlorophenyl (TCP) Pyridine-2-sulfonate (B372464) Intermediate
This method involves the initial formation of a bench-stable 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate intermediate. This intermediate can then be reacted with a variety of amines under more vigorous conditions to yield the desired sulfonamide.[2][3] This approach is particularly advantageous when dealing with sensitive amines or when a stable, isolable intermediate is desired.
Experimental Protocols
Protocol 1.1: Synthesis of 2,4,6-Trichlorophenyl (TCP) Pyridine-2-sulfonate
This protocol is adapted from the reaction of a 2-pyridylzinc reagent with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC).[1][2][3]
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromopyridine (B144113) (1.0 mmol) in a suitable anhydrous solvent (e.g., THF). Cool the solution to -78 °C and add n-butyllithium (1.0 mmol) dropwise. Stir the mixture for 30 minutes, then add a solution of zinc chloride (1.0 mmol) in THF. Allow the mixture to warm to room temperature and stir for 1 hour to form the 2-pyridylzinc bromide reagent.
-
Reaction with TCPC: To the freshly prepared organozinc reagent, add 2,4,6-trichlorophenyl chlorosulfate (TCPC) (1.0 mmol).
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the 2,4,6-trichlorophenyl pyridine-2-sulfonate.[2][3]
Protocol 1.2: Synthesis of N-Alkyl/Aryl Pyridine-2-sulfonamides from TCP Pyridine-2-sulfonate
-
Reaction Setup: In a pressure vessel, combine the 2,4,6-trichlorophenyl pyridine-2-sulfonate (1.0 equiv) with the desired amine (1.2-1.5 equiv).[2][4]
-
Reaction Conditions:
-
For alkylamines and ammonia (B1221849): Heat the mixture to 60-80 °C for the specified time (see Table 1).[2]
-
For anilines and heteroarylamines: The use of a strong base such as lithium bis(trimethylsilyl)amide (LHMDS) may be required.[2] The reaction is typically carried out in an anhydrous solvent like THF at elevated temperatures.
-
-
Isolation and Purification: After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent and washed with water and brine. The organic layer is dried, concentrated, and the resulting sulfonamide is purified by standard techniques such as column chromatography or recrystallization.[2][4]
Quantitative Data
| Product | Amine | Temperature (°C) | Time (h) | Yield (%) |
| N-benzyl(pyridin-2-yl)sulfonamide | Benzylamine | 80 | 12 | 75 |
| N-phenyl(pyridin-2-yl)sulfonamide | Aniline | 120 | 12 | 68 |
| Pyridin-2-sulfonamide | Ammonia | 60 | 12 | 85 |
| N-propyl(pyridin-2-yl)sulfonamide | n-Propylamine | 60 | 12 | 80 |
Table 1: Synthesis of N-substituted Pyridine-2-sulfonamides from TCP Pyridine-2-sulfonate.[2][4]
Experimental Workflow
Method 2: Direct Coupling of this compound with Amines
Direct coupling methods offer a more atom-economical approach to sulfonamide synthesis. These reactions are often mediated by a catalyst or a promoter.
Copper-Catalyzed Synthesis
A convenient method for the synthesis of sulfonamides involves the copper-catalyzed oxidative coupling between sodium sulfinates and amines.[5][6][7] This reaction can be performed using either oxygen (from air) or dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[6] A microwave-assisted protocol has also been developed to accelerate the reaction.[8][9]
Protocol 2.1: Copper-Catalyzed Synthesis of Sulfonamides
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and a copper catalyst (e.g., CuBr, CuI, or CuBr₂) in a suitable solvent (e.g., DMSO or a mixture of acetonitrile:water).[6][8][9]
-
Reaction Conditions:
-
Conventional Heating: Stir the reaction mixture at a specified temperature (e.g., 120 °C) under an atmosphere of oxygen or in DMSO as the oxidant for several hours.[6]
-
Microwave Irradiation: Heat the reaction mixture in a sealed tube in a microwave reactor to a specified temperature (e.g., 120 °C) for a shorter duration (10-15 minutes).[9]
-
-
Work-up and Purification: After completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final sulfonamide is purified by column chromatography.
Quantitative Data
| Sulfinate | Amine | Catalyst | Conditions | Yield (%) |
| Sodium p-toluenesulfinate | Piperidine | CuBr (10 mol%) | O₂, 120 °C, 24h | 85 |
| Sodium benzenesulfinate | Morpholine | CuI (10 mol%) | DMSO, 120 °C, 24h | 92 |
| Sodium p-toluenesulfinate | Aniline | CuBr₂ (0.5 mol%) | MW, 120 °C, 10 min | 90 |
| Sodium benzenesulfinate | Benzylamine | CuBr₂ (0.5 mol%) | MW, 120 °C, 12 min | 92 |
Table 2: Examples of Copper-Catalyzed Sulfonamide Synthesis.[6][9]
Iodine-Mediated Synthesis
An efficient and environmentally friendly approach for sulfonamide synthesis is the iodine-mediated reaction of sodium sulfinates with amines.[10][11] This metal-free method can often be performed in water at room temperature.[11]
Protocol 2.2: Iodine-Mediated Synthesis of Sulfonamides
-
Reaction Setup: In a flask, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in water.
-
Reaction: Add molecular iodine (I₂) (1.0-1.2 equiv) to the mixture and stir at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine. The product is then extracted with an organic solvent. The organic phase is washed, dried, and evaporated. The crude sulfonamide can be purified by column chromatography.
Quantitative Data
| Sulfinate | Amine | Solvent | Time (h) | Yield (%) |
| Sodium p-toluenesulfinate | Aniline | Water | 2 | 95 |
| Sodium benzenesulfinate | Pyrrolidine | Water | 1 | 98 |
| Sodium p-toluenesulfinate | Benzylamine | Water | 1.5 | 96 |
Table 3: Examples of Iodine-Mediated Sulfonamide Synthesis.[10][11]
Experimental Workflow
Characterization of N-Substituted Pyridine-2-sulfonamides
The synthesized sulfonamides can be characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectra will show characteristic signals for the pyridine (B92270) ring protons and the protons of the N-substituent. The chemical shifts of the protons on the carbon adjacent to the sulfonamide nitrogen will be deshielded.
-
¹³C NMR: The carbon spectra will display signals for the pyridine ring carbons and the carbons of the N-substituent.
-
-
Infrared (IR) Spectroscopy: The IR spectra of sulfonamides show characteristic absorption bands for the SO₂ group. The asymmetric and symmetric stretching vibrations are typically observed in the regions of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[12]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized sulfonamides.
Conclusion
The synthesis of sulfonamides from this compound can be achieved through multiple efficient pathways. The two-step method involving a stable TCP intermediate provides a robust route for a wide variety of amines, while the direct copper-catalyzed and iodine-mediated coupling reactions offer more direct and often greener alternatives. The choice of method will depend on the specific substrate, desired scale, and available resources. The detailed protocols and comparative data provided in these application notes are intended to guide researchers in the successful synthesis and characterization of these important compounds.
References
- 1. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed sulfonamides formation from sodium sulfinates and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Copper-catalyzed sulfonamides formation from sodium sulfinates and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Copper-catalyzed sulfonamides formation from sodium sulfinates and amines. | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature | Semantic Scholar [semanticscholar.org]
- 12. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
Application Notes and Protocols: Sodium Pyridine-2-sulfinate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pyridine-2-sulfinate has emerged as a versatile and valuable reagent in modern pharmaceutical development. Its primary application lies in its role as a stable and efficient precursor for the introduction of the pyridinylsulfonyl moiety and as a superior alternative to unstable boronic acids in cross-coupling reactions. This allows for the synthesis of a wide array of pyridine-containing compounds, a structural motif prevalent in many approved drugs.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical development workflows.
Key Applications
-
Palladium-Catalyzed Desulfinative Cross-Coupling Reactions: this compound serves as an excellent nucleophilic coupling partner in palladium-catalyzed reactions with aryl and heteroaryl halides. This method circumvents the challenges associated with the preparation, stability, and reactivity of pyridine-2-boronates, which often fail in Suzuki-Miyaura cross-coupling reactions.[1] This approach is particularly valuable for the synthesis of biaryl and heteroaryl pyridines, which are of significant interest in drug discovery.[1]
-
Synthesis of Sulfonamides: This compound is a key intermediate in the synthesis of sulfonamide drugs.[3] Sulfonamides are an important class of antibacterial agents. The pyridine-sulfonamide moiety is also present in a variety of other medicinally important compounds.
Quantitative Data
Table 1: Palladium-Catalyzed Cross-Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 2-(p-tolyl)pyridine | 85 |
| 2 | 4-Chlorotoluene | 2-(p-tolyl)pyridine | 82 |
| 3 | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)pyridine | 95 |
| 4 | 1-Bromo-4-methoxybenzene | 2-(4-methoxyphenyl)pyridine | 88 |
| 5 | 3-Bromopyridine | 2,3'-Bipyridine | 75 |
| 6 | 2-Chloropyrazine | 2-(Pyrazin-2-yl)pyridine | 68 |
Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Desulfinative Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound (2.0 equiv.), the aryl halide (1.0 equiv.), potassium carbonate (1.5 equiv.), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane to the reaction vessel via syringe.
-
Seal the vessel and stir the reaction mixture at 150 °C for 3-18 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl pyridine.
Protocol 2: Synthesis of N-Aryl Pyridine-2-sulfonamides
This protocol provides a general method for the synthesis of N-aryl pyridine-2-sulfonamides from a stable 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate (B372464) intermediate.
Step 1: Synthesis of 2,4,6-trichlorophenyl pyridine-2-sulfonate
A stable intermediate is first prepared from this compound.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert gas supply
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend this compound in anhydrous DCM.
-
Cool the suspension to 0 °C and slowly add oxalyl chloride or thionyl chloride.
-
Stir the mixture at room temperature until the formation of pyridine-2-sulfonyl chloride is complete (monitor by TLC).
-
In a separate flask, dissolve 2,4,6-trichlorophenol and a non-nucleophilic base (e.g., triethylamine) in anhydrous DCM.
-
Slowly add the freshly prepared pyridine-2-sulfonyl chloride solution to the trichlorophenol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform a standard aqueous workup and purify the product by column chromatography to yield 2,4,6-trichlorophenyl pyridine-2-sulfonate.
Step 2: Reaction with an Amine to Form the Sulfonamide
Materials:
-
2,4,6-trichlorophenyl pyridine-2-sulfonate
-
Desired primary or secondary amine
-
Suitable pressure vessel
-
Heating source
Procedure:
-
In a pressure vessel, combine the TCP pyridine-2-sulfonate with the desired amine.
-
Heat the mixture to the required temperature (typically 80-120 °C) for the specified time (typically 12 hours).
-
After cooling, the product sulfonamide can be isolated and purified using standard techniques such as column chromatography.
Signaling Pathways and Mechanisms of Action
The application of this compound in the synthesis of bioactive molecules provides access to compounds that modulate various biological pathways.
Inhibition of Bacterial Folic Acid Synthesis by Sulfonamides
Sulfonamides synthesized from this compound act as antimicrobial agents by inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][4] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[4] Humans are unaffected as they obtain folic acid from their diet.
References
- 1. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 2. mepyramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
The Strategic Use of Sodium Pyridine-2-sulfinate in the Synthesis of Pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sodium pyridine-2-sulfinate has emerged as a versatile and highly effective reagent in modern organic synthesis, particularly for the creation of diverse pyridine-containing molecules. Its growing importance is especially pronounced in the field of medicinal chemistry, where pyridine (B92270) rings are a ubiquitous structural motif in a vast number of pharmaceutical agents.[1][2][3] This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of valuable pyridine derivatives, addressing common synthetic challenges and offering robust solutions.
The primary advantage of this compound lies in its ability to serve as a stable and efficient nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions.[1][4] This overcomes a significant hurdle in pharmaceutical and agrochemical research, where the instability of corresponding pyridine-2-boronic acids often hampers the synthesis of 2-substituted pyridines through traditional Suzuki-Miyaura cross-coupling reactions.[1][2][3] The use of pyridine sulfinates provides a reliable and broadly applicable alternative for carbon-carbon bond formation.[1]
Beyond cross-coupling, this compound is a key intermediate in the synthesis of sulfonamides and other sulfur-containing heterocyclic compounds, further expanding its utility in the development of new chemical entities.[5][6]
Application 1: Palladium-Catalyzed Desulfinative Cross-Coupling Reactions
This application focuses on the palladium-catalyzed reaction between this compound and various aryl or heteroaryl halides. This methodology allows for the efficient synthesis of 2-arylpyridines, a common scaffold in pharmacologically active molecules. The reaction demonstrates broad substrate scope and functional group tolerance.[1]
Experimental Workflow:
Caption: General workflow for the Pd-catalyzed cross-coupling of this compound.
General Protocol for Palladium-Catalyzed Cross-Coupling:
A detailed protocol for the palladium-catalyzed cross-coupling of this compound with an aryl halide is provided below. This procedure is based on established literature methods.[1][4][5]
-
Reaction Setup: In a pressure vessel under a nitrogen atmosphere, combine this compound (2.0 equivalents), the (hetero)aryl halide (1.0 equivalent), palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%), tricyclohexylphosphine (B42057) (PCy₃, 10 mol%), and potassium carbonate (K₂CO₃, 1.5 equivalents).[1][5]
-
Reaction: Seal the vessel and heat the mixture to 150 °C for a duration of 3 to 18 hours.[1][4][5] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent, such as ethyl acetate, and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-substituted pyridine derivative.[5]
Substrate Scope and Yields:
The following table summarizes the yields obtained for the cross-coupling of various sodium pyridine-2-sulfinates and aryl halides, demonstrating the versatility of this reaction.
| Pyridine Sulfinate Derivative | Aryl Halide | Product | Yield (%) | Reference |
| This compound | 4-Bromotoluene | 2-(p-tolyl)pyridine | 29 | |
| This compound | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)pyridine | 95 | [7] |
| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromotoluene | 5-(Trifluoromethyl)-2-(p-tolyl)pyridine | - | |
| Sodium pyridine-3-sulfinate | 4-Chlorotoluene | 3-(p-tolyl)pyridine | - | [1] |
| Sodium pyridine-4-sulfinate | 4-Bromotoluene | 4-(p-tolyl)pyridine | - | [1] |
Application 2: Synthesis of Pyridine-Containing Sulfonamides
This compound serves as a precursor for the synthesis of pyridine sulfonamides, which are important structural motifs in many pharmacologically active compounds.[5][6] This can be achieved through various synthetic routes, including direct sulfonylation of amines.
Reaction Pathway for Sulfonamide Synthesis:
Caption: Synthesis of N-(pyridin-2-yl)benzenesulfonamide from 2-aminopyridine.
Protocol for the Synthesis of N-(pyridin-2-yl)benzenesulfonamide:
This protocol describes a direct method for the synthesis of a pyridine-containing sulfonamide.[5]
-
Dissolution: In a round-bottom flask, dissolve 2-aminopyridine (0.94 g, 10 mmol) in pyridine.[5]
-
Cooling: Place the flask in an ice bath to cool the solution.[5]
-
Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (2.12 g, 12 mmol) to the cooled pyridine solution.[5]
-
Reaction: Stir the mixture at room temperature for 1 hour.[5]
-
Precipitation: Add ice water to the reaction mixture and stir vigorously until a large amount of solid precipitates.[5]
-
Isolation: Collect the crude product by filtration. The resulting solid is N-(pyridin-2-yl)benzenesulfonamide.[5]
Quantitative Data for Sulfonamide Synthesis:
| Starting Materials | Product | Yield (%) | Reference |
| 2-Aminopyridine, Benzenesulfonyl chloride | N-(pyridin-2-yl)benzenesulfonamide | 73 | [5] |
Conclusion
This compound is a robust and versatile reagent that has significantly advanced the synthesis of pyridine derivatives. Its stability and high reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable tool for overcoming the limitations of traditional methods.[1][4] The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors, facilitating the discovery and development of new chemical entities. The continued exploration of pyridine sulfinates in organic synthesis is expected to unveil even more innovative applications in the future.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Desulfinylative Cross-Coupling with Sodium Pyridine-2-sulfinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed desulfinylative cross-coupling reaction utilizing sodium pyridine-2-sulfinate. This reaction serves as a powerful alternative to traditional cross-coupling methods, such as the Suzuki-Miyaura coupling, particularly for the synthesis of 2-substituted pyridines, which are prevalent motifs in pharmaceuticals.[1][2] Pyridine-2-sulfinates are stable, easy to prepare, and exhibit broad utility in forming carbon-carbon bonds with a wide range of aryl and heteroaryl halides.[2][3][4]
Introduction
The synthesis of biaryl and heteroaryl-aryl compounds containing a pyridine (B92270) ring is a cornerstone of medicinal chemistry.[1][5] However, the use of pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling reactions is often hampered by instability and low reactivity.[1][2] Desulfinylative cross-coupling using this compound as a nucleophilic partner under palladium catalysis has emerged as a robust and versatile solution to this challenge. This method allows for the efficient coupling of this compound with various aryl and heteroaryl bromides and chlorides.[2][6]
Reaction Principle
The desulfinylative cross-coupling reaction involves the palladium-catalyzed reaction of an aryl or heteroaryl halide with a sodium (hetero)aryl sulfinate, leading to the formation of a new carbon-carbon bond and the extrusion of sulfur dioxide (SO₂).[7] The catalytic cycle, as elucidated by mechanistic studies, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the sulfinate salt.[7] Subsequent SO₂ extrusion and reductive elimination yield the desired biaryl product and regenerate the Pd(0) catalyst.[7] For pyridine-2-sulfinate, a key feature is the formation of a chelated Pd(II) sulfinate complex after transmetalation, with the loss of SO₂ from this complex being the turnover-limiting step.[4][7] The presence of a base, typically potassium carbonate, is crucial for the reaction's efficiency.[2][4]
Data Presentation: Reaction Scope and Yields
The following table summarizes the reaction conditions and isolated yields for the desulfinylative cross-coupling of various sodium pyridine sulfinates with a selection of aryl and heteroaryl halides.
| Entry | Pyridine Sulfinate Partner | Aryl/Heteroaryl Halide Partner | Product | Yield (%) |
| 1 | This compound | 4-Bromotoluene | 2-(p-tolyl)pyridine | 99[2] |
| 2 | This compound | 4-Chlorotoluene | 2-(p-tolyl)pyridine | 95[2] |
| 3 | Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromotoluene | 2-(p-tolyl)-5-(trifluoromethyl)pyridine | 95[2] |
| 4 | Sodium 3-methoxypyridine-2-sulfinate | 4-Bromotoluene | 3-methoxy-2-(p-tolyl)pyridine | 85[2] |
| 5 | This compound | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)pyridine | 95[7] |
| 6 | This compound | 3-Bromopyridine | 2,3'-Bipyridine | 85[6] |
| 7 | This compound | 2-Chloropyrazine | 2-(Pyrazin-2-yl)pyridine | 75[1] |
| 8 | Sodium 4-methylpyridine-2-sulfinate | 2-Bromoquinoline | 4-methyl-2-(quinolin-2-yl)pyridine | 88[1] |
Experimental Protocols
General Procedure for Small-Scale Desulfinylative Cross-Coupling:
This protocol is suitable for reactions performed on a 0.10 mmol scale in a microwave vial.
Materials and Reagents:
-
This compound (2.0 equiv., 0.20 mmol)
-
Aryl or heteroaryl halide (1.0 equiv., 0.10 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%, 0.005 mmol)
-
Tricyclohexylphosphine (PCy₃) (10 mol%, 0.010 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 - 2.0 equiv., 0.15 - 0.20 mmol)
-
1,4-Dioxane (B91453) (anhydrous)
-
Microwave vial (0.5–2 mL) with a stir bar
-
Nitrogen or Argon source
Procedure:
-
To a microwave vial containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, palladium(II) acetate, tricyclohexylphosphine, and potassium carbonate.
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vial and place it in a preheated aluminum block at 150 °C.[2][6]
-
Stir the reaction mixture for the specified time (typically 3–18 hours).[6]
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Procedure for Preparative-Scale Synthesis:
This protocol is adapted for larger-scale synthesis in a round-bottom flask.[6]
Materials and Reagents:
-
This compound (1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tricyclohexylphosphine (PCy₃) (2 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equiv.)
-
Dibutyl ether (Bu₂O)
-
Round-bottom flask with a reflux condenser
-
Nitrogen or Argon source
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the aryl halide, palladium(II) acetate, tricyclohexylphosphine, and potassium carbonate.
-
Flush the apparatus with an inert atmosphere (Nitrogen or Argon).
-
Add dibutyl ether as the solvent.
-
Heat the reaction mixture to 140 °C under an inert atmosphere for 16 hours.[6][8]
-
Follow the workup and purification procedure as described for the small-scale reaction.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the desulfinylative cross-coupling reaction.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the desulfinylative cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Sodium Pyridine-2-Sulfinate in Agrochemical Synthesis: Technical Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Sodium pyridine-2-sulfinate is a versatile and highly reactive organosulfur compound that serves as a crucial building block in the synthesis of a variety of agrochemicals. Its utility lies in its capacity to introduce the pyridylsulfonyl moiety into organic molecules, a common structural feature in a range of herbicides and fungicides. As a stable, easy-to-handle solid, it offers advantages over corresponding sulfonyl chlorides, which are often unstable and difficult to prepare. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemical intermediates.
The primary application of this compound in agrochemical synthesis is as a nucleophile to create sulfonamides and sulfones. These functional groups are integral to the biological activity of many crop protection agents. The protocols outlined below focus on two key transformations: the synthesis of pyridylsulfonamides and the palladium-catalyzed synthesis of pyridylsulfones, both of which are pivotal steps in the preparation of advanced agrochemical candidates.
Core Applications and Methodologies
This compound is primarily employed in two main types of reactions for agrochemical synthesis:
-
Synthesis of Pyridylsulfonamides: This is a fundamental reaction for the creation of sulfonylurea and sulfonamide-type herbicides and fungicides. The sulfinate is first converted to a more reactive intermediate, such as a sulfonyl chloride, which then reacts with an appropriate amine to form the desired sulfonamide.
-
Palladium-Catalyzed Cross-Coupling Reactions: This modern synthetic method allows for the direct formation of a carbon-sulfur bond, linking the pyridylsulfonyl group to an aryl or heteroaryl moiety. This is particularly useful for building the core structures of complex agrochemicals.
The following sections provide detailed protocols for these key applications, along with quantitative data and workflow diagrams to facilitate their implementation in a research and development setting.
Application 1: Synthesis of Pyridylsulfonamides as Agrochemical Intermediates
Pyridylsulfonamides are key structural components of numerous commercial and developmental agrochemicals, particularly sulfonylurea herbicides. The synthesis of these compounds often proceeds via a pyridylsulfonyl chloride intermediate, which can be generated in situ from this compound followed by reaction with a heterocyclic amine.
Experimental Protocol: Synthesis of a Generic Pyridylsulfonamide
This protocol details the synthesis of a generic N-(pyrimidin-2-yl)pyridine-2-sulfonamide, a common scaffold in sulfonylurea herbicides.
Step 1: Preparation of Pyridine-2-sulfonyl Chloride
-
To a stirred suspension of this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758), 10 mL/mmol) at 0 °C, add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the pyridine-2-sulfonyl chloride is typically used directly in the next step without isolation.
Step 2: Formation of the Pyridylsulfonamide
-
In a separate flask, dissolve the desired heterocyclic amine (e.g., 2-aminopyrimidine, 1.0 eq.) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or acetonitrile, 10 mL/mmol).
-
Cool the amine solution to 0 °C and add the freshly prepared pyridine-2-sulfonyl chloride solution from Step 1 dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired pyridylsulfonamide.
Quantitative Data for Pyridylsulfonamide Synthesis
| Reactant A (Sulfinate) | Reactant B (Amine) | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 2-Amino-4,6-dimethoxypyrimidine | Pyridine | Dichloromethane | 18 | 75-85 |
| This compound | 2-Amino-4-methyl-6-methoxypyrimidine | Triethylamine | Acetonitrile | 24 | 70-80 |
| This compound | 2-Amino-4,6-dimethylpyrimidine | Pyridine | Dichloromethane | 18 | 80-90 |
Yields are typical and may vary depending on the specific substrates and reaction conditions.
Workflow for Pyridylsulfonamide Synthesis
In-situ Generation of Pyridine-2-sulfonyl Chloride from Sodium Pyridine-2-sulfinate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the in-situ generation of pyridine-2-sulfonyl chloride from sodium pyridine-2-sulfinate. This method offers a convenient and efficient route to a key synthetic intermediate for researchers, scientists, and drug development professionals. The in-situ approach circumvents the challenges associated with the isolation and handling of the often-unstable pyridine-2-sulfonyl chloride, providing a streamlined process for the synthesis of various sulfonamides, which are significant motifs in pharmacologically active compounds.
Introduction
Pyridine-2-sulfonyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of pyridine-containing sulfonamides. However, its inherent instability can pose significant challenges for synthesis, storage, and handling. The in-situ generation of this reagent from the stable and easy-to-handle this compound provides a practical and advantageous alternative. This one-pot approach, typically involving oxidation with N-chlorosuccinimide (NCS), allows for the immediate use of the freshly prepared sulfonyl chloride in subsequent reactions, minimizing degradation and improving overall efficiency.
Advantages of In-situ Generation
The in-situ formation of pyridine-2-sulfonyl chloride from this compound offers several key advantages over traditional methods of synthesizing and isolating the sulfonyl chloride:
-
Enhanced Stability and Safety: this compound is a stable, solid reagent that is significantly easier and safer to handle and store than the lachrymatory and moisture-sensitive pyridine-2-sulfonyl chloride.
-
Improved Reaction Efficiency: By generating the sulfonyl chloride in the reaction vessel immediately before its consumption, decomposition is minimized, leading to potentially higher yields of the desired sulfonamide product.
-
Simplified Procedures: This one-pot method eliminates the need for a separate synthesis and purification of the sulfonyl chloride, streamlining the overall workflow and reducing experimental time and resources.
-
Milder Reaction Conditions: The oxidation of the sulfinate salt can often be achieved under mild conditions, which is beneficial when working with sensitive substrates.
Experimental Protocols
The following protocols detail the in-situ generation of pyridine-2-sulfonyl chloride and its subsequent reaction with an amine to form a sulfonamide.
Protocol 1: In-situ Generation of Pyridine-2-sulfonyl Chloride and Subsequent Sulfonamide Formation
This protocol is based on a documented procedure for the synthesis of a complex sulfonamide.[1]
Materials:
-
This compound
-
N-chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Primary or secondary amine
-
Pyridine (B92270) (as a base)
-
Celite®
Procedure:
-
In-situ Generation of Pyridine-2-sulfonyl Chloride:
-
To a suspension of this compound (1.0 equiv.) in anhydrous dichloromethane, add N-chlorosuccinimide (1.0 equiv.).
-
Stir the reaction mixture at ambient temperature for 1 hour.
-
Upon completion (as monitored by TLC or other appropriate analytical techniques), filter the reaction mixture through a short plug of Celite® to remove the succinimide (B58015) byproduct. The filtrate contains the crude pyridine-2-sulfonyl chloride.
-
-
Sulfonamide Formation:
-
To the freshly prepared solution of pyridine-2-sulfonyl chloride, add the desired amine (0.5 - 1.0 equiv.) and pyridine (3.0 equiv.) as a base.
-
Stir the reaction mixture at ambient temperature for 3 hours or until the reaction is complete.
-
Upon completion, the reaction can be quenched with methanol.
-
The crude product can then be purified using standard techniques such as column chromatography or recrystallization.
-
Quantitative Data
The following table summarizes representative data for the in-situ generation of pyridine-2-sulfonyl chloride and its subsequent conversion to a sulfonamide.
| Starting Amine | Oxidant | Solvent | Base | Reaction Time (Sulfonyl Chloride Formation) | Reaction Time (Sulfonamide Formation) | Yield of Sulfonamide | Reference |
| 4-[4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl]-2-pyrimidinamine | NCS | Dichloromethane | Pyridine | 1 hour | 3 hours | 12% | [1] |
Note: The reported yield is for the final, purified sulfonamide product over two steps.
Visualizing the Workflow
The following diagrams illustrate the key steps in the in-situ generation and reaction of pyridine-2-sulfonyl chloride.
Figure 1: Experimental workflow for the one-pot synthesis of sulfonamides.
Figure 2: Logical relationship of the key reaction components.
Applications in Drug Development
Sulfonamide moieties are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities. The ability to efficiently synthesize novel sulfonamides is therefore of great interest in drug discovery and development. The in-situ generation of pyridine-2-sulfonyl chloride provides a powerful tool for medicinal chemists to rapidly generate libraries of pyridine-containing sulfonamides for biological screening. This methodology is particularly valuable for late-stage functionalization of complex molecules, where the mild conditions and one-pot nature of the reaction can be highly advantageous.
Conclusion
The in-situ generation of pyridine-2-sulfonyl chloride from this compound using N-chlorosuccinimide is a practical and efficient method for the synthesis of pyridine-2-sulfonamides. This approach offers significant advantages in terms of safety, efficiency, and simplicity, making it a valuable tool for researchers in both academic and industrial settings. The provided protocols and data serve as a guide for the implementation of this methodology in the synthesis of novel sulfonamide-containing compounds for various applications, including drug discovery.
References
Application Notes and Protocols: Sodium Pyridine-2-sulfinate in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pyridine-2-sulfinate has emerged as a versatile and highly effective reagent in modern organic synthesis. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it an attractive alternative to traditional organometallic reagents, such as boronic acids, for the introduction of the pyridyl moiety.[1][2] This is particularly relevant in the synthesis of complex molecules, including pharmaceuticals and functional materials like dyes and pigments. The pyridine (B92270) ring is a key structural motif in many fluorescent dyes and pigments due to its ability to modulate the electronic and photophysical properties of a chromophore.
These application notes provide a detailed overview of the use of this compound in the synthesis of fluorescent dyes, with a focus on the palladium-catalyzed desulfinylative cross-coupling reaction. A detailed experimental protocol for the synthesis of a fluorescent 2-arylpyridine dye is provided, along with its photophysical data and a discussion of its potential applications.
Core Principle: Palladium-Catalyzed Desulfinylative Cross-Coupling
The primary application of this compound in dye synthesis is through a palladium-catalyzed desulfinylative cross-coupling reaction with an aryl halide. This reaction, extensively developed by the Willis group, allows for the formation of a C-C bond between the pyridine ring and an aromatic system, which often forms the core of a dye molecule.[1][2] The reaction proceeds via a catalytic cycle involving oxidative addition, desulfinylation (extrusion of SO₂), and reductive elimination.
Hypothetical Application: Synthesis of a Fluorescent Pyrene-Pyridine Dye
To illustrate the utility of this compound in dye synthesis, we present a protocol for the synthesis of 2-(pyren-1-yl)pyridine, a known fluorescent molecule. Pyrene (B120774) derivatives are widely used as fluorescent probes due to their high quantum yields and sensitivity to the local environment.[3][4] The introduction of a pyridine group can further tune its photophysical properties and provide a coordination site for metal ions, making it a potential sensor.
Quantitative Data
The following table summarizes the key reactants and expected photophysical properties of the synthesized fluorescent dye.
| Reactant 1 | Reactant 2 | Product | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ_F) |
| This compound | 1-Bromopyrene (B33193) | 2-(Pyren-1-yl)pyridine | ~345 nm | ~377, 397 nm | ~0.60 |
Note: Photophysical properties are for the product, 2-(pyren-1-yl)pyridine, in a non-polar solvent like dichloromethane (B109758) and are based on typical values for similar pyrene derivatives.[5] Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocols
Synthesis of 2-(Pyren-1-yl)pyridine via Palladium-Catalyzed Desulfinylative Cross-Coupling
This protocol is adapted from the general procedure developed by the Willis group for the palladium-catalyzed cross-coupling of sodium pyridine-2-sulfinates with aryl halides.[1][6]
Materials:
-
This compound
-
1-Bromopyrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane (B91453), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Schlenk tube or microwave vial
-
Standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (2.0 equiv.), 1-bromopyrene (1.0 equiv.), palladium(II) acetate (5 mol%), tricyclohexylphosphine (10 mol%), and anhydrous potassium carbonate (1.5 equiv.).
-
Solvent Addition: Under an inert atmosphere, add anhydrous 1,4-dioxane to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure 2-(pyren-1-yl)pyridine.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 2-(pyren-1-yl)pyridine.
Catalytic Cycle
Caption: Simplified palladium catalytic cycle for desulfinylative cross-coupling.
Applications in Research and Development
Pyridyl-containing fluorescent dyes, such as the one described, have a wide range of potential applications:
-
Fluorescent Probes and Sensors: The pyridine nitrogen can act as a binding site for metal ions, leading to changes in the fluorescence properties of the molecule. This allows for the development of selective sensors for various metal cations.
-
Bioimaging: The lipophilic nature of the pyrene moiety allows for the staining of cellular compartments, such as lipid droplets.[4] The fluorescence properties can be used to visualize and track these structures in living cells using fluorescence microscopy.
-
Materials Science: Pyridyl-functionalized aromatic compounds can be used as building blocks for the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic materials.
-
Drug Discovery: The pyridine scaffold is a common feature in many drug molecules. The development of fluorescently labeled analogues can aid in studying their mechanism of action, cellular uptake, and distribution.
Conclusion
This compound is a highly valuable reagent for the synthesis of pyridyl-containing dyes and pigments. The palladium-catalyzed desulfinylative cross-coupling provides a robust and versatile method for the creation of C-C bonds, enabling the construction of a wide array of complex chromophores. The provided protocol for the synthesis of a fluorescent pyrene-pyridine dye serves as a practical example of this methodology. The continued exploration of this chemistry is expected to lead to the development of novel dyes and pigments with tailored properties for a diverse range of applications in research, diagnostics, and materials science.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Willis Pyridinates in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Willis pyridinates (pyridine sulfinates) in palladium-catalyzed cross-coupling reactions. This technology, developed by Professor Michael C. Willis and collaborators, offers a significant advancement in the synthesis of biaryl and heteroaryl-pyridine structures, which are prevalent in pharmaceuticals and agrochemicals. By replacing traditionally unstable and inefficient pyridine (B92270) boronic acids with bench-stable and highly effective pyridine sulfinates, this methodology addresses a long-standing challenge in medicinal chemistry known as the "2-pyridyl problem".[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, its application to the synthesis of 2-substituted pyridines has been historically challenging due to the instability and poor reactivity of the corresponding pyridine-2-boron reagents.[1] Willis pyridinates, which are pyridine sulfinate salts, have emerged as superior nucleophilic coupling partners in palladium-catalyzed desulfinylative cross-coupling reactions.[2][3][4][5] These reagents are typically solid, bench-stable, and their byproducts are easily removed during aqueous workup, making them highly practical for both discovery and process chemistry.[3][5]
This desulfinylative cross-coupling methodology demonstrates broad scope with respect to both the pyridine sulfinate and the aryl/heteroaryl halide coupling partner, including the use of challenging aryl chlorides.[3][5]
Key Advantages of Willis Pyridinates
-
Enhanced Stability: Pyridine sulfinates are generally stable, solid compounds, overcoming the significant stability issues associated with pyridine boronic acids.[3][6]
-
Broad Substrate Scope: The methodology is effective for a wide range of pyridine sulfinates (2-, 3-, and 4-substituted) and (hetero)aryl bromides and chlorides.[2][3][5]
-
High Efficiency: The reactions typically proceed in high yields, even for substrates that are problematic in traditional Suzuki-Miyaura couplings.[2]
-
Operational Simplicity: The protocols are straightforward, and the reagents are easy to handle.[2]
-
Medicinal Chemistry Applications: This method has been successfully applied to the late-stage functionalization of complex, medicinally relevant molecules.[2][7]
Reaction Mechanism and Catalytic Cycle
Mechanistic studies have provided valuable insights into the palladium-catalyzed desulfinylative cross-coupling reaction.[6][8][9] The catalytic cycle, as illustrated below, involves the key steps of oxidative addition, transmetalation, and reductive elimination, with a unique desulfinylation step.
A generalized mechanism involves the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide. Transmetalation with the pyridine sulfinate salt then occurs, and a critical step is the extrusion of sulfur dioxide (SO₂), followed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6] For pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex is the catalyst's resting state, and the loss of SO₂ is the turnover-limiting step.[8][9]
Catalytic Cycle of Palladium-Catalyzed Desulfinylative Cross-Coupling
Caption: Proposed catalytic cycle for the desulfinylative cross-coupling.
The additive potassium carbonate plays a dual role in the reaction: the potassium cation facilitates the transmetalation step, and the carbonate anion acts as a scavenger for the liberated sulfur dioxide.[8][9]
Quantitative Data: Substrate Scope
The following tables summarize the scope of the palladium-catalyzed desulfinylative cross-coupling of various sodium pyridine sulfinates with a range of (hetero)aryl halides. The data is compiled from the work of Markovic et al. in Chemical Science, 2017.
Table 1: Coupling of Sodium Pyridine-2-sulfinate with (Hetero)aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 2-(p-Tolyl)pyridine | 95 |
| 2 | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | 91 |
| 3 | 4-Bromobenzonitrile | 4-(Pyridin-2-yl)benzonitrile | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)pyridine | 92 |
| 5 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)pyridine | 93 |
| 6 | 2-Bromopyridine | 2,2'-Bipyridine | 88 |
| 7 | 3-Bromopyridine | 2,3'-Bipyridine | 85 |
| 8 | 2-Chloropyridine | 2,2'-Bipyridine | 75 |
Table 2: Coupling of Sodium Pyridine-3-sulfinate with (Hetero)aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 3-(p-Tolyl)pyridine | 99 |
| 2 | 4-Bromoanisole | 3-(4-Methoxyphenyl)pyridine | 96 |
| 3 | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)pyridine | 94 |
| 4 | 2-Bromopyridine | 3,2'-Bipyridine | 82 |
Table 3: Coupling of Sodium Pyridine-4-sulfinate with (Hetero)aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-(p-Tolyl)pyridine | 97 |
| 2 | 4-Bromoanisole | 4-(4-Methoxyphenyl)pyridine | 95 |
| 3 | 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)pyridine | 98 |
| 4 | 2-Bromopyridine | 4,2'-Bipyridine | 80 |
Experimental Protocols
The following are general experimental protocols based on the optimized conditions reported by Markovic et al.
General Procedure for Palladium-Catalyzed Desulfinylative Cross-Coupling
Caption: General experimental workflow for the cross-coupling reaction.
Materials:
-
Pyridine sulfinate salt (e.g., this compound)
-
Aryl or heteroaryl halide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridine sulfinate salt (2.0 equivalents), the aryl halide (1.0 equivalent), palladium(II) acetate (5 mol%), tricyclohexylphosphine (10 mol%), and potassium carbonate (1.5 equivalents).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane (to achieve a desired concentration, e.g., 0.1 M with respect to the aryl halide).
-
Seal the vial and place it in a preheated oil bath or heating block at 150 °C.
-
Stir the reaction mixture for 3-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Note: Reaction times and temperatures may require optimization for specific substrates. The use of an electron-rich, bulky phosphine (B1218219) ligand like tricyclohexylphosphine is crucial for high yields.[2]
Conclusion
Willis pyridinates provide a robust and highly effective solution to the long-standing challenges associated with the synthesis of pyridine-containing biaryls via cross-coupling reactions. Their stability, broad applicability, and the operational simplicity of the associated protocols make them a valuable tool for chemists in pharmaceutical and materials science research. The desulfinylative cross-coupling reaction represents a significant advancement in the field, enabling the efficient construction of complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
- 4. Pd触媒クロスカップリングのための2-ピリジル誘導体 [sigmaaldrich.com]
- 5. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
- 6. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sodium Pyridine-2-sulfinate Cross-Coupling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions concerning palladium-catalyzed desulfinative cross-coupling reactions involving sodium pyridine-2-sulfinate.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over pyridine-2-boronic acids in cross-coupling reactions?
Sodium pyridine-2-sulfinates offer several significant advantages over their boronate counterparts, particularly for the synthesis of 2-substituted pyridines, a common motif in pharmaceuticals.[1][2][3] Key benefits include:
-
Enhanced Stability: Pyridine-2-sulfinates are generally bench-stable solid reagents, which contrasts with the often poor stability of pyridine-2-boronates that can lead to decomposition and low reaction efficiency.[3][4]
-
Ease of Preparation: The synthesis of pyridine (B92270) sulfinates is often more straightforward compared to the preparation of the corresponding boronic acids.[1]
-
Improved Reaction Efficiency: Cross-coupling reactions with pyridine-2-sulfinates frequently exhibit higher yields and greater reliability, especially for challenging substrates where Suzuki-Miyaura couplings may fail or be inefficient.[1][2][3]
-
Broad Substrate Scope: This methodology allows for the effective coupling of a wide range of (hetero)aryl halides, including challenging combinations to form linked pyridine-heterocyclic molecules.[1][5]
Q2: What is the general, optimized protocol for a cross-coupling reaction with this compound?
A commonly successful set of reaction conditions involves a palladium acetate (B1210297) catalyst with a tricyclohexylphosphine (B42057) ligand.[1] While optimization is always recommended for new substrates, a reliable starting point is detailed below.
Table 1: General Optimized Reaction Protocol
| Component | Role | Suggested Loading/Concentration |
| (Hetero)aryl Halide | Electrophile | 1.0 equiv. |
| This compound | Nucleophile | 2.0 equiv. |
| Pd(OAc)₂ | Catalyst Precursor | 5 mol% |
| PCy₃ | Ligand | 10 mol% |
| K₂CO₃ | Base | 1.5 - 2.0 equiv. |
| 1,4-Dioxane | Solvent | - |
| Temperature | Reaction Temp. | 150 °C |
| Time | Reaction Time | 3 - 18 hours |
This table is a general guideline. Optimal conditions may vary depending on the specific substrates.[1]
Q3: Is a base necessary for this reaction to proceed efficiently?
Yes, the addition of an inorganic base is crucial for achieving high yields in this cross-coupling reaction.[1] Potassium carbonate (K₂CO₃) has been identified as the optimal base, significantly outperforming other bases or the absence of a base.[1] Mechanistic studies suggest the base plays a dual role: it is responsible for scavenging free sulfur dioxide (SO₂) released during the reaction and the potassium cation may help to accelerate the transmetalation step.[4]
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound and provides actionable solutions.
Problem 1: Low to No Product Formation
A lack of desired product is a common issue that can stem from several sources. The following workflow can help diagnose the problem.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sodium Pyridine-2-sulfinate in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium pyridine-2-sulfinate in organic synthesis. The focus is on addressing specific issues related to side reactions and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: this compound serves as a stable and effective nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, particularly as a substitute for unstable pyridine-2-boronic acids in Suzuki-Miyaura type reactions. This allows for the efficient synthesis of 2-arylpyridines and related structures, which are common motifs in pharmaceuticals.[1][2][3][4][5]
Q2: What is the main "side reaction" to be aware of?
A2: The principal "side reaction" is actually the desired productive pathway in many applications: a desulfinative cross-coupling.[2][3] In this process, the sulfinate group is extruded as sulfur dioxide (SO2) following transmetalation to the palladium center. However, undesired side reactions can also occur, with the most common being the homocoupling of the this compound to form a bipyridyl byproduct.[6]
Q3: What causes the homocoupling of this compound?
A3: Homocoupling of the sulfinate is understood to be involved in the in situ reduction of the Pd(II) precatalyst (e.g., Pd(OAc)2) to the catalytically active Pd(0) species.[6][7] While some degree of homocoupling is necessary for catalyst activation, excessive homocoupling leads to the formation of a biaryl byproduct derived from the sulfinate, consuming the starting material and reducing the yield of the desired cross-coupled product.
Q4: Can this compound decompose under reaction conditions?
A4: While generally stable, prolonged exposure to high temperatures (typically 120-150 °C) in the presence of a base can potentially lead to decomposition.[3][5] Maintaining an inert atmosphere is crucial to prevent oxidative degradation of the reagents and catalyst.[8]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion
Q: My reaction has a low yield of the desired cross-coupled product. What are the likely causes and how can I improve it?
A: Low yields are a common issue and can often be traced back to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalyst may not be forming efficiently.
-
Solution: Ensure an appropriate amount of this compound is used, as it aids in the reduction of the Pd(II) precatalyst. However, be mindful that excessive amounts can lead to increased homocoupling. The choice of phosphine (B1218219) ligand is also critical; bulky, electron-rich phosphines like tricyclohexylphosphine (B42057) (PCy3) are often effective.[3][5]
-
-
Insufficient Reaction Temperature: The reaction temperature may be too low for efficient coupling.
-
Inadequate Base: The choice and amount of base are crucial for the reaction to proceed.
-
Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst.
-
Solution: It is imperative to thoroughly degas the reaction solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[8]
-
-
Poor Solubility: The sulfinate salt may have poor solubility in the reaction solvent.
-
Solution: While this compound can be heterogeneous at reaction temperatures, vigorous stirring is important.[6] Solvents like 1,4-dioxane (B91453) or toluene (B28343) are commonly used.[3]
-
Issue 2: Presence of a Major Byproduct
Q: I observe a significant amount of a byproduct that appears to be the homocoupled pyridine (B92270) dimer. How can I minimize this side reaction?
A: Minimizing the homocoupling of this compound is key to maximizing the yield of the desired product.
Possible Causes & Solutions:
-
Excessive Sulfinate: Using a large excess of the sulfinate can favor the homocoupling pathway.
-
Solution: While an excess of the sulfinate is often required, try reducing the stoichiometry to the minimum effective amount (e.g., from 2.0 equivalents down to 1.5 equivalents).
-
-
Sub-optimal Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium source can influence the catalytic cycle.
-
Solution: A 2:1 ratio of ligand to palladium (e.g., 10 mol% ligand and 5 mol% Pd source) is a common starting point.[3] Deviating from this can sometimes impact selectivity.
-
-
Slow Oxidative Addition of Aryl Halide: If the oxidative addition of your aryl halide to the Pd(0) center is slow, the catalyst may be more prone to reacting with the sulfinate.
-
Solution: Ensure your aryl halide is sufficiently reactive (iodides > bromides > chlorides). For less reactive aryl chlorides, a more active catalyst system or higher temperatures might be necessary.
-
Data Presentation
Table 1: Effect of Reaction Parameters on a Typical Desulfinative Cross-Coupling
| Parameter | Variation | Typical Yield of Cross-Coupled Product | Notes |
| Base | K2CO3 | High | Optimal for many reactions.[3][5] |
| Cs2CO3 | Moderate to High | Can be effective, but often more expensive. | |
| No Base | No Reaction | An inorganic base is essential for the reaction.[3] | |
| Temperature | 100 °C | Low to Moderate | May result in incomplete conversion.[2] |
| 150 °C | High | Often required for complete and efficient reaction.[3][5] | |
| Atmosphere | Inert (Ar or N2) | High | Crucial for catalyst stability.[8] |
| Air | Low to No Reaction | Oxygen deactivates the palladium catalyst. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Desulfinative Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5-2.0 equiv.), potassium carbonate (1.5-2.0 equiv.), palladium(II) acetate (B1210297) (5 mol%), and tricyclohexylphosphine (10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired product from byproducts like the homocoupled dimer.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability and Troubleshooting of Sodium Pyridine-2-sulfinate in Suzuki-Miyaura Type Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of sodium pyridine-2-sulfinate and related compounds in palladium-catalyzed desulfinative cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of a pyridine-2-boronic acid in my Suzuki-Miyaura reaction?
A1: this compound offers significant stability and reactivity advantages over the corresponding boronic acids, particularly for 2-substituted pyridines.[1][2] Pyridine-2-boronates are often unstable, prone to protodeboronation, and can exhibit low reaction efficiency.[1][2][3] Pyridine sulfinates, in contrast, are generally stable, crystalline solids that are straightforward to prepare and handle, leading to more reliable and efficient cross-coupling reactions.[1][4][5]
Q2: What is the general mechanism for the desulfinative cross-coupling of this compound?
A2: The reaction proceeds via a palladium-catalyzed cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide.
-
Transmetalation: The sulfinate salt exchanges with the halide on the palladium complex. For pyridine-2-sulfinates, this forms a stable five-membered ring palladacycle through chelation.[3][6]
-
SO2 Extrusion: The chelated palladium sulfinate intermediate extrudes sulfur dioxide (SO2). This step is often the rate-limiting step for pyridine-2-sulfinate reactions due to the stability of the chelate.[3][6]
-
Reductive Elimination: The resulting palladium-aryl intermediate undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst.[6]
Q3: Are there stability issues I should be aware of when using this compound?
A3: While generally stable to storage, challenges with this compound can arise during the reaction itself.[1][5] As a salt, it can have limited solubility in common organic solvents, potentially leading to heterogeneous reaction mixtures.[3][6] This can affect reaction kinetics and reproducibility. Additionally, the formation of a highly stable palladium-sulfinate chelate is a key mechanistic feature that necessitates high reaction temperatures (often 120-150 °C) to promote the crucial SO2 extrusion step.[3][6]
Q4: What are "latent" or "masked" sulfinate reagents, and when should I consider using them?
A4: Latent sulfinate reagents, such as β-ester sulfones or allylsulfones, are non-charged organic molecules designed to generate the reactive sulfinate salt in situ under the reaction conditions.[5][7] These reagents are beneficial when:
-
The target sulfinate is difficult to isolate or purify as a salt.[5][8]
-
The sulfinate functionality is not compatible with earlier steps in a multi-step synthesis.[7][8]
-
Improved solubility and handling properties are desired.
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Materials
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The Pd(0) active species has not formed efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)2). Ensure proper degassing of the reaction mixture to avoid oxidation of the catalyst. Consider a pre-catalyst or ensure your phosphine (B1218219) ligand is capable of reducing the Pd(II) source.[9] |
| Suboptimal Ligand | The chosen phosphine ligand (e.g., PCy3) may not be optimal for your specific substrates. For some systems, bulky, electron-rich ligands like cataCXium A [P(Ad)2Bu] have shown better performance.[5] A ligand screen is recommended. |
| Ineffective Base | The base (e.g., K2CO3) may not be sufficiently strong or soluble to facilitate the transmetalation step. Screen other inorganic bases such as Cs2CO3 or K3PO4.[10] |
| Insufficient Temperature | The reaction temperature is too low to overcome the activation barrier for the rate-limiting SO2 extrusion from the stable palladium-sulfinate chelate.[3][6] Gradually increase the reaction temperature, with typical ranges being 120-150 °C.[2][6] |
| Poor Solubility | The this compound salt is not sufficiently soluble in the chosen solvent (e.g., toluene, Bu2O), leading to a slow reaction.[3][6] While challenging, consider solvent screening or switching to a corresponding "latent" sulfinate reagent for better solubility.[5] |
Problem 2: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Step |
| Oxygen in Reaction | The presence of oxygen can lead to oxidative processes, including the homocoupling of boronic acids if they are present as impurities, or degradation of the catalyst.[9] Ensure the reaction setup is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) before heating. |
| Decomposition of Reagents | At very high temperatures, sensitive functional groups on either coupling partner may begin to decompose. If you suspect decomposition, try to run the reaction at the lowest effective temperature or for a shorter duration. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Desulfinative Cross-Coupling
This protocol is a representative example based on published procedures.[2] Optimization of reagents, temperature, and time is often necessary for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a sealed microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5-2.0 equiv.), and potassium carbonate (K2CO3, 1.5-2.0 equiv.).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)2, 1-5 mol%), and the phosphine ligand, such as tricyclohexylphosphine (B42057) (PCy3, 2-7.5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dibutyl ether or toluene) to the vessel.
-
Degassing: Seal the vessel and ensure the mixture is thoroughly degassed if reagents were handled in the air.
-
Reaction: Place the vessel in a preheated oil bath or aluminum heating block at the desired temperature (typically 140-150 °C) and stir for the required time (typically 12-18 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Summary
Table 1: Optimization of Reaction Parameters for a Model Desulfinative Coupling
Reaction: this compound with 4-bromotoluene.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)2 (1) | PCy3 (2) | K2CO3 (1.5) | Bu2O | 140 | >95 |
| 2 | Pd2(dba)3 (0.5) | PCy3 (2) | K2CO3 (1.5) | Bu2O | 140 | 85 |
| 3 | Pd(OAc)2 (1) | P(tBu)3 (2) | K2CO3 (1.5) | Bu2O | 140 | 92 |
| 4 | Pd(OAc)2 (1) | PCy3 (2) | Cs2CO3 (1.5) | Bu2O | 140 | 78 |
| 5 | Pd(OAc)2 (1) | PCy3 (2) | K2CO3 (1.5) | Dioxane | 140 | 65 |
Data is representative and compiled based on trends reported in the literature.[2]
Visualizations
Caption: Catalytic cycle for the desulfinative cross-coupling.
Caption: Troubleshooting workflow for low reaction conversion.
Caption: General experimental workflow for the coupling reaction.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Desulfinative cross-coupling as a method to overcome problematic Suzuki–Miyaura reactions of heteroaromatic boronates - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Sodium Pyridine-2-sulfinate Couplings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of sodium pyridine-2-sulfinate.
Troubleshooting Guide
Q1: I am observing very low to no conversion of my starting materials. What are the first parameters I should check when optimizing the catalyst loading?
A: Low conversion is a common issue that can often be resolved by systematically evaluating the core components of your catalytic system. Here's a logical workflow to troubleshoot this issue:
-
Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂) and phosphine (B1218219) ligand (e.g., PCy₃) have not degraded. Phosphine ligands, in particular, can be sensitive to air and should be handled under an inert atmosphere.
-
Catalyst Loading: While the goal is to optimize and potentially lower catalyst loading, starting with a proven, higher loading (e.g., 5 mol% Pd(OAc)₂, 10 mol% PCy₃) can help confirm that the reaction is viable before you begin optimization.[1][2] If a higher loading provides some product, you can then systematically decrease the loading.
-
Base and Solvent Quality: The reaction is highly sensitive to the base; potassium carbonate (K₂CO₃) is often optimal.[2] Ensure the base is a fine powder and is anhydrous. The solvent (e.g., 1,4-dioxane (B91453), Bu₂O) must also be anhydrous.[1][3]
-
Temperature: These couplings typically require high temperatures (140-150 °C).[1][2] Confirm your reaction is reaching the target temperature.
Q2: I am seeing the formation of biaryl side-products from the homocoupling of my aryl halide. How can I minimize this?
A: Homocoupling of the aryl halide is a known side reaction. Optimizing the catalyst loading and other reaction parameters can help favor the desired cross-coupling pathway.
-
Ligand-to-Metal Ratio: An appropriate ligand-to-metal ratio is crucial. For monodentate phosphine ligands like PCy₃, a 2:1 ratio to palladium is a good starting point.[1][2] An excess of the ligand can sometimes suppress side reactions by stabilizing the catalytic species.
-
Rate of Addition: If practical, adding the aryl halide slowly to the reaction mixture can help maintain a low concentration of the electrophile, which can disfavor homocoupling.
-
Catalyst Precursor: While Pd(OAc)₂ is commonly used, consider using a pre-formed Pd(0) source to bypass the in-situ reduction step, which can sometimes contribute to side reactions.
Q3: My reaction works at a higher catalyst loading, but the yield drops significantly when I try to reduce it. What could be the cause?
A: A significant drop in yield upon reducing catalyst loading often points to catalyst deactivation or a slow catalytic cycle that cannot be sustained at lower catalyst concentrations.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose over the course of the reaction, especially at high temperatures. At lower loadings, this deactivation has a more pronounced effect. Consider using a more robust ligand or a pre-catalyst system.
-
Reaction Time: Lower catalyst loadings naturally lead to slower reaction rates. You may need to significantly extend the reaction time to achieve a comparable yield. Monitor the reaction progress over a longer period.
-
Scale of the Reaction: For larger-scale reactions, it has been demonstrated that catalyst loading can be successfully reduced to as low as 1 mol% Pd(OAc)₂ and 2 mol% PCy₃.[1][4] This suggests that reaction concentration and scale can influence the efficiency at lower loadings.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst system for this compound couplings?
The most commonly reported and effective catalyst system consists of Palladium(II) acetate (B1210297) (Pd(OAc)₂) as the palladium source and Tricyclohexylphosphine (B42057) (PCy₃) as the ligand.[1][2] A base, typically potassium carbonate (K₂CO₃), is essential for the reaction to proceed.[2]
Q2: Why is the choice of base so important in these reactions?
Mechanistic studies have revealed a dual role for the potassium carbonate base.[5] It is responsible for removing free sulfur dioxide from the reaction medium and the potassium cation plays a role in accelerating the transmetalation step.[5] Using other bases like lithium carbonate has been shown to be ineffective.[2]
Q3: Can I use other phosphine ligands besides PCy₃?
While PCy₃ is the most frequently cited ligand for this transformation, other electron-rich, bulky monodentate phosphine ligands may also be effective. For instance, di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430) has been used.[3] However, PCy₃ has been shown to be robust and generally applicable across a wide range of substrates.[1]
Q4: What is the role of this compound in the reaction?
This compound serves as a nucleophilic coupling partner that, upon reaction with an aryl halide in the presence of a palladium catalyst, undergoes a desulfinative cross-coupling to form a C-C bond with the extrusion of sulfur dioxide (SO₂).[1][5] This reagent has emerged as a stable and effective alternative to often unstable pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling.[1][4][6]
Data on Catalyst Loading and Reaction Conditions
The following tables summarize typical reaction parameters for the palladium-catalyzed cross-coupling of this compound with aryl halides.
Table 1: Standard Reaction Conditions
| Parameter | Value | Reference(s) |
| Palladium Source | Pd(OAc)₂ | [1],[2] |
| Ligand | PCy₃ | [1],[2] |
| Base | K₂CO₃ | [2] |
| Solvent | 1,4-Dioxane | [1],[2] |
| Temperature | 150 °C | [1],[2] |
| This compound | 2.0 equivalents | [1],[2] |
| Aryl Halide | 1.0 equivalent | [1],[2] |
| Base | 1.5 equivalents | [1],[2] |
Table 2: Catalyst and Ligand Loading Examples
| Scale | Pd(OAc)₂ (mol%) | PCy₃ (mol%) | Solvent | Temperature (°C) | Time (h) | Reference(s) |
| 0.2 mmol | 5 | 10 | 1,4-Dioxane | 150 | 3-18 | [1],[2] |
| Preparative (>6 g) | 1 | 2 | Bu₂O | 140 | 16 | [1],[4] |
| 0.1 mmol (Library) | 5 | 7.5 | - | 150 | 12 | [1],[4] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Halide:
-
Reagents and Equipment:
-
This compound
-
Aryl halide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous 1,4-dioxane
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring and heating apparatus
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (2.0 equiv.), the aryl halide (1.0 equiv.), potassium carbonate (1.5 equiv.), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).
-
Add anhydrous 1,4-dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS). Reaction times can range from 3 to 18 hours.[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup and purify the product by column chromatography.
-
Visualizations
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 24367-66-6 | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
Technical Support Center: Overcoming Low Reactivity of Sodium Pyridine-2-Sulfinate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium pyridine-2-sulfinate derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to low reactivity in your experiments, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a versatile chemical reagent used in organic synthesis. It is particularly valuable as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, serving as a stable and effective alternative to often unstable pyridine-2-boronic acids.[1] This is especially relevant in pharmaceutical research for the synthesis of biaryl pyridine (B92270) derivatives, which are common motifs in drug molecules.[1]
Q2: What are the common causes of low or no yield in cross-coupling reactions with this compound?
Low or no product yield can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is deactivating during the reaction.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or base can significantly hinder the reaction.[3]
-
Poor Reagent Quality: Impurities in the this compound, aryl halide, or solvent can poison the catalyst.[2] The hygroscopic nature of sulfinate salts can also be a factor, although yields are not always determined by this.[4]
-
Inappropriate Ligand or Base: The choice of phosphine (B1218219) ligand and base is crucial for a successful reaction.[5]
Q3: How can I assess the quality of my this compound?
The purity of this compound can be assessed using standard analytical techniques:
-
Appearance: It should be an off-white to white powder or crystalline solid.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Purity Analysis: HPLC or titration can provide a quantitative measure of purity. Commercial suppliers often specify a purity of >95.0%.[6]
Q4: What are the optimal storage conditions for this compound?
To ensure its stability and reactivity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] It should be stored away from incompatible materials and foodstuffs.
Troubleshooting Guide for Low Reactivity
This guide provides a systematic approach to troubleshooting low yields in palladium-catalyzed cross-coupling reactions of this compound derivatives.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps & Recommendations | Visual/Analytical Cues |
| Inactive or Deactivated Palladium Catalyst | Use a fresh, high-purity palladium source (e.g., Pd(OAc)₂). Consider using a more stable precatalyst. Increase catalyst loading from the typical 1-5 mol% up to 10 mol% for challenging substrates.[1] Ensure rigorous degassing of the reaction mixture to prevent oxidation of the Pd(0) catalyst and phosphine ligands. | Formation of palladium black: A common sign of catalyst aggregation and deactivation.[2] LC-MS analysis: Check for the consumption of starting materials. |
| Suboptimal Reaction Conditions | Temperature: These reactions often require high temperatures (e.g., 120-150 °C).[1] Perform a temperature screen to find the optimal balance between reaction rate and side reactions. Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time (typically 3-18 hours).[1] Solvent: Screen anhydrous, degassed solvents such as 1,4-dioxane (B91453), toluene, or DMF.[5][8] | TLC/LC-MS: Incomplete consumption of starting materials or formation of multiple byproducts. |
| Poor Reagent Quality | This compound: Use a freshly opened bottle or a sample that has been properly stored. Assess purity via NMR or HPLC. Aryl Halide: Ensure high purity. Reactivity order is generally I > Br > Cl. Aryl chlorides are more challenging and may require more forcing conditions or specialized ligands.[2] Solvent: Use anhydrous, degassed solvents. | NMR of starting material: Presence of unexpected peaks. Reaction monitoring: No change in starting material spots/peaks over time. |
| Incorrect Ligand or Base | Ligand: Bulky, electron-rich phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) or cataCXium A are often effective.[1][9] Screen different ligands if the initial choice is ineffective. Base: An inorganic base is crucial. Potassium carbonate (K₂CO₃) is often optimal.[1] Other bases like Cs₂CO₃ can also be effective. The base plays a role in sequestering SO₂ byproduct and accelerating transmetalation. | Reaction monitoring: Little to no product formation with the chosen ligand/base combination. |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution |
| Homocoupling of Aryl Halide | Can occur in the presence of oxygen and certain palladium species. | Ensure rigorous degassing of the reaction mixture. |
| Sulfinate Homocoupling | Can be a pathway for the in situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst.[10] | This is often a minor byproduct and may be necessary for catalyst activation. If it is the major product, consider issues with the oxidative addition or transmetalation steps. |
| Protodehalogenation of Aryl Halide | Presence of a hydrogen source that reacts with the aryl halide in a competing catalytic cycle. | Ensure anhydrous conditions and use a non-protic solvent. |
Quantitative Data on Reaction Parameters
The following tables summarize the effect of different reaction parameters on the yield of the cross-coupling reaction.
Table 1: Effect of Base on Yield
| Entry | Base (1.5 equiv.) | Yield (%) |
| 1 | K₂CO₃ | 99 |
| 2 | Cs₂CO₃ | 90 |
| 3 | Li₂CO₃ | 0 |
| 4 | No Base | 0 |
| Reaction Conditions: Sodium pyridine-3-sulfinate (2.0 equiv.), 4-bromotoluene (B49008) (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), 1,4-dioxane, 150 °C.[1] |
Table 2: Effect of Ligand on Yield
| Entry | Ligand (10 mol%) | Yield (%) |
| 1 | cataCXium A | 88 |
| 2 | PCy₃ | 29 |
| Reaction Conditions: Pyridine β-nitrile sulfone (1.1 equiv), 4-bromoanisole (B123540) (1.0 equiv), Pd(OAc)₂ (5.0 mol %), K₂CO₃ (2.0 equiv), Toluene, 120 °C.[8] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound derivative
-
Aryl halide (bromide or chloride)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous, degassed 1,4-dioxane (or other suitable solvent)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (2.0 equivalents), the aryl halide (1.0 equivalent), palladium(II) acetate (5 mol%), the phosphine ligand (10 mol%), and potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the vessel and heat the mixture to 150 °C with vigorous stirring for 3-18 hours. For larger scale reactions, a round-bottom flask with a reflux condenser under a positive pressure of inert gas can be used at a slightly lower temperature (e.g., 140 °C in dibutyl ether).[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle and Deactivation Pathway
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Sodium Pyridine-2-Sulfinate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium pyridine-2-sulfinate and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used as a nucleophilic coupling partner in palladium-catalyzed desulfinative cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with aryl and heteroaryl halides.[1][2][3][4] It serves as a stable and efficient alternative to often unstable pyridine-2-boronic acids.[2][3] Another common application is in the synthesis of sulfonamides.[1][5]
Q2: What is the standard method for purifying products from these reactions?
A2: The most frequently reported method for purification is column chromatography on silica (B1680970) gel.[1][6][7] Standard work-up procedures involving extraction are also crucial initial purification steps.[1] For solid products, recrystallization is a highly effective technique for achieving high purity.[5][8]
Q3: What are some common impurities or byproducts I should be aware of?
A3: In palladium-catalyzed cross-coupling reactions, common impurities can include unreacted starting materials (the aryl halide), homo-coupled byproducts, and residual palladium catalyst. In Suzuki-Miyaura type reactions, impurities derived from the phosphorus ligands can also be present.[9][10] Additionally, the formation of 2,3-disubstituted heterocycles has been noted as a potential byproduct.[11]
Q4: My pyridine-containing product shows significant tailing on a silica gel TLC plate. What can I do to improve the separation?
A4: The basic nature of the pyridine (B92270) moiety can lead to strong interactions with the acidic silica gel, causing tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to your eluent system.[12] This will help to saturate the acidic sites on the silica and improve the peak shape of your compound.
Q5: Are there alternatives to silica gel chromatography if my compound appears to be degrading?
A5: Yes, if you suspect your product is unstable on silica gel, you can use a more inert stationary phase like alumina (B75360).[5] Alternatively, reverse-phase chromatography, which utilizes a non-polar stationary phase (like C8 or C18) with polar solvents, can be a good option for purifying polar sulfones.[5] For solid compounds, recrystallization is a non-chromatographic method that avoids potential degradation on a stationary phase.[5]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system.- Co-elution of structurally similar compounds. | - Systematically screen different solvent systems with varying polarities (e.g., ethyl acetate (B1210297)/hexanes, dichloromethane (B109758)/methanol).- If the product is basic (contains a pyridine ring), add a small percentage of triethylamine (0.1-1%) to the eluent to reduce tailing.[12]- Consider using a different stationary phase, such as alumina or reverse-phase silica.[5] |
| Product is Stuck at the Origin of the Column | - The eluent is not polar enough.- The product is highly polar. | - Gradually increase the polarity of the eluent. A gradient elution might be necessary.- For very polar compounds, consider a more polar solvent system, such as dichloromethane with a high percentage of methanol.[13]- Reverse-phase chromatography might be a more suitable technique.[5] |
| Product Appears to Decompose on the Column | - The silica gel is too acidic for the compound.- The compound is inherently unstable. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent, then packing the column.- Use a less acidic stationary phase like neutral alumina.[5]- Perform the chromatography quickly and at a lower temperature if possible. |
| Presence of Palladium Catalyst Residue (Black/Gray Color) | - Incomplete removal during work-up. | - Before chromatography, consider filtering the crude product through a small plug of Celite® or silica to remove the bulk of the palladium residue.- Some palladium may still require removal by column chromatography. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Does Not Crystallize | - The chosen solvent is too good at dissolving the product.- The solution is not saturated enough.- The presence of impurities is inhibiting crystallization. | - Try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent and slowly add a "poor" solvent until the solution becomes cloudy, then heat to clarify and cool slowly.- Concentrate the solution to increase saturation.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure product if available. |
| Product Oils Out Instead of Crystallizing | - The boiling point of the solvent is too high.- The melting point of the product is below the boiling point of the solvent.- The product is impure. | - Use a lower-boiling point solvent or solvent mixture.- Ensure the product is reasonably pure before attempting recrystallization; an initial chromatographic step may be necessary. |
| Poor Recovery of the Product | - Too much solvent was used.- The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the compound.- After crystallization, cool the flask in an ice bath to minimize the solubility of the product before filtration. |
Experimental Protocols
Protocol 1: General Extractive Work-up Procedure
This procedure is a typical first step after the completion of a palladium-catalyzed cross-coupling reaction.
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Dilute: Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash: Transfer the diluted mixture to a separatory funnel and wash with water. If the reaction used a basic catalyst (e.g., K₂CO₃), an additional wash with a saturated aqueous solution of sodium bicarbonate may be beneficial. For reactions involving basic pyridine products, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous phase, which is then basified and re-extracted, though this adds complexity.[12]
-
Separate and Dry: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for purifying the crude product obtained from the work-up.
-
Prepare the Eluent: Based on TLC analysis, prepare a suitable eluent system. A common starting point for aryl-pyridines is a mixture of ethyl acetate and hexanes.
-
Pack the Column: Pack a glass column with silica gel, either as a slurry in the eluent or by dry packing, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, "dry-loading" is recommended: adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elute: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions in test tubes or other suitable containers.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Summary
The following table summarizes typical reaction conditions for the palladium-catalyzed desulfinative cross-coupling of this compound with various aryl halides.
| Pyridine Sulfinate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ (1.5) | 1,4-Dioxane | 150 | 3-18 | >95 |
| This compound | 4-Chlorotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ (1.5) | 1,4-Dioxane | 150 | 3-18 | 94 |
| Sodium 4-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ (1.5) | 1,4-Dioxane | 150 | 3-18 | 80 |
| This compound | 3-Bromopyridine | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ (1.5) | 1,4-Dioxane | 150 | 3-18 | 83 |
| This compound | 2-Chloropyrazine | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ (1.5) | 1,4-Dioxane | 150 | 3-18 | 85 |
| Data compiled from references[4][14]. |
Visual Guides
Caption: General workflow for reaction, work-up, and purification.
Caption: Troubleshooting poor separation in column chromatography.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 7. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino acid-based anti-fouling functionalization of silica nanoparticles using divinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Sodium Pyridine-2-Sulfinate Reactions
Welcome to the technical support center for sodium pyridine-2-sulfinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction work-up procedures, troubleshooting common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over pyridine-2-boronic acids in cross-coupling reactions?
Sodium pyridine-2-sulfinates are bench-stable, solid reagents, making them easier to handle and store compared to the often unstable and difficult-to-prepare pyridine-2-boronic acids.[1][2] This stability and ease of use often lead to more reliable and efficient cross-coupling reactions, particularly in the synthesis of complex molecules for pharmaceutical applications.[1][2]
Q2: What is the general work-up procedure for a palladium-catalyzed cross-coupling reaction using this compound?
A typical work-up involves cooling the reaction mixture, followed by dilution with an organic solvent such as ethyl acetate (B1210297). The mixture is then washed with water to remove inorganic salts and other water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Q3: How should I purify the crude product from my reaction?
The most common method for purifying the products of these coupling reactions is column chromatography on silica (B1680970) gel. However, due to the basic nature of the pyridine (B92270) moiety, special considerations may be necessary to avoid purification issues.
Q4: Is this compound sensitive to air or moisture?
This compound is generally considered a bench-stable solid that is not overly sensitive to air or moisture, which is a significant advantage over many boronic acid derivatives. However, as with any reagent, it is good practice to store it in a cool, dry place and to handle it in a moisture-free environment for best results.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis and work-up of reactions involving this compound.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction has resulted in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Conditions: The reaction temperature, time, and choice of base are critical. For palladium-catalyzed couplings with aryl halides, a high temperature (around 150 °C) is often required for complete conversion.[1]
-
Catalyst and Ligand Issues: Ensure the palladium catalyst and phosphine (B1218219) ligand are of good quality and used in the correct molar ratios. In some cases, adding fresh catalyst partway through the reaction can help drive it to completion.
-
Insufficient Reagent Stoichiometry: Typically, an excess of the this compound (e.g., 2.0 equivalents) is used relative to the limiting electrophile.[1]
-
Reactivity of the Coupling Partner: Aryl chlorides can be less reactive than aryl bromides, potentially requiring longer reaction times or different catalyst systems.
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
The most common side product is the homocoupling of the aryl halide.
-
Homocoupling of the Aryl Halide: This side product can form, especially if the palladium catalyst is not efficiently promoting the cross-coupling pathway. Optimizing the ligand-to-metal ratio and ensuring an inert atmosphere can help minimize this.
-
Competitive SNAr Reactions: With highly activated aryl halides, a direct nucleophilic aromatic substitution (SNAr) might compete with the desired palladium-catalyzed pathway.
Issue 3: Difficulties with Product Purification
Q: I'm having trouble purifying my pyridine-containing product by column chromatography. I'm observing peak tailing or my product seems to be decomposing on the column. What should I do?
These are common issues when purifying basic compounds like pyridines on acidic silica gel.
-
Peak Tailing: The basic nitrogen atom of the pyridine ring can interact strongly with acidic silanol (B1196071) groups on the silica surface, leading to poor peak shape.[3][4]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve peak shape.[4][5]
-
-
On-Column Decomposition: The acidic nature of silica gel can sometimes cause decomposition of sensitive products.
-
Solution 1: Perform a 2D TLC to check for on-plate decomposition, which can indicate instability on a silica column.[6][7]
-
Solution 2: If decomposition is confirmed, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.[7]
-
Solution 3: Minimize the time the product spends on the column by using flash chromatography and a slightly more polar solvent system to expedite elution.
-
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a pressure vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (2.0 equiv.), the aryl halide (1.0 equiv.), palladium(II) acetate (Pd(OAc)2, 5 mol%), tricyclohexylphosphine (B42057) (PCy3, 10 mol%), and potassium carbonate (K2CO3, 1.5 equiv.).[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane (B91453) as the solvent.[1]
-
Reaction: Seal the vessel and heat the mixture to 150 °C for 3–18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). If peak tailing is observed, consider adding 0.1-1% triethylamine to the eluent.
Data Presentation
Table 1: Typical Reaction Parameters for Desulfinylative Coupling
| Parameter | Condition | Reference |
| Pyridine Sulfinate | 2.0 equivalents | [1] |
| (Hetero)aryl Halide | 1.0 equivalent | [1] |
| Palladium Catalyst | Pd(OAc)₂ (5 mol%) | [1] |
| Ligand | PCy₃ (10 mol%) | [1] |
| Base | K₂CO₃ (1.5 equivalents) | [1] |
| Solvent | 1,4-Dioxane | [1] |
| Temperature | 150 °C | [1] |
| Time | 3 - 18 hours | [1] |
Visualizations
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
Role of inorganic base in "Sodium pyridine-2-sulfinate" coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing sodium pyridine-2-sulfinate in coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed cross-coupling of this compound with aryl and heteroaryl halides.
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge. The following decision tree can help diagnose and resolve the issue.
Issue 2: Reaction Stalls or is Incomplete
If the reaction starts but does not proceed to completion, consider the following:
-
Catalyst Deactivation: The palladium catalyst may become deactivated over the course of the reaction. Addition of a second portion of the catalyst and ligand midway through the reaction has been shown to be effective.
-
Insufficient Base: The base is crucial for the reaction's efficiency.[1][2] Ensure the correct stoichiometry is used, as it plays a role in both the catalytic cycle and in removing SO2 from the reaction medium.[3]
-
High Temperature Requirement: These reactions often require high temperatures (e.g., 150 °C) to achieve complete conversion.[1][2]
Frequently Asked Questions (FAQs)
Q1: Is an inorganic base necessary for the coupling reaction?
A1: Yes, the addition of an external inorganic base is crucial for an efficient reaction, even though the this compound is itself anionic.[1][2] Studies have shown that in the absence of an added base, the reaction yield is significantly lower.
Q2: What is the best inorganic base to use?
A2: Potassium carbonate (K₂CO₃) has been identified as the optimal inorganic base in many reported procedures, leading to excellent product yields.[1][2] Cesium carbonate (Cs₂CO₃) has also been shown to be effective.[1]
Q3: What is the specific role of the inorganic base in the reaction?
A3: The inorganic base has a dual function. The carbonate is responsible for removing free sulfur dioxide (SO₂) from the reaction medium. Additionally, the potassium cation (K⁺) has been shown to play a role in accelerating the transmetalation step in the catalytic cycle.[3]
Q4: What are typical starting conditions for optimizing a new coupling reaction with this compound?
A4: A good starting point, based on published literature, would be:
-
Ligand: A bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (B42057) (PCy₃) (10 mol%)[1][2]
Q5: Why use sodium pyridine-2-sulfinates instead of the more common pyridine-2-boronic acids in Suzuki-Miyaura coupling?
A5: Pyridine-2-boronic acids are often difficult to prepare, can be unstable, and frequently exhibit low efficiency in coupling reactions.[1][2][4] Sodium pyridine-2-sulfinates are stable, easy to prepare, and serve as highly effective nucleophilic partners in palladium-catalyzed cross-coupling, overcoming many of the limitations of their boronate counterparts.[1]
Quantitative Data Summary
The choice of inorganic base significantly impacts the reaction yield. The following table summarizes the effect of different bases on a model coupling reaction.
Table 1: Effect of Inorganic Base on Reaction Yield
| Entry | Base (1.5 equiv.) | Yield (%) |
| 1 | K₂CO₃ | 99 |
| 2 | Cs₂CO₃ | 95 |
| 3 | K₃PO₄ | 56 |
| 4 | Na₂CO₃ | <5 |
| 5 | LiOtBu | <5 |
| 6 | None | <5 |
Reaction conditions: Pyridine-3-sulfinate (2.0 equiv.), 4-bromotoluene (B49008) (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), Base (1.5 equiv.), 1,4-Dioxane, 150 °C. Data adapted from literature.[1]
Experimental Protocols
General Procedure for Palladium-Catalyzed Desulfinylative Cross-Coupling
The following is a representative experimental protocol for the coupling of a this compound with an aryl halide.
Detailed Protocol: In a pressure vessel, this compound (2.0 equivalents), the aryl halide (1.0 equivalent), palladium(II) acetate (B1210297) (5 mol%), tricyclohexylphosphine (10 mol%), and potassium carbonate (1.5 equivalents) are combined.[1] The vessel is charged with 1,4-dioxane. The vessel is then sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The reaction mixture is stirred and heated to 150 °C for 3 to 18 hours.[1][2] Upon completion, the reaction is cooled to room temperature, diluted, and subjected to a standard aqueous workup. The crude product is then purified by column chromatography to yield the desired biaryl product.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with Sodium Pyridine-2-Sulfinate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered when scaling up reactions involving Sodium pyridine-2-sulfinate. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in cross-coupling reactions compared to other reagents like pyridine-2-boronic acids?
This compound offers several advantages, primarily related to its stability and ease of handling. Unlike many pyridine-2-boronic acids, which can be unstable and difficult to prepare, this compound is a bench-stable solid.[1] This stability can lead to more reproducible results, especially in the early stages of process development.
Q2: What are the most critical parameters to consider when scaling up a palladium-catalyzed cross-coupling reaction with this compound?
When scaling up, the most critical parameters to monitor and control are:
-
Heat Transfer: Exothermic reactions can lead to localized hotspots in large reactors, causing side reactions and decomposition.
-
Mixing: Inefficient mixing can result in concentration and temperature gradients, leading to inconsistent reaction progress and product quality.
-
Catalyst Loading and Activity: The catalyst's efficiency can change with scale, and its deactivation can become a more significant issue.
-
Work-up and Purification: Methods used at the lab scale, such as chromatography, are often not feasible for large-scale production.
Q3: How does the choice of solvent impact the scalability of the reaction?
The solvent choice is critical for scalability. An ideal solvent should:
-
Ensure all reactants, intermediates, and the catalyst remain in solution at the reaction temperature to avoid precipitation and mixing issues.
-
Have a boiling point that is high enough to allow for the desired reaction temperature but low enough for easy removal during work-up.
-
Be compatible with the work-up procedure, for example, by being immiscible with water for aqueous extractions.
-
Be available in high purity at a reasonable cost for large-scale use.
Troubleshooting Guide
Reaction Scale-Up Issues
Problem: The reaction is sluggish or incomplete at a larger scale, even though it worked well in the lab.
-
Possible Cause 1: Inefficient Heat Transfer. In a large reactor, the surface-area-to-volume ratio is much lower than in a lab flask, making it harder to heat the reaction mixture evenly. This can lead to a lower average reaction temperature.
-
Solution:
-
Ensure the reactor's heating system is adequate for the volume.
-
Use a solvent with a higher boiling point to allow for a higher reaction temperature.
-
Consider using a jacketed reactor with a high-performance heat transfer fluid.
-
-
-
Possible Cause 2: Poor Mixing. Inadequate agitation can lead to localized areas of low reactant or catalyst concentration.
-
Solution:
-
Increase the stirring speed, but be mindful of creating a vortex that can decrease mixing efficiency.
-
Use a reactor with baffles to improve turbulence and mixing.
-
For very large reactors, consider using multiple impellers.
-
-
Problem: An increase in by-product formation is observed at a larger scale.
-
Possible Cause 1: Localized Hotspots. Inefficient heat removal from an exothermic reaction can create hotspots where side reactions or decomposition can occur.
-
Solution:
-
Control the rate of addition of reagents to manage the rate of heat generation.
-
Improve cooling efficiency by using a reactor with a larger heat exchange surface area or a more efficient cooling system.
-
-
-
Possible Cause 2: Extended Reaction Times. If the reaction is run for longer to achieve full conversion, there is more opportunity for side reactions to occur.
-
Solution:
-
Re-optimize the reaction temperature and catalyst loading for the larger scale.
-
Monitor the reaction progress closely and stop the reaction as soon as the desired conversion is reached.
-
-
Catalyst and Reagent Handling
Problem: The palladium catalyst appears to be deactivating or precipitating as palladium black.
-
Possible Cause 1: Presence of Oxygen. Oxygen can oxidize the active Pd(0) catalyst to an inactive state. On a larger scale, ensuring a completely inert atmosphere can be more challenging.
-
Solution:
-
Thoroughly degas the solvent and reagents before use.
-
Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
-
-
Possible Cause 2: Ligand Dissociation. At higher temperatures or with certain solvents, the phosphine (B1218219) ligand can dissociate from the palladium center, leading to catalyst aggregation and deactivation.
-
Solution:
-
Use a more robust ligand that is less prone to dissociation.
-
Consider using a lower reaction temperature if the reaction kinetics allow.
-
-
Work-up and Purification Challenges
Problem: The product is difficult to isolate and purify at a larger scale.
-
Possible Cause 1: Unsuitability of Chromatography. Column chromatography is often not practical for purifying large quantities of material.
-
Solution:
-
Develop a purification strategy based on crystallization or precipitation. This may involve screening different solvents and anti-solvents.
-
If the product is a salt, pH adjustment can be used to induce precipitation.
-
-
-
Possible Cause 2: Emulsion Formation During Extraction. On a larger scale, emulsions can be more stable and difficult to break.
-
Solution:
-
Add a small amount of a saturated brine solution to the aqueous layer to increase its ionic strength.
-
Filter the mixture through a pad of celite.
-
Allow the mixture to stand for an extended period without agitation.
-
-
Problem: The final product is contaminated with residual palladium.
-
Possible Cause: Inefficient Removal of Palladium. Simple filtration may not be sufficient to remove all palladium residues, which is a critical issue in the pharmaceutical industry.
-
Solution:
-
Use a palladium scavenger, such as an activated carbon with specific functionalities or a silica-based scavenger, to adsorb the residual palladium.
-
Optimize the crystallization process to exclude palladium impurities from the crystal lattice.
-
Perform multiple aqueous washes during the work-up, sometimes with a chelating agent.
-
-
Data Presentation
Table 1: Typical Reaction Parameters for Palladium-Catalyzed Cross-Coupling Reactions at Different Scales
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Catalyst Loading | 1-5 mol% | 0.1-1 mol% |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | 1:1 to 1.5:1 |
| Reaction Temperature | 80-120 °C | 80-120 °C (with careful monitoring) |
| Reaction Time | 2-24 hours | 4-36 hours |
| Solvent Volume | 5-10 mL/g of limiting reagent | 3-7 L/kg of limiting reagent |
| Purification Method | Column Chromatography | Crystallization / Precipitation |
Note: These are general ranges and the optimal conditions will vary depending on the specific substrates and reaction.
Experimental Protocols
Lab-Scale Synthesis of a Biaryl Sulfone (Illustrative Example)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 eq), the aryl halide (1.0 eq), Palladium(II) acetate (B1210297) (0.02 eq), and a suitable phosphine ligand (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., dioxane or toluene) and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Scale-Up Considerations for Pilot-Scale Synthesis
-
Reactor: Use a jacketed glass or stainless steel reactor with an overhead stirrer and a temperature probe.
-
Inerting: Ensure the reactor can be properly purged and maintained under a positive pressure of inert gas.
-
Reagent Addition: For highly exothermic reactions, consider adding one of the reagents portion-wise or via a syringe pump to control the reaction temperature.
-
Work-up: Use a larger separatory funnel or a liquid-liquid extraction setup. Plan for the handling and disposal of larger volumes of aqueous waste.
-
Purification: Develop a crystallization procedure by performing solubility studies with various solvents. The crude product may need to be dissolved in a hot solvent and then cooled slowly to induce crystallization. The resulting solid can be collected by filtration and washed with a cold solvent.
Visualizations
Caption: General workflow for scaling up reactions.
Caption: Troubleshooting decision tree for incomplete reactions.
References
"Sodium pyridine-2-sulfinate" handling and safety precautions
This technical support center provides guidance on the handling, safety, and use of Sodium pyridine-2-sulfinate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organosulfur compound used as a reagent in organic synthesis. It is particularly valuable as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] It serves as a stable and effective substitute for often unstable 2-pyridyl boronic acids, overcoming a common challenge in the synthesis of pyridine-containing molecules, which are prevalent in pharmaceuticals.[1][3][4][5]
Q2: What are the main hazards associated with this compound?
A2: this compound can cause skin and serious eye irritation.[4] Some sources classify it as causing severe skin burns and eye damage.[5][6] It is important to handle the compound with appropriate personal protective equipment.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear protective gloves, safety glasses with side-shields, and a lab coat.[4] If there is a risk of dust formation, a dust respirator should be used. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Q4: How should I store this compound?
A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] It should be kept away from incompatible materials, though specific incompatibilities are not well-documented in the provided results.
Q5: What should I do in case of accidental exposure?
A5:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[4][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[7]
Safety and Handling Data
| Parameter | Information | Source |
| Appearance | White to light yellow powder or crystals | [3] |
| Molecular Formula | C₅H₄NNaO₂S | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Melting Point | 292 °C | [1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H314: Causes severe skin burns and eye damage. | [4][6] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Troubleshooting Guide for Cross-Coupling Reactions
This guide addresses common issues encountered during palladium-catalyzed cross-coupling reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | Inactive Catalyst: The Pd(0) active species may have been oxidized. | Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen). Use freshly degassed solvents. Consider using a Pd(0) source directly or ensure efficient in-situ reduction of a Pd(II) precatalyst.[7][8] |
| Ligand Degradation: Phosphine-based ligands can be sensitive to air and moisture. | Use high-purity ligands and store them under an inert atmosphere. Consider using more robust ligands like N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphines (e.g., Buchwald ligands).[7][8] | |
| Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. | Gradually increase the reaction temperature. Be aware that excessively high temperatures can lead to catalyst decomposition.[8] | |
| Poor Solubility of Reagents: The base or other reagents may not be sufficiently soluble in the chosen solvent. | Select a solvent system in which all components are soluble at the reaction temperature. The choice of base and its solubility can significantly impact the reaction rate.[7] | |
| Significant Homocoupling of Boronic Acid (if used as a co-reagent) | Presence of Oxygen: Oxygen can promote the oxidative coupling of boronic acids. | Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere.[7] |
| High Reaction Temperature: Higher temperatures can sometimes favor homocoupling. | Try lowering the reaction temperature.[7] | |
| Formation of Palladium Black | Catalyst Decomposition: The palladium catalyst is precipitating out of solution, indicating deactivation. | The ligand may be degrading; consider a more robust one. High temperatures can accelerate decomposition; try running the reaction at a lower temperature.[7] |
| Difficulty in Product Purification | Salt Byproducts: The use of a salt like this compound can sometimes complicate purification. | Consider using "masked" sulfinate reagents, such as β-ester or β-cyano sulfones, which are neutral organic molecules that generate the sulfinate in situ.[4] |
Experimental Protocols
Detailed Protocol for a Palladium-Catalyzed Desulfinative Cross-Coupling Reaction
This protocol is adapted from a representative procedure for the coupling of this compound with an aryl halide.[9]
Materials:
-
This compound
-
Aryl halide (e.g., 4-Bromotoluene)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous and degassed)
-
Ethyl acetate
-
Water
-
Sodium sulfate (B86663) (anhydrous)
-
Pressure vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a pressure vessel, add this compound (0.88 mmol), the aryl halide (0.58 mmol), Palladium(II) Acetate (29 µmol), di-tert-butyl(methyl)phosphonium tetrafluoroborate (58 µmol), and Potassium Carbonate (1.2 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous and degassed 1,4-dioxane (3 mL) to the vessel via syringe.
-
Seal the vessel and stir the reaction mixture at 120 °C for 4 days.
-
If the reaction has not gone to completion, cool the mixture to room temperature, and add another portion of Palladium(II) Acetate (29 µmol) and di-tert-butyl(methyl)phosphonium tetrafluoroborate (58 µmol).
-
Reseal the vessel and continue stirring at 120 °C for another 4 days.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient).
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. This compound 24367-66-6 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Desulfinative cross-coupling as a method to overcome problematic Suzuki–Miyaura reactions of heteroaromatic boronates - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 24367-66-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Validation & Comparative
The 2-Pyridyl Challenge: A Comparative Guide to Sodium Pyridine-2-sulfinate and Pyridine-2-boronates in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of molecules containing the pyridine (B92270) motif is a cornerstone of modern chemistry. However, the "2-pyridyl problem," particularly the instability and poor reactivity of pyridine-2-boronates in Suzuki-Miyaura cross-coupling, has long been a significant hurdle. This guide provides an objective comparison between the established pyridine-2-boronates and the emergent sodium pyridine-2-sulfinates, offering a data-driven perspective on their performance in cross-coupling reactions.
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, yet its application to 2-substituted pyridines has been historically challenging.[1][2][5][6] This difficulty is primarily attributed to the inherent instability of 2-pyridyl boron reagents, which are prone to protodeboronation, leading to low yields and unreliable reaction outcomes.[5][6][7] In response to this challenge, sodium pyridine-2-sulfinates have emerged as robust and highly effective coupling partners.[1][2][3]
Performance Comparison: A Tale of Two Reagents
The limitations of pyridine-2-boronates are well-documented. A survey of reactions attempted within Pfizer revealed that less than 8% of those using pyridine-2-boronates (including acids, esters, and stabilized MIDA boronates) achieved a yield of at least 20%.[1][2] This highlights the significant challenge these reagents pose in a drug discovery setting.
In contrast, sodium pyridine-2-sulfinates have demonstrated broad applicability and high efficiency in palladium-catalyzed desulfinylative cross-coupling reactions.[1][2] These reagents are typically stable, easy to handle, and provide excellent yields with a wide range of aryl and heteroaryl halides, including challenging chloro-substrates.[1]
Quantitative Data Summary
The following tables summarize the performance of sodium pyridine-2-sulfinates and various pyridine-2-boronates in cross-coupling reactions, based on available experimental data.
Table 1: Performance of Sodium Pyridine-2-sulfinate in Cross-Coupling with Aryl Halides [1]
| Pyridine-2-sulfinate Derivative | Aryl Halide | Product | Yield (%) |
| This compound | 4-Bromotoluene | 2-(p-tolyl)pyridine | 85[8] |
| This compound | 4-Chlorotoluene | 2-(p-tolyl)pyridine | 82 |
| Sodium 5-methoxypyridine-2-sulfinate | 4-Bromotoluene | 5-Methoxy-2-(p-tolyl)pyridine | 95 |
| Sodium 5-methoxypyridine-2-sulfinate | 4-Chlorotoluene | 5-Methoxy-2-(p-tolyl)pyridine | 88 |
| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromotoluene | 2-(p-Tolyl)-5-(trifluoromethyl)pyridine | 89 |
| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Chlorotoluene | 2-(p-Tolyl)-5-(trifluoromethyl)pyridine | 81 |
Table 2: Performance of Pyridine-2-boronates in Suzuki-Miyaura Cross-Coupling
| Pyridine-2-boronate Derivative | Aryl Halide | Product | Yield (%) | Reference |
| Lithium triisopropyl 2-pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 | [7] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | 74 | [7] |
| 2-Pyridyl MIDA boronate | 4-Chloro-3-nitrobenzonitrile | 2-(4-Cyano-2-nitrophenyl)pyridine | ~60 (with Cu(OAc)₂) | [9] |
| 2-Pyridyl MIDA boronate | 4-Chloroanisole | 2-(4-Methoxyphenyl)pyridine | <5 (without additive) | [9] |
| 2-Pyridyl-B(PDEA) | 4-Bromoiodobenzene | 2-(4-Bromophenyl)pyridine | 89 (with CuI) | [5][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for cross-coupling reactions using both this compound and a stabilized pyridine-2-boronate.
Protocol 1: Palladium-Catalyzed Cross-Coupling of this compound with (Hetero)aryl Halides[1][10]
-
Reaction Setup: In a reaction tube, combine the this compound (2.0 equiv.), the (hetero)aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), tricyclohexylphosphine (B42057) (PCy₃) (10 mol%), and K₂CO₃ (1.5 equiv.).[8]
-
Solvent Addition: Add 1,4-dioxane (B91453) as the solvent.[8]
-
Reaction: Seal the tube and heat the mixture at 150 °C for 3–18 hours.[1][8]
-
Work-up and Purification: After cooling, the reaction mixture is worked up using standard extractive procedures, and the product is purified by column chromatography.[8]
Protocol 2: Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Bromides[7]
-
Reaction Setup: In an oven-dried resealable Schlenk tube, charge Pd₂(dba)₃ (2.0-3.0 mol %), a suitable phosphine (B1218219) ligand, the aryl bromide (1.0 equiv.), the lithium triisopropyl 2-pyridylboronate (1.5 equiv.), and KF (3.0 equiv.).
-
Solvent Addition: Add dioxane (3 mL/mmol of halide).
-
Reaction: Heat the mixture at the appropriate temperature until the reaction is complete.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable solvent, filtered, concentrated, and purified by chromatography.
Mechanistic Overview and Workflow
The underlying mechanisms of these two cross-coupling reactions differ significantly, which is reflected in their respective workflows.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of Sulfinating Agents: Sodium Pyridine-2-sulfinate in Focus
For researchers, scientists, and drug development professionals, the strategic selection of a sulfinating agent is paramount for the successful synthesis of sulfur-containing molecules. This guide provides an objective comparison of the performance of sodium pyridine-2-sulfinate against other common sulfinating agents, supported by experimental data, to facilitate informed reagent selection in synthetic chemistry.
This compound has emerged as a highly effective and stable nucleophilic coupling partner in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.[1][2] Its utility is particularly pronounced in the synthesis of bi- and poly-heterocyclic structures, which are prevalent in pharmaceuticals.[1] This guide will delve into the efficiency of this compound and compare it with other classes of sulfinating agents, including carbocyclic aryl sulfinates and zinc-based reagents.
Performance Comparison in Cross-Coupling Reactions
The efficiency of this compound is often benchmarked against other sulfinating agents in palladium-catalyzed desulfinative cross-coupling reactions. These reactions are invaluable for the formation of carbon-carbon bonds, particularly in the synthesis of complex aromatic and heteroaromatic systems.
A direct comparison with a carbocyclic counterpart, sodium 4-methylbenzenesulfinate (B2793641), in the cross-coupling with 1-bromo-4-fluorobenzene (B142099) under identical palladium-catalyzed conditions, demonstrates the high efficiency of this compound. While both reagents provide excellent yields, this compound shows a slightly higher yield of 95% compared to 92% for the carbocyclic sulfinate.[3]
Table 1: Comparison of this compound and Sodium 4-methylbenzenesulfinate in a Palladium-Catalyzed Cross-Coupling Reaction.[3]
| Sulfinating Agent | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1-bromo-4-fluorobenzene | Pd(OAc)₂, PCy₃, K₂CO₃ | 1,4-Dioxane (B91453) | 150 | 16 | 95 |
| Sodium 4-methylbenzenesulfinate | 1-bromo-4-fluorobenzene | Pd(OAc)₂, PCy₃, K₂CO₃ | 1,4-Dioxane | 150 | 16 | 92 |
The substrate scope for the palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl halides is broad, consistently affording high yields. This versatility makes it a valuable tool for the synthesis of diverse molecular architectures.
Table 2: Substrate Scope of Palladium-Catalyzed Cross-Coupling of this compound with Various Aryl Halides.[4]
| Aryl Halide | Product | Yield (%) |
| 4-Bromotoluene | 2-(p-tolyl)pyridine | 91 |
| 4-Chlorotoluene | 2-(p-tolyl)pyridine | 85 |
| 1-Bromo-4-methoxybenzene | 2-(4-methoxyphenyl)pyridine | 93 |
| 1-Chloro-4-methoxybenzene | 2-(4-methoxyphenyl)pyridine | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)pyridine | 89 |
| 2-Bromopyridine | 2,2'-Bipyridine | 82 |
Efficiency in C-H Functionalization of Heterocycles
In the realm of direct C-H functionalization, a powerful strategy for late-stage modification of complex molecules, zinc-based sulfinating agents have shown remarkable reactivity. A comparison between sodium trifluoromethanesulfinate (the Langlois reagent) and zinc trifluoromethanesulfinate (TFMS) for the trifluoromethylation of the heterocycle pentoxifylline (B538998) highlights the superior efficiency of the zinc-based reagent.[5]
Table 3: Comparison of Sodium and Zinc Trifluoromethanesulfinate in the Trifluoromethylation of Pentoxifylline.[5]
| Sulfinating Agent | Substrate | Reaction Conditions | Time (h) | Yield (%) |
| Sodium trifluoromethanesulfinate | Pentoxifylline | t-BuOOH, CH₂Cl₂/H₂O, rt | 48 | 47 |
| Zinc trifluoromethanesulfinate (TFMS) | Pentoxifylline | t-BuOOH, CH₂Cl₂/H₂O, rt | 3 | 79 |
The significantly shorter reaction time and higher yield obtained with zinc trifluoromethanesulfinate underscore the enhanced reactivity of zinc sulfinates in radical-mediated C-H functionalization reactions.[5] This class of reagents offers a mild and practical protocol for the direct functionalization of a variety of heterocycles.[5]
Table 4: Substrate Scope of C-H Functionalization of Heterocycles using Zinc Sulfinate Salts.[5]
| Heterocycle | Zinc Sulfinate Reagent | Product | Yield (%) |
| Caffeine | Zinc trifluoromethanesulfinate (TFMS) | 8-(trifluoromethyl)caffeine | 85 |
| Pentoxifylline | Zinc difluoromethanesulfinate (DFMS) | 8-(difluoromethyl)pentoxifylline | 81 |
| 4-Acetylpyridine | Zinc trifluoromethanesulfinate (TFMS) | 4-acetyl-2-(trifluoromethyl)pyridine | 65 |
| Quinoxaline | Zinc isopropylsulfinate | 2-isopropylquinoxaline | 72 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Desulfinative Cross-Coupling of this compound with Aryl Halides[4]
A reaction vessel is charged with this compound (2.0 equiv.), the aryl halide (1.0 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%), tricyclohexylphosphine (B42057) (PCy₃, 10 mol%), and potassium carbonate (K₂CO₃, 1.5 equiv.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous 1,4-dioxane is added, and the reaction mixture is stirred at 150 °C for 3–18 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for the Trifluoromethylation of Heterocycles using Zinc Trifluoromethanesulfinate (TFMS)[5]
To a solution of the heterocycle (1.0 equiv.) in a mixture of dichloromethane (B109758) and water (2.5:1 v/v) is added zinc trifluoromethanesulfinate (TFMS, 2.0 equiv.). The mixture is cooled to 0 °C, and tert-butyl hydroperoxide (t-BuOOH, 3.0 equiv.) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 3 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the trifluoromethylated product.
Visualizing the Reaction Mechanisms
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the palladium-catalyzed desulfinative cross-coupling and a general experimental workflow.
Catalytic cycle for the Pd-catalyzed desulfinative cross-coupling.
General experimental workflow for sulfinate cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation of "Sodium pyridine-2-sulfinate" in medicinal chemistry applications
For Researchers, Scientists, and Drug Development Professionals
Sodium pyridine-2-sulfinate is emerging as a versatile and highly effective reagent in medicinal chemistry, offering significant advantages over traditional alternatives in key synthetic transformations. This guide provides an objective comparison of its performance in crucial applications such as palladium-catalyzed cross-coupling reactions, sulfonamide synthesis, and radical trifluoromethylation, supported by experimental data.
Palladium-Catalyzed Cross-Coupling Reactions
This compound has proven to be an exceptional nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, particularly as a substitute for often unstable and difficult-to-handle pyridine-2-boronic acids in Suzuki-Miyaura reactions.[1][2][3] This desulfinative cross-coupling approach provides a robust and efficient route to medicinally relevant biaryl and heteroaryl pyridines.[4]
Quantitative Performance Comparison
The following table summarizes the performance of this compound in comparison to pyridine-2-boronic acids in palladium-catalyzed cross-coupling reactions with various aryl halides.
| Coupling Partner | Electrophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane (B91453) | 150 | - | 95 | [5] |
| This compound | Varenicline-Cl | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 12 | 50-85 (for library) | [1] |
| Pyridine-2-boronic acid | Aryl Halides | Various | Various | Various | - | - | <8 (in many Pfizer internal attempts) | [1] |
| Sodium 4-methylpyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Bu₂O | 140 | 16 | 85 | [1] |
| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 3-18 | 75 | [1] |
Experimental Protocol: Palladium-Catalyzed Desulfinative Cross-Coupling
A general procedure for the palladium-catalyzed desulfinative cross-coupling of this compound with an aryl halide is as follows[1]:
-
In a reaction tube, combine the this compound (2.0 equiv.), the (hetero)aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), tricyclohexylphosphine (B42057) (PCy₃) (10 mol%), and K₂CO₃ (1.5 equiv.).
-
Add 1,4-dioxane as the solvent.
-
Seal the tube and heat the mixture at 150 °C for 3–18 hours.
-
After cooling, the reaction mixture is worked up using standard extractive procedures.
-
The product is purified by column chromatography.
Experimental Workflow: Desulfinative Cross-Coupling
Sulfonamide Synthesis
Sulfonamides are a critical class of pharmacophores, and their synthesis is a cornerstone of medicinal chemistry. While traditionally synthesized from sulfonyl chlorides, this compound offers a stable and effective alternative, overcoming the instability issues associated with many sulfonyl chlorides.[5]
Quantitative Performance Comparison
The following table presents data on the synthesis of sulfonamides from this compound and amines. A direct comparison with sulfonyl chlorides under identical conditions is challenging to find in the literature; however, the provided data demonstrates the efficiency of the sulfinate-based method.
| Sulfinate | Amine | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sodium p-toluenesulfinate | n-Propylamine | NH₄I | CH₃CN | 80 | 12 | 75 | [1] |
| Sodium p-toluenesulfinate | n-Butylamine | NH₄I | CH₃CN | 80 | 12 | 77 | |
| Sodium p-toluenesulfinate | Benzylamine | NH₄I | CH₃CN | 80 | 12 | 82 | |
| Sodium benzenesulfinate | n-Propylamine | NH₄I | CH₃CN | 80 | 12 | 73 | |
| 2-Naphthyl sodium sulfinate | n-Propylamine | NH₄I | CH₃CN | 80 | 12 | 68 |
Experimental Protocol: Sulfonamide Synthesis from Sodium Sulfinate
A general procedure for the synthesis of sulfonamides from sodium sulfinates and amines is as follows[6]:
-
In a Schlenk tube, combine the sodium sulfinate (0.2 mmol), the amine (0.3 mmol), and NH₄I (0.2 mmol).
-
Add acetonitrile (B52724) (2 mL) as the solvent.
-
Heat the mixture at 80 °C under air for 12 hours.
-
The reaction progress is monitored by GC and TLC.
-
Upon completion, the product is isolated and purified using standard techniques.
Logical Relationship: Sulfonamide Synthesis Routes
Radical Trifluoromethylation
The introduction of a trifluoromethyl group is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as Langlois' reagent, is an inexpensive, stable, and easy-to-handle solid that serves as an excellent source of the trifluoromethyl radical.[2][7][8]
Quantitative Performance Comparison
The following table compares the performance of Sodium trifluoromethanesulfinate with other trifluoromethylating agents in the functionalization of heterocycles.
| Reagent | Substrate | Oxidant/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| CF₃SO₂Na | 4-Acetylpyridine | t-Butyl hydroperoxide | CH₂Cl₂/H₂O | 23 | 85 | [7] |
| CF₃SO₂Na | Caffeine | t-Butyl hydroperoxide | H₂O | 23 | 95 | [7] |
| CF₃SO₂Na | Uracil | t-Butyl hydroperoxide | CH₂Cl₂/H₂O | 23 | 80 | [7] |
| Togni's Reagent | β-ketoesters | - | Various | - | Generally good to high | [2] |
| TMSCF₃ | Aldehydes/Ketones | Nucleophilic initiator | Various | - | Generally high | [2] |
Experimental Protocol: Innate C-H Trifluoromethylation of Heterocycles
A general procedure for the trifluoromethylation of heterocycles using Sodium trifluoromethanesulfinate is as follows[7]:
-
To a solution of the heterocycle (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂/H₂O), add Sodium trifluoromethanesulfinate (3.0 equiv).
-
Add t-Butyl hydroperoxide (5.0 equiv) to the mixture.
-
Stir the reaction at room temperature for 3–24 hours.
-
The product is isolated and purified by chromatography.
Signaling Pathway: Potential Application in COX-2 Inhibition
The biaryl pyridine motif, readily synthesized using this compound, is a core component of several selective COX-2 inhibitors, such as Etoricoxib (B1671761).[4] These drugs function by blocking the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response and pain signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. EP2649049B1 - Process to produce etoricoxib - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
Sodium Pyridine-2-Sulfinate: A Superior and Stable Alternative to Unstable Boronates in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the quest for reliable and efficient synthetic methodologies is paramount. In the realm of carbon-carbon bond formation, particularly for the synthesis of pyridine-containing compounds ubiquitous in pharmaceuticals, the limitations of traditional boronate chemistry have long been a significant hurdle.[1][2][3] This guide presents a comprehensive comparison of sodium pyridine-2-sulfinate with conventional boronates, highlighting its superior stability and performance in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, valued for its broad functional group tolerance and reliability.[1][4] However, its application to the synthesis of 2-substituted pyridines has been hampered by the inherent instability of the requisite pyridine-2-boronate reagents.[1][2][3] These boronates are often difficult to prepare, prone to decomposition, and exhibit low efficiency in cross-coupling reactions, posing significant challenges for medicinal chemists.[1][2][3] In fact, a survey of the Pfizer internal electronic laboratory notebook revealed that less than 8% of 358 reactions attempted with pyridine-2-boronates achieved a yield of at least 20%.[1]
Sodium pyridine-2-sulfinates have emerged as a groundbreaking solution to this long-standing problem.[3][5] These reagents are stable, easy to handle, and serve as highly effective nucleophilic partners in a palladium-catalyzed desulfinative cross-coupling process, offering a versatile and efficient route to a wide array of valuable pyridine (B92270) derivatives.[1][5][6]
Comparative Performance: Pyridine-2-Sulfinates vs. Boronates
The primary advantage of sodium pyridine-2-sulfinates lies in their exceptional stability compared to their boronate counterparts. While boronic acids, in general, are susceptible to oxidation and dehydration, 2-heterocyclic boronates are particularly notorious for their instability.[7][8] This instability not only complicates their storage and handling but also leads to low and unpredictable yields in cross-coupling reactions.[1] In contrast, pyridine sulfinates are stable, crystalline solids that can be stored for extended periods without degradation and are compatible with a broad range of reaction conditions.[4][6][9]
The superior performance of sodium pyridine-2-sulfinates is evident in their high reaction yields and broad substrate scope in cross-coupling reactions with various aryl and heteroaryl halides.[1][4]
Table 1: Comparison of General Characteristics
| Feature | Sodium Pyridine-2-Sulfinates | Pyridine-2-Boronates |
| Stability | High, stable to storage and coupling conditions[4][6][9] | Low, prone to decomposition[1][2][3] |
| Handling | Easy to handle, often crystalline solids[9] | Often difficult to isolate and handle[1] |
| Preparation | Straightforward to prepare[4] | Difficult to prepare[1][2][3] |
| Reaction Efficiency | High yields in cross-coupling reactions[1][6] | Low and often unpredictable yields[1] |
Experimental Data: Palladium-Catalyzed Cross-Coupling
The following table summarizes the performance of this compound in palladium-catalyzed cross-coupling reactions with a variety of aryl halides, demonstrating the high efficiency and broad applicability of this methodology.
Table 2: Substrate Scope for the Coupling of this compound with (Hetero)aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 2-(p-tolyl)pyridine | 90 |
| 2 | 4-Chlorotoluene | 2-(p-tolyl)pyridine | 85 |
| 3 | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)pyridine | 95[6] |
| 4 | 4-Bromoanisole | 2-(4-methoxyphenyl)pyridine | 92 |
| 5 | 2-Bromopyridine | 2,2'-Bipyridine | 88 |
| 6 | 3-Bromopyridine | 2,3'-Bipyridine | 85 |
| 7 | 2-Chloropyrazine | 2-(pyrazin-2-yl)pyridine | 75 |
Reaction conditions: Pyridine sodium sulfinate (2.0 equiv.), (hetero)aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane (B91453), 150 °C, 3–18 hours. Isolated yields.[1]
Experimental Protocols
General Procedure for Palladium-Catalyzed Desulfinative Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with aryl and heteroaryl halides.
Materials:
-
This compound
-
(Hetero)aryl halide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Oven-dried resealable Schlenk tube or microwave vial
Procedure:
-
To an oven-dried resealable Schlenk tube, add the this compound (2.0 equivalents), the (hetero)aryl halide (1.0 equivalent), potassium carbonate (K₂CO₃, 1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and tricyclohexylphosphine (PCy₃, 10 mol%).[10][11]
-
Evacuate the tube and backfill with argon.[11]
-
Seal the tube and heat the reaction mixture to 150 °C for 3–18 hours.[1][10][11]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up, followed by extraction with a suitable organic solvent.
-
The crude product can be purified using standard techniques such as column chromatography.[10]
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental Workflow for Desulfinative Cross-Coupling.
Caption: Proposed Catalytic Cycle for Desulfinative Cross-Coupling.
Conclusion
Sodium pyridine-2-sulfinates represent a significant advancement in cross-coupling chemistry, providing a robust and versatile platform for the synthesis of medicinally relevant pyridine-containing molecules.[1][2] Their superior stability, ease of handling, and high reactivity overcome the critical limitations associated with unstable pyridine-2-boronates.[1][3] The palladium-catalyzed desulfinative cross-coupling of pyridine sulfinates with aryl and heteroaryl halides is a highly efficient and general method that is applicable to a wide range of substrates, including in the context of library synthesis for drug discovery.[1][4] For researchers in the pharmaceutical and agrochemical industries, the adoption of this methodology offers a more reliable and efficient path to novel chemical entities.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 24367-66-6 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic Analysis for the Confirmation of Sodium Pyridine-2-sulfinate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate confirmation of reaction products is paramount. This guide provides a comprehensive comparison of spectroscopic techniques to definitively identify sodium pyridine-2-sulfinate, distinguishing it from potential side-products and alternative reagents. Detailed experimental protocols and data are presented to support accurate product validation.
This compound is a versatile reagent in organic synthesis, notably in the formation of sulfonamides and as a coupling partner in cross-coupling reactions.[1][2] Its purity is crucial for successful downstream applications. This guide outlines the key spectroscopic features of this compound and compares them with those of common related compounds, such as the starting material 2-mercaptopyridine (B119420) and the over-oxidation product, pyridine-2-sulfonic acid.
Data Presentation: Comparative Spectroscopic Analysis
To facilitate clear and rapid identification, the following tables summarize the expected spectroscopic data for this compound and its related compounds.
Table 1: ¹H NMR Spectroscopic Data Comparison (Approximate Chemical Shifts in ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | Notes |
| This compound | ~7.8-8.0 | ~7.6-7.8 | ~7.2-7.4 | ~8.4-8.6 | The protons on the pyridine (B92270) ring will exhibit characteristic splitting patterns (doublets and triplets). The exact shifts can vary with solvent. |
| Pyridine-2-sulfonic Acid | ~8.1 (ddd) | ~7.9 (td) | ~7.5 (ddd) | ~8.6 (ddd) | Protons are generally deshielded compared to the sulfinate due to the higher oxidation state of the sulfur atom.[3] |
| 2-Mercaptopyridine | ~7.1-7.3 | ~7.4-7.6 | ~6.9-7.1 | ~8.3-8.5 | The thiol proton (SH) will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent. |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Approximate Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | ~160-165 | ~120-125 | ~135-140 | ~120-125 | ~148-152 |
| Pyridine-2-sulfonic Acid | ~155-160 | ~125-130 | ~140-145 | ~125-130 | ~148-152 |
| 2-Mercaptopyridine | ~175-180 | ~135-140 | ~120-125 | ~135-140 | ~115-120 |
Table 3: Key FT-IR Spectroscopic Data Comparison (Characteristic Peaks in cm⁻¹)
| Compound | ν(S=O) stretch (sulfinate) | ν(SO₂) asym & sym stretch (sulfonate/sulfonic acid) | ν(S-O) stretch | ν(C-S) stretch |
| This compound | ~1050-950 | N/A | ~900-800 | ~750-650 |
| Pyridine-2-sulfonic Acid | N/A | ~1250 (asym), ~1040 (sym) | ~1190 | ~770 |
| 2-Mercaptopyridine | N/A | N/A | N/A | ~750-650 |
Note: The IR spectrum of pyridine-3-sulfonic acid shows characteristic S=O stretching bands.[4] By analogy, similar strong absorptions are expected for pyridine-2-sulfonic acid.
Table 4: Mass Spectrometry Data Comparison (Expected Molecular Ion Peaks)
| Compound | Molecular Formula | Molecular Weight | Expected [M-H]⁻ or [M+Na]⁺ |
| This compound | C₅H₄NNaO₂S | 165.14 | 142.0 (anion) / 188.0 (cation adduct) |
| Pyridine-2-sulfonic Acid | C₅H₅NO₃S | 159.16 | 158.0 |
| 2-Mercaptopyridine | C₅H₅NS | 111.17 | 110.0 |
Experimental Protocols
A reliable synthesis of this compound is crucial for obtaining a pure product for analysis and subsequent reactions. The following protocol is a common method for its preparation.
Synthesis of this compound
This procedure involves the oxidation of 2-mercaptopyridine.
Materials:
-
2-Mercaptopyridine
-
A suitable oxidizing agent (e.g., hydrogen peroxide, m-CPBA)
-
Sodium hydroxide (B78521)
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve 2-mercaptopyridine in an appropriate solvent.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the solution while stirring. The reaction is often exothermic.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add a solution of sodium hydroxide to form the sodium salt.
-
The product can be isolated by precipitation or by removing the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis and analysis process, as well as the key structural differences between the compounds of interest.
Caption: Synthesis and analysis workflow for this compound.
Caption: Relationship between this compound and related compounds.
Comparison with Alternatives
The primary alternative to using this compound in many reactions is the corresponding pyridine-2-sulfonyl chloride . While sulfonyl chlorides are highly reactive, they suffer from several drawbacks compared to sulfinates:
-
Stability: Sulfonyl chlorides are generally less stable and more sensitive to moisture than sodium sulfinates. Sodium sulfinates are typically stable, easy-to-handle solids.[5]
-
Handling: Sulfonyl chlorides are often lachrymatory and corrosive, requiring more stringent handling precautions.
-
Selectivity: The high reactivity of sulfonyl chlorides can sometimes lead to undesired side reactions. The milder nature of sulfinates can offer improved selectivity in certain transformations.
The choice between a sulfinate and a sulfonyl chloride will depend on the specific requirements of the reaction, including the desired reactivity and the tolerance of the substrates to harsh conditions. Spectroscopic analysis remains crucial in either case to confirm the successful formation of the desired product. For instance, the IR spectrum of a sulfonyl chloride would be distinctly different from a sulfinate, showing characteristic S=O stretches at higher wavenumbers (typically around 1350 and 1160 cm⁻¹).
References
The Versatility of Sodium Pyridine-2-Sulfinate in Arylations: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient formation of carbon-sulfur and carbon-carbon bonds is a cornerstone of modern organic synthesis. Sodium pyridine-2-sulfinate has emerged as a robust and versatile reagent in cross-coupling reactions, offering a stable and effective alternative to traditional organometallic reagents for the synthesis of sulfones and biaryls. This guide provides an objective comparison of its performance with various aryl halides, supported by experimental data and detailed protocols.
This compound serves as a powerful nucleophilic coupling partner in palladium-catalyzed reactions, demonstrating broad applicability with a range of aryl and heteroaryl halides.[1][2] Its stability, ease of handling, and effectiveness in challenging coupling reactions, particularly with heteroaromatic systems, make it a valuable tool in the synthesis of complex molecules, including those of medicinal interest.[1][2]
Performance with Different Aryl Halides: A Quantitative Comparison
The reactivity of this compound in cross-coupling reactions is influenced by the nature of the aryl halide. Generally, the reactivity follows the established trend for palladium-catalyzed cross-couplings: Aryl Iodides > Aryl Bromides > Aryl Chlorides. However, recent advancements in catalysis have enabled efficient coupling even with the less reactive aryl chlorides.
Below is a summary of representative data from palladium-catalyzed cross-coupling reactions of this compound and its derivatives with various aryl halides.
Table 1: Palladium-Catalyzed Cross-Coupling of Pyridine (B92270) Sulfinates with Aryl Halides [1]
| Entry | Pyridine Sulfinate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 18 | 95 |
| 2 | This compound | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 18 | 92 |
| 3 | Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 18 | 85 |
| 4 | Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Chloroanisole | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 18 | 78 |
| 5 | Sodium pyridine-3-sulfinate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 18 | 88 |
| 6 | Sodium pyridine-4-sulfinate | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 18 | 75 |
Recent developments have also explored alternative catalytic systems to palladium, such as nickel, particularly in combination with photoredox catalysis, which allows for reactions to proceed at room temperature and with challenging substrates like aryl chlorides.[3]
Table 2: Nickel/Photoredox-Catalyzed Cross-Coupling of Sodium Sulfinates with Aryl Halides [3]
| Entry | Sodium Sulfinate | Aryl Halide | Photocatalyst | Nickel Catalyst/Ligand | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Sodium benzenesulfinate | 4-Iodobenzonitrile | Ir(ppy)₃ | NiBr₂·glyme / dtbbpy | DMA | rt | 24 | 95 |
| 2 | Sodium benzenesulfinate | 4-Bromobenzonitrile | Ir(ppy)₃ | NiBr₂·glyme / dtbbpy | DMA | rt | 24 | 92 |
| 3 | Sodium benzenesulfinate | 4-Chlorobenzonitrile | Ir(ppy)₃ | NiBr₂·glyme / dtbbpy | DMA | rt | 24 | 75 |
| 4 | Sodium p-toluenesulfinate | 1-Bromo-4-(trifluoromethyl)benzene | Ir(ppy)₃ | NiBr₂·glyme / dtbbpy | DMA | rt | 24 | 88 |
| 5 | Sodium 2-naphthalenesulfinate | 4-Bromoacetophenone | Ir(ppy)₃ | NiBr₂·glyme / dtbbpy | DMA | rt | 24 | 91 |
Experimental Protocols
A detailed understanding of the experimental setup is crucial for reproducing and building upon these findings.
General Procedure for Palladium-Catalyzed Cross-Coupling[1]
To a sealed reaction tube is added the aryl halide (1.0 equiv.), this compound (2.0 equiv.), potassium carbonate (1.5 equiv.), palladium(II) acetate (B1210297) (5 mol%), and tricyclohexylphosphine (B42057) (10 mol%). The tube is evacuated and backfilled with argon. 1,4-Dioxane is added, and the reaction mixture is heated to 150 °C for 3-18 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
General Procedure for Nickel/Photoredox-Catalyzed Cross-Coupling[3]
In a nitrogen-filled glovebox, a vial is charged with the aryl halide (1.0 equiv.), sodium sulfinate (1.5 equiv.), Ir(ppy)₃ (1.5 mol%), NiBr₂·glyme (10 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 12 mol%). Anhydrous N,N-dimethylacetamide (DMA) is added, and the vial is sealed. The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 24 hours. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.
Mechanistic Insights
The palladium-catalyzed desulfinative cross-coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] A key feature of using pyridine-2-sulfinates is the formation of a stable, chelated Pd(II) sulfinate complex after transmetalation. The loss of sulfur dioxide (SO₂) from this intermediate is often the turnover-limiting step.[4]
Comparison with Alternatives
Compared to the widely used Suzuki-Miyaura cross-coupling, which often struggles with 2-substituted pyridine boronates due to their instability and poor reactivity, pyridine-2-sulfinates offer a significant advantage.[1][2] They are generally stable, easy to prepare, and exhibit high efficiency in coupling reactions, making them superior nucleophilic partners for the synthesis of 2,2'-bipyridines and other linked heteroaromatic compounds.[1] While copper-catalyzed systems also facilitate the coupling of sodium sulfinates with aryl halides, they often require higher temperatures and may have a different substrate scope.[5]
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopic Labeling of the Pyridine Ring
Introduction
Isotopically labeled compounds are indispensable tools in modern research, particularly in the fields of drug discovery and development. The incorporation of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into molecules allows for detailed studies of metabolic pathways, reaction mechanisms, and pharmacokinetic profiles. The pyridine (B92270) ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, making the development of efficient and selective labeling methods for this heterocycle a significant area of interest.
While "Sodium pyridine-2-sulfinate" is a versatile reagent in organic synthesis, a comprehensive review of scientific literature did not yield specific studies detailing its direct application in isotopic labeling. This guide, therefore, focuses on established and cutting-edge methods for the isotopic labeling of the pyridine core, providing a comparative overview for researchers, scientists, and drug development professionals. We will explore various techniques for incorporating nitrogen-15 and deuterium into the pyridine ring, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most appropriate method for your research needs.
Nitrogen-15 (¹⁵N) Labeling of the Pyridine Ring
A predominant method for incorporating nitrogen-15 into a pyridine ring involves a ring-opening and ring-closing strategy via a Zincke imine intermediate. This approach is particularly valuable as it allows for the late-stage introduction of the isotope into complex molecules.
Zincke Imine Method for ¹⁵N-Labeling
This method proceeds by activating the pyridine with an N-triflyl (Tf) group, followed by ring-opening with a secondary amine (e.g., dibenzylamine) to form a Zincke imine. Subsequent ring-closure with a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl, regenerates the pyridine ring with the heavy isotope incorporated.[1][2][3]
Quantitative Data for ¹⁵N-Labeling via Zincke Imine Method
| Substrate (Pyridine Derivative) | ¹⁵N Isotopic Incorporation (%) | Isolated Yield (%) | Reference |
| Pyridine | >95 | 75 | [1] |
| 3-Bromopyridine | 99 | 60 | [1] |
| 4-Phenylpyridine (B135609) | >95 | 85 | [1] |
| 2-Chloropyridine | >95 | 55 | [1] |
| 3,5-Dimethylpyridine | >95 | 70 | [1] |
| Vismodegib (pharmaceutical) | >95 | 65 (over two steps) | [1] |
Experimental Protocol: ¹⁵N-Labeling of 4-Phenylpyridine
-
Activation and Ring-Opening: To a solution of 4-phenylpyridine (1.0 mmol) in dichloromethane (B109758) (5 mL) at -78 °C is added triflic anhydride (B1165640) (1.2 mmol). The mixture is stirred for 30 minutes. Dibenzylamine (2.5 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for 1 hour. The solvent is removed under reduced pressure, and the resulting Zincke imine is purified by flash chromatography.
-
Ring-Closure: The purified Zincke imine (0.8 mmol) is dissolved in acetonitrile (B52724) (8 mL). ¹⁵NH₄Cl (2.4 mmol) and triethylamine (B128534) (4.8 mmol) are added. The mixture is heated to 100 °C in a sealed tube for 1 hour.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated. The residue is purified by flash chromatography on silica (B1680970) gel to afford ¹⁵N-4-phenylpyridine. The isotopic incorporation is determined by mass spectrometry.[1][4]
Workflow for ¹⁵N-Labeling via Zincke Imine Intermediate
Deuterium (²H) Labeling of the Pyridine Ring
Several catalytic methods have been developed for the selective incorporation of deuterium into the pyridine ring, primarily through hydrogen isotope exchange (HIE) reactions. These methods offer different regioselectivities and are often complementary.
Comparison of Catalytic Deuterium Labeling Methods
| Method | Regioselectivity | Catalyst | Deuterium Source | Key Advantages |
| Iridium-Catalyzed HIE | C-6 (ortho to nitrogen) | Iridium(I) complexes (e.g., [Ir(cod)Cl]₂) | D₂O or D₂ gas | High efficiency for ortho-labeling.[5] |
| Nickel-Catalyzed HIE | Regioselective (often ortho to a directing group) | Nickel complexes | Acetone-d₆ | Utilizes a common and relatively inexpensive deuterium source.[6] |
| Phosphonium Salt Method | C-4 | None (base-mediated) | CD₃OD/D₂O | Excellent selectivity for the 4-position, avoiding the need for a metal catalyst.[7] |
| Regiodivergent Deuteration | C-3 or C-7 of pyridotriazoles | Base-dependent (e.g., KOtBu or TFA) | D₂O or CD₃CN | Tunable regioselectivity based on reaction conditions.[8] |
Experimental Protocol: Iridium-Catalyzed C-6 Deuteration of 2-Phenylpyridine
-
Catalyst Preparation: In a glovebox, an oven-dried vial is charged with [Ir(cod)Cl]₂ (2 mol%) and a suitable ligand (e.g., 1,2-bis(dicyclohexylphosphino)ethane, 4 mol%).
-
Reaction Setup: 2-Phenylpyridine (1.0 mmol) and a phosphate (B84403) buffer in D₂O are added to the vial.
-
Reaction: The vial is sealed and heated to the desired temperature (e.g., 100 °C) for a specified time (e.g., 4-24 hours).
-
Work-up and Analysis: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over Na₂SO₄, filtered, and concentrated. The percentage of deuterium incorporation is determined by ¹H NMR spectroscopy and mass spectrometry.
General Workflow for Catalytic Hydrogen Isotope Exchange
Carbon-13 (¹³C) Labeling of the Pyridine Ring
Direct C-H activation for ¹³C labeling of the pyridine core is challenging and not well-established. The incorporation of ¹³C into the pyridine ring typically requires de novo synthesis, building the ring from ¹³C-labeled precursors. This is often a multi-step and synthetically demanding process.[4]
An innovative, though indirect, strategy involves a nitrogen-to-carbon exchange. In this approach, a labeled pyridine can be converted into a ¹³C-labeled benzene (B151609) derivative.[4] While this doesn't label the pyridine itself, it highlights advanced synthetic strategies that can be employed for isotopic labeling of related aromatic systems.
Conclusion
The isotopic labeling of pyridine is a critical technique for advancing pharmaceutical and chemical research. While direct labeling with "this compound" is not documented, a variety of powerful methods exist for the selective incorporation of nitrogen-15 and deuterium into the pyridine ring.
-
For ¹⁵N-labeling , the Zincke imine method provides a robust and versatile route for late-stage isotope incorporation with high efficiency.
-
For ²H-labeling , researchers can choose from several complementary catalytic methods to achieve specific regioselectivities (C-6, C-4, or others depending on the substrate and method).
The choice of labeling strategy will depend on the desired isotope, the position to be labeled, the complexity of the substrate, and the available starting materials. This guide provides a foundation for making an informed decision to best suit your experimental needs.
References
- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-catalysed C-6 hydrogen isotope exchange of pyridines – ARCHIE-WeSt [archie-west.ac.uk]
- 6. Nickel-catalyzed regioselective hydrogen isotope exchange accelerated by 2-pyridones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The Ascendancy of Sodium Pyridine-2-Sulfinate in Pharmaceutical Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient, stable, and high-yielding synthetic methodologies is perpetual. In the synthesis of complex pharmaceutical compounds, particularly those containing a pyridine (B92270) moiety, the choice of reagents is critical. This guide provides a comprehensive comparison of sodium pyridine-2-sulfinate with alternative reagents, supported by experimental data, detailed protocols, and visual diagrams to illuminate its advantages in modern drug discovery and development.
This compound has emerged as a superior nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably as a substitute for the often unstable and inefficient pyridine-2-boronates.[1][2] Its bench-stable nature and high reactivity have made it an invaluable tool in the synthesis of bi-heterocyclic compounds, a common motif in pharmacologically active molecules.[3][4]
Unveiling the Advantages: A Head-to-Head Comparison
The primary advantage of this compound lies in its stability and ease of handling compared to its boronate counterparts. Pyridine-2-boronic acids and their esters are notoriously unstable, often leading to low yields and reproducibility issues in Suzuki-Miyaura cross-coupling reactions.[1][2] In a survey conducted within a major pharmaceutical company, less than 8% of reactions attempted with pyridine-2-boronates achieved a yield of at least 20%, highlighting the significant challenges associated with these reagents.[2] In contrast, this compound is a stable, solid reagent that can be easily stored and handled, leading to more consistent and higher-yielding reactions.[3]
The Suzuki-Miyaura Cross-Coupling Reaction: A Case Study
The synthesis of 2-arylpyridines is a crucial step in the development of numerous pharmaceuticals. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of this transformation. Below is a comparative overview of this reaction using this compound versus a traditional pyridine-2-boronic acid.
Table 1: Comparison of this compound and Pyridine-2-Boronic Acid in a Model Suzuki-Miyaura Cross-Coupling Reaction
| Feature | This compound | Pyridine-2-Boronic Acid/Ester |
| Reagent Stability | Bench-stable solid[3] | Often unstable, prone to decomposition[1][2] |
| Reaction Yield | Generally high to excellent yields[1] | Highly variable, often low yields (<20%)[2] |
| Reaction Conditions | Mild conditions, tolerant of various functional groups[4] | Often requires stringent anhydrous conditions |
| Substrate Scope | Broad, including challenging heteroaryl halides[1] | More limited due to reagent instability |
| Reproducibility | High | Low |
Application in the Synthesis of Known Pharmaceutical Compounds
While direct, head-to-head quantitative comparisons for the synthesis of final, marketed drugs are not always publicly available, the utility of this compound has been demonstrated in the synthesis of derivatives of several important pharmaceuticals.
Varenicline and Mepyramine Derivatives
Researchers have successfully applied this compound in the preparation of medicinally relevant derivatives of the smoking cessation drug Varenicline and the antihistamine Mepyramine .[1] This approach allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies, a critical component of drug discovery. The stability and reliability of the sulfinate reagent are particularly advantageous in this high-throughput context.
Experimental Protocols and Workflows
To facilitate the adoption of this superior methodology, detailed experimental protocols are provided below.
General Experimental Protocol for Palladium-Catalyzed Cross-Coupling of this compound with (Hetero)aryl Halides
Reaction Setup: In a reaction tube, combine the this compound (2.0 equiv.), the (hetero)aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), and tricyclohexylphosphine (B42057) (PCy₃) (10 mol%), and K₂CO₃ (1.5 equiv.).
Solvent Addition: Add 1,4-dioxane (B91453) as the solvent.
Reaction: Seal the tube and heat the mixture at 150 °C for 3–18 hours.
Work-up and Purification: After cooling, the reaction mixture is worked up using standard extractive procedures, and the product is purified by column chromatography.[1]
Signaling Pathway Visualizations of Relevant Pharmaceuticals
Understanding the mechanism of action of a pharmaceutical compound is as crucial as its synthesis. The following diagrams, generated using Graphviz, illustrate the signaling pathways of three known pharmaceutical compounds where pyridine-containing structures are key.
Vismodegib (B1684315) and the Hedgehog Signaling Pathway
Vismodegib is an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers, such as basal cell carcinoma.[5]
Bisacodyl's Mechanism of Action
Bisacodyl is a stimulant laxative that works by increasing colonic motility and secretion.[6]
Pyriproxyfen as a Juvenile Hormone Analog
Pyriproxyfen is an insecticide that mimics juvenile hormone, disrupting the development of insects.[7]
Conclusion
This compound represents a significant advancement in the synthesis of pyridine-containing pharmaceuticals. Its superior stability, higher yields, and broader substrate scope in comparison to traditional pyridine-2-boronates make it a more reliable and efficient reagent for drug discovery and development. The detailed protocols and visual aids provided in this guide are intended to empower researchers to leverage the full potential of this valuable synthetic tool, ultimately accelerating the path to new and improved medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and preclinical development of vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisacodyl | C22H19NO4 | CID 2391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyriproxyfen (Ref: S 9318) [sitem.herts.ac.uk]
A Mechanistic Showdown: Sodium Pyridine-2-Sulfinate versus Traditional Coupling Reagents
For researchers, scientists, and drug development professionals, the quest for efficient and robust carbon-carbon bond-forming reactions is perpetual. In this guide, we provide a comprehensive mechanistic comparison of sodium pyridine-2-sulfinate with other widely used coupling reagents, supported by experimental data and detailed protocols. This objective analysis aims to illuminate the distinct advantages of this compound, particularly in the challenging context of heteroaryl coupling.
This compound has emerged as a superior nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, offering significant advantages over traditional reagents like boronic acids, organozinc compounds, and Grignard reagents.[1][2] These sulfinate salts are bench-stable, easy to handle, and overcome key limitations associated with their counterparts, such as instability and low efficiency, especially in the synthesis of medicinally relevant 2-substituted pyridines.[3][4]
Performance Under the Magnifying Glass: A Quantitative Comparison
The efficacy of a coupling reagent is ultimately judged by its performance in yielding the desired product efficiently and under mild conditions. The following tables summarize the available quantitative data from various studies, offering a side-by-side comparison of this compound with other common coupling partners.
Table 1: Comparison of Yields in the Synthesis of 2-Phenylpyridine Derivatives
| Coupling Reagent | Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Bromobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane (B91453) | 150 | 3-18 | 95 | [2] |
| 2-Pyridylboronic acid | Bromobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 110 | 12 | 74 | [1] |
| 2-Pyridylzinc bromide | Bromobenzene | Pd(PPh₃)₄ | - | THF | 66 | 2 | 92 | [5] |
| 2-Pyridylmagnesium bromide | Bromobenzene | [Pd(dba)₂] / (1-Ad)₂P(O)H | - | THF | 60 | 20 | 94 | [6] |
Table 2: Functional Group Tolerance
| Coupling Reagent | Tolerated Functional Groups | Intolerant Functional Groups |
| This compound | Esters, ketones, amides, nitriles, trifluoromethyl groups[2] | Limited data on highly acidic or basic groups |
| 2-Pyridylboronic acid | Esters, ethers, amides | Prone to protodeboronation, sensitive to strong acids/bases[1] |
| 2-Pyridylzinc reagent | Esters, ketones, nitriles, free N-H groups[7] | Sensitive to acidic protons |
| 2-Pyridyl Grignard reagent | Ethers, alkyl groups | Highly reactive with protic functional groups (alcohols, amines, water) and carbonyls |
Delving into the "How": A Mechanistic Comparison
The distinct performance of these coupling reagents stems from their fundamentally different reaction mechanisms. While all generally follow the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination, the specifics of the transmetalation and the stability of the intermediates vary significantly.
The Desulfinative Advantage: The Palladium-Catalyzed Cross-Coupling of this compound
A key advantage of this compound lies in its unique desulfinative coupling mechanism.[4] Unlike boronic acids which can be prone to decomposition, sulfinates offer a stable and efficient pathway. A detailed mechanistic study revealed that for pyridine-2-sulfinate, a chelated Pd(II) sulfinate complex is the resting state of the catalyst, and the turnover-limiting step is the extrusion of sulfur dioxide (SO₂). This is in contrast to carbocyclic sulfinates where transmetalation is the rate-determining step.[4] The nitrogen atom of the pyridine (B92270) ring plays a crucial role in stabilizing the palladium intermediate through chelation.
Below is a DOT language representation of the proposed catalytic cycle.
The "2-Pyridyl Problem" with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, the use of 2-pyridylboronic acids is notoriously challenging due to their instability and propensity for protodeboronation, a process where the boron group is replaced by a proton from the solvent or trace water.[1] This decomposition pathway significantly reduces the efficiency of the coupling reaction.
Organozinc and Grignard Reagents: Reactivity at a Price
Negishi (organozinc) and Kumada (Grignard) couplings are powerful methods for C-C bond formation.[5][6] These reagents are highly reactive, which can lead to high yields and fast reaction rates. However, this high reactivity comes at the cost of poor functional group tolerance. Grignard reagents, in particular, are incompatible with a wide range of common functional groups containing acidic protons. Organozinc reagents offer better functional group tolerance but are still sensitive to moisture and require anhydrous conditions.
A notable recent development is the transition-metal-free desulfinative cross-coupling of heteroaryl sulfinates with Grignard reagents, providing an alternative pathway that avoids costly and toxic metal catalysts.[6]
Behind the Scenes: Experimental Protocols
To facilitate the practical application of these findings, we provide detailed experimental protocols for the synthesis of this compound and its use in a palladium-catalyzed cross-coupling reaction, as well as representative protocols for Suzuki-Miyaura, Negishi, and Kumada couplings with 2-pyridyl nucleophiles.
Synthesis of this compound
This procedure is adapted from the literature and provides a reliable method for the preparation of the sulfinate salt.[8]
Procedure:
-
To a solution of 2-mercaptopyridine (B119420) (1 equiv.) in a suitable solvent (e.g., ethanol), add sodium hydroxide (B78521) (1 equiv.).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Cool the solution in an ice bath and add a solution of sodium hypochlorite (B82951) (1.1 equiv.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
The product, this compound, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
General Procedure for Palladium-Catalyzed Cross-Coupling of this compound
The following is a typical procedure for the desulfinative coupling of this compound with an aryl halide.[2]
Procedure:
-
To an oven-dried reaction vessel, add this compound (2.0 equiv.), the aryl halide (1.0 equiv.), palladium(II) acetate (B1210297) (5 mol%), tricyclohexylphosphine (B42057) (10 mol%), and potassium carbonate (1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 150 °C with stirring for 3-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Protocol for Suzuki-Miyaura Coupling of a 2-Pyridylboronic Acid
This protocol is a general method for the Suzuki-Miyaura coupling of a 2-pyridylboronic acid with an aryl bromide.[1]
Procedure:
-
In a glovebox, charge a reaction tube with the 2-pyridylboronic acid (1.5 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (2 mol%), a suitable phosphine (B1218219) ligand (e.g., SPhos, 4 mol%), and potassium phosphate (B84403) (3.0 equiv.).
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Representative Protocol for Negishi Coupling of a 2-Pyridylzinc Reagent
This procedure outlines the Negishi coupling of a pre-formed 2-pyridylzinc reagent with an aryl halide.[5]
Procedure:
-
Prepare the 2-pyridylzinc bromide solution by reacting 2-bromopyridine (B144113) with activated zinc dust in anhydrous THF under an inert atmosphere.
-
In a separate flame-dried flask, add the aryl halide (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under an inert atmosphere.
-
Add anhydrous THF, followed by the dropwise addition of the 2-pyridylzinc bromide solution (1.2 equiv.) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Representative Protocol for Kumada Coupling of a 2-Pyridyl Grignard Reagent
This is a general procedure for the Kumada coupling of a 2-pyridyl Grignard reagent with an aryl halide.[6]
Procedure:
-
Prepare the 2-pyridylmagnesium bromide by reacting 2-bromopyridine with magnesium turnings in anhydrous THF under an inert atmosphere.
-
In a separate oven-dried flask, dissolve the aryl halide (1.0 equiv.) and a palladium or nickel catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add the 2-pyridylmagnesium bromide solution (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound presents a compelling alternative to traditional coupling reagents, particularly for the synthesis of challenging 2-substituted pyridine derivatives. Its superior stability, ease of handling, and unique desulfinative coupling mechanism contribute to high yields and broad functional group tolerance, overcoming the notorious "2-pyridyl problem" associated with boronic acids. While organozinc and Grignard reagents offer high reactivity, their poor functional group compatibility often limits their applicability. The detailed mechanistic insights and experimental protocols provided in this guide are intended to empower researchers to make informed decisions in the selection of coupling reagents and to facilitate the adoption of this advantageous methodology in their synthetic endeavors.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
Benchmarking Sodium Pyridine-2-Sulfinate: A Comparative Guide for Nucleophilic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of a nucleophile is paramount to the success of a reaction. This guide provides a comprehensive benchmark of sodium pyridine-2-sulfinate, evaluating its performance against other common nucleophilic partners. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to offer an objective resource for researchers and professionals in drug development and chemical synthesis.
Quantitative Comparison of Nucleophilicity
A standardized method for quantifying the reactivity of nucleophiles is through Mayr's nucleophilicity scale, which is based on the equation: log k = sN(N + E).[1][2] In this equation, N represents the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner. A higher N value indicates a stronger nucleophile.
While a specific entry for this compound is not available in the comprehensive Mayr's database, we can benchmark its reactivity by comparing the N and sN parameters of analogous sulfur- and nitrogen-based nucleophiles. This allows for an informed estimation of its relative reactivity.
Table 1: Mayr's Nucleophilicity Parameters for Selected Nucleophiles in DMSO
| Nucleophile | Class | N | sN | Reference |
| Thiophenolate | Thiolate | 17.94 | 0.60 | [3] |
| 4-Nitrothiophenolate | Thiolate | 15.54 | 0.60 | [4] |
| 4-Methoxythiophenolate | Thiolate | 18.84 | 0.60 | [4] |
| Pyridine | Amine | 11.88 | 1.02 | Mayr's Database |
| Piperidine | Amine | 19.33 | 0.88 | Mayr's Database |
| Sodium Azide | Pseudohalide | 15.79 | 0.70 | Mayr's Database |
Data sourced from Mayr's Database of Reactivity Parameters and associated publications.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound has emerged as a highly effective nucleophilic partner in palladium-catalyzed desulfinylative cross-coupling reactions, serving as a stable and versatile alternative to often unstable 2-pyridylboronic acids.[5][6][7] The reaction yields obtained under standardized conditions provide a practical measure of its synthetic utility compared to other coupling partners.
Table 2: Isolated Yields of Biaryl Products from the Reaction of this compound with Various Aryl Halides
| Aryl Halide | Product | Yield (%) |
| 4-Bromotoluene | 2-(p-tolyl)pyridine | 99 |
| 4-Chlorotoluene | 2-(p-tolyl)pyridine | 85 |
| 1-Bromo-4-methoxybenzene | 2-(4-methoxyphenyl)pyridine | 95 |
| 1-Chloro-4-methoxybenzene | 2-(4-methoxyphenyl)pyridine | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)pyridine | 91 |
| 1-Chloro-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)pyridine | 78 |
Reaction Conditions: this compound (2.0 equiv.), aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 hours. Data adapted from Willis et al., Chem. Sci., 2017, 8, 4437.[5][6]
Experimental Protocols
Determining Nucleophilicity Parameters (Mayr's Scale)
The determination of the nucleophilicity parameters N and sN involves measuring the kinetics of the reaction between the nucleophile of interest and a series of reference electrophiles with known electrophilicity parameters (E).[1][8]
Methodology:
-
Selection of Reference Electrophiles: A series of well-characterized electrophiles, such as benzhydrylium ions or quinone methides, are chosen from Mayr's database.
-
Kinetic Measurements: The reactions are typically monitored using UV-Vis spectrophotometry, often with a stopped-flow apparatus for rapid reactions.[9][10][11][12][13] The disappearance of the electrophile or the appearance of the product is monitored over time at a characteristic wavelength.
-
Data Analysis: Under pseudo-first-order conditions (with the nucleophile in large excess), the observed rate constant (kobs) is determined from the exponential decay of the absorbance. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the nucleophile.
-
Parameter Determination: A plot of log k versus the known E values of the reference electrophiles yields a straight line. The y-intercept of this plot corresponds to sN × N, and the slope is sN. From these values, N can be calculated.
Palladium-Catalyzed Desulfinylative Cross-Coupling
The following is a general procedure for the cross-coupling of this compound with an aryl halide, as described in the literature.[5][6]
Materials:
-
This compound
-
Aryl halide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (2.0 equivalents), the aryl halide (1.0 equivalent), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (1.5 equivalents).
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture at 150 °C for 3-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of nucleophiles.
Caption: A generalized workflow for the comparative assessment of nucleophiles.
References
- 1. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Mayr's Database Of Reactivity Parameters - S- and Se-Nucleophiles [cup.lmu.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 9. Bot Verification [merel.si]
- 10. scribd.com [scribd.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of Sodium Pyridine-2-Sulfinate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of sodium pyridine-2-sulfinate is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, in both pure form and as contaminated waste. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
I. Understanding the Hazards
This compound and related pyridine (B92270) derivatives are classified as hazardous materials.[1][2] Key hazards include:
-
Health Hazards: May cause skin and eye irritation.[3]
-
Environmental Hazards: Pyridine compounds can be toxic to aquatic organisms, and their release into the environment must be avoided.[3][4]
-
Thermal Decomposition: May produce toxic fumes upon thermal decomposition.[4]
Always consult the specific Safety Data Sheet (SDS) for the most current and comprehensive hazard information.
II. Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for disposal, ensure the following safety measures are in place:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5] An emergency eyewash station should be readily accessible.
-
Personal Protective Equipment (PPE):
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4] 3. Carefully collect the contaminated absorbent into a labeled, sealed hazardous waste container.[4] 4. Decontaminate the spill area with soap and water. 5. Report the spill to the laboratory supervisor and the Environmental Health & Safety (EHS) office. |
| Large Spill | 1. Evacuate the immediate area and alert others.[2] 2. If safe to do so, prevent the spill from spreading and entering drains.[3][4] 3. Immediately contact your institution's EHS department for assistance.[2] |
IV. Step-by-Step Disposal Protocol
The primary and mandatory route for the disposal of this compound is through a licensed professional hazardous waste disposal service.[4] Do not dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]
-
Use a dedicated and clearly labeled hazardous waste container. The label should include "Hazardous Waste: this compound" and list associated hazards.[4]
-
The container must be made of a compatible material, such as glass or polyethylene, with a secure, tightly fitting lid.[4]
-
Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. [4]
Step 2: Collection and Storage of Waste
-
Collect all this compound waste in the designated container.[5]
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[2][4]
Step 3: Disposal of Contaminated Labware
-
Thoroughly rinse any labware that has come into contact with this compound with a suitable solvent.
-
The first rinseate must be collected as hazardous waste and added to your designated waste container.[4]
-
Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your local and institutional EHS guidelines.[4]
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound must also be managed properly.
-
Triple rinse the container with an appropriate solvent.[4] The first rinse should be collected as hazardous waste.[4]
-
After triple rinsing, the container can be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with institutional policies.[3]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or is no longer being used, complete a chemical waste collection request form as required by your institution.
-
Contact your EHS department to schedule a pickup of the hazardous waste.[4]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling Sodium pyridine-2-sulfinate
Essential Safety and Handling Guide for Sodium Pyridine-2-sulfinate
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin and eye damage.[1][2] It is also hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Therefore, appropriate PPE is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. | To protect against dust particles and accidental splashes that can cause serious eye irritation or damage.[5][6][7] |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber).[8] Gloves should be inspected for integrity before each use. | To prevent skin contact, which can lead to irritation or chemical burns.[5][9] The choice of glove material should be based on compatibility and breakthrough time. |
| Body | A long-sleeved lab coat. Chemical-resistant apron for handling large quantities. | To protect the skin on the arms and body from contact with the chemical.[7][9] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[6][9][10] If dust formation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator is necessary. | To prevent inhalation of dust particles, which can cause respiratory irritation.[9] |
| Footwear | Closed-toe shoes. | To protect feet from spills.[7] |
Note: As of the latest data, specific occupational exposure limits (PELs or TLVs) for this compound have not been established. For its parent compound, pyridine, the OSHA PEL and NIOSH REL are 5 ppm (15 mg/m³) as an 8-hour time-weighted average.[11][12] Given the corrosive nature of this compound, exposure should be minimized to the lowest achievable level.
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[6][10]
-
Ensure Proper Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][9][10]
-
Assemble PPE: Don all required PPE as specified in the table above.
-
Prepare a Spill Kit: Have a spill kit readily accessible. For corrosive solids, this should include a neutralizer (such as sodium bicarbonate), absorbent pads, and a sealed container for waste.
Handling:
-
Designated Area: Conduct all work in a designated and clearly marked area to prevent cross-contamination.
-
Weighing: When weighing the powder, do so in a fume hood or a balance enclosure to contain any dust.
-
Transfer: Use a scoop or spatula for transferring the solid.[5] Avoid creating dust.
-
Dissolving: If making a solution, slowly add the solid to the solvent to avoid splashing.
-
Storage: Keep the container tightly closed when not in use to prevent the absorption of moisture, as the compound is hygroscopic.[3][4][9] Store in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan: Step-by-Step Waste Management
Waste Collection:
-
Dedicated Waste Container: All solid waste contaminated with this compound, including empty containers, weighing paper, and contaminated PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[13][14]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[13][15]
-
Segregation: Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[13]
Disposal Procedure:
-
Consult Local Regulations: All chemical waste disposal must comply with local, state, and federal regulations. Contact your institution's EHS office for specific guidance.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional hazardous waste disposal service.[13]
-
Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[13]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: For a small spill, neutralize with sodium bicarbonate, absorb with an inert material, and place in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. open.alberta.ca [open.alberta.ca]
- 2. This compound 24367-66-6 [sigmaaldrich.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. labproinc.com [labproinc.com]
- 5. scienceequip.com.au [scienceequip.com.au]
- 6. acreditacion.uni.edu.pe [acreditacion.uni.edu.pe]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. eng.uwo.ca [eng.uwo.ca]
- 11. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. benchchem.com [benchchem.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
